molecular formula C9H9F3N2O2 B2613826 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide CAS No. 874804-00-9

2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

Katalognummer: B2613826
CAS-Nummer: 874804-00-9
Molekulargewicht: 234.178
InChI-Schlüssel: QCFOJZULCYJYKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (CAS 874804-00-9) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the class of phenoxyacetohydrazide derivatives, which are recognized for their diverse biological potential. The core structure of this reagent serves as a key precursor in the synthesis of novel compounds for biological evaluation. Recent scientific studies highlight the value of phenoxyacetohydrazide derivatives as potent apoptotic inducers against cancer cell lines. Specifically, related derivatives have demonstrated promising cytotoxic activity against HepG2 liver cancer cells , with mechanisms involving the induction of apoptosis through both intrinsic and extrinsic pathways, promotion of cell cycle arrest at the G1/S phase, and modulation of pro-apoptotic and anti-apoptotic genes . Furthermore, molecular docking studies suggest that such compounds can exhibit stable binding energies and interactive binding modes with molecular targets like the PARP-1 protein, indicating a potential mechanism for their anticancer activity . Beyond oncology research, structurally similar morpholine-substituted phenoxyacetohydrazide derivatives have been investigated for their anti-inflammatory and anti-angiogenic properties . These compounds have shown efficacy in in silico, in vitro, and in vivo models, including the inhibition of VEGF-induced angiogenesis and the reduction of edema in standard anti-inflammatory assays . The presence of the trifluoromethyl (CF3) group is a critical feature in modern drug design, as it is known to influence the lipophilicity, metabolic stability, and binding affinity of molecules, thereby optimizing their potential as bioactive agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFOJZULCYJYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-[2-(Trifluoromethyl)phenoxy]acetohydrazide basic properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Core Basic Properties of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

Executive Summary

This technical guide provides a comprehensive analysis of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide, a synthetic molecule positioned at the intersection of two strategically important pharmacophores in medicinal chemistry: the trifluoromethylphenyl group and the acetohydrazide linker. The trifluoromethyl (CF3) moiety is renowned for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2][3] Concurrently, the acetohydrazide core serves as a versatile and reactive scaffold, enabling the synthesis of diverse compound libraries, particularly hydrazone derivatives, which have demonstrated a wide spectrum of biological activities.[4][5][6] This document elucidates the compound's fundamental physicochemical properties, outlines a probable synthetic route, and details rigorous, field-proven protocols for the experimental determination of its basicity (pKa) and aqueous solubility. By synthesizing established chemical principles with practical methodologies, this guide serves as an authoritative resource for researchers aiming to leverage this molecule as a building block in drug discovery programs.

Introduction: A Molecule of Strategic Design

The rational design of small-molecule therapeutics often relies on the strategic combination of validated pharmacophoric elements. 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is a prime example of such a design. Its structure is not accidental; it is a deliberate fusion of two moieties, each contributing distinct and advantageous properties.

  • The Trifluoromethylphenyl Motif: The introduction of a CF3 group onto an aromatic ring is a cornerstone of modern medicinal chemistry.[1] This small, highly electronegative group exerts a profound influence on the parent molecule. It can dramatically increase metabolic stability by blocking sites susceptible to oxidative metabolism and enhance lipophilicity, which can improve membrane permeability.[2][3] Furthermore, its unique electronic and steric properties can lead to stronger and more selective interactions with biological targets.[2][7]

  • The Acetohydrazide Linker: The acetohydrazide group (-CONHNH2) is a highly valuable and reactive functional group.[5][8] Its terminal primary amine is nucleophilic, providing a convenient chemical handle for derivatization. This allows for the straightforward synthesis of large libraries of N-acylhydrazones through condensation with various aldehydes and ketones, a common strategy for exploring structure-activity relationships (SAR).[4][6] Hydrazide and hydrazone derivatives are associated with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][8][9]

This guide provides the foundational knowledge required to effectively utilize 2-[2-(trifluoromethyl)phenoxy]acetohydrazide, covering its synthesis, core properties, and the experimental workflows necessary for its thorough characterization.

Physicochemical Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its characteristics can be defined by its structure and data from suppliers.

Caption: Chemical Structure of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide.

PropertyValueSource
IUPAC Name 2-[2-(Trifluoromethyl)phenoxy]acetohydrazideN/A
CAS Number 874804-00-9
Molecular Formula C₉H₉F₃N₂O₂
Molecular Weight 234.18 g/mol
InChI Key QCFOJZULCYJYKX-UHFFFAOYSA-N
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 4Calculated

Synthesis and Chemical Reactivity

Synthetic Pathway

While specific reaction conditions for this molecule are proprietary, the synthesis of phenoxyacetohydrazides is a well-established process in organic chemistry, typically proceeding via a two-step sequence.[4][10]

  • Williamson Ether Synthesis: The process begins with the alkylation of 2-(trifluoromethyl)phenol with an ethyl haloacetate, such as ethyl chloroacetate. The phenoxide, generated by a suitable base (e.g., K₂CO₃), acts as a nucleophile, displacing the halide to form the intermediate ester, ethyl 2-[2-(trifluoromethyl)phenoxy]acetate.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O). The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the final 2-[2-(trifluoromethyl)phenoxy]acetohydrazide product.[10]

Core Reactivity

The chemical utility of this compound is dominated by the nucleophilic character of the terminal -NH₂ group of the hydrazide moiety. This group readily participates in condensation reactions with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form stable N-acylhydrazone derivatives.[4][6] This reactivity is the gateway to creating large, diverse chemical libraries for high-throughput screening in drug discovery campaigns.

Basicity and pKa Analysis

The "basic properties" of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide are primarily defined by the pKa of the conjugate acid of its most basic center.

  • Identifying the Basic Center: The most basic site in the molecule is the terminal nitrogen atom (-NH₂) of the hydrazide functional group. The lone pair of electrons on this nitrogen is the most available for protonation. The nitrogen atom adjacent to the carbonyl group is significantly less basic due to the delocalization of its lone pair into the carbonyl system, giving it amide-like character.

  • Electronic Influences: The basicity of the terminal amine is expected to be attenuated compared to simple alkyl hydrazines. This is due to the electron-withdrawing inductive effect of the adjacent carbonyl group. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl group on the phenyl ring, transmitted through the ether linkage, will further decrease the electron density on the hydrazide moiety, thereby reducing its basicity.

  • Expected pKa Range: Given these electronic factors, the pKa is anticipated to be in the low single digits (likely in the 2-4 range), characteristic of weakly basic hydrazides.

Since experimental pKa data is not available in the public domain, direct measurement is required for any application where ionization state is critical (e.g., formulation, ADME studies).

Experimental Protocols for Core Property Determination

The following protocols describe authoritative, self-validating methods for determining the pKa and aqueous solubility, essential parameters for any drug discovery candidate.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid), allowing for the determination of the pKa value.

Causality: Potentiometric titration is the gold standard for pKa determination. By monitoring pH as a function of added acid, the midpoint of the titration curve (where the compound is 50% protonated) can be precisely identified, which corresponds to the pKa. A co-solvent system is necessary because many organic molecules, including this one, have poor water solubility, and the titration must be performed in a single phase.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • System Preparation:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

  • Analyte Solution Preparation:

    • Accurately weigh approximately 5-10 mg of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide.

    • Dissolve the compound in a suitable co-solvent system, such as a 50:50 (v/v) mixture of methanol and water, to a final volume of 50 mL. The co-solvent ratio may be adjusted to ensure complete dissolution.

  • Titration Procedure:

    • Place the analyte solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Allow the pH reading to stabilize and record the initial pH.

    • Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automatic titrator.

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, identified by a rapid change in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.

    • The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point). This can be read directly from the titration curve.

    • Perform the experiment in triplicate to ensure reproducibility and report the mean pKa ± standard deviation.

Protocol: Determination of Aqueous Solubility via Shake-Flask Method

This is the benchmark method (OECD Guideline 105) for determining the aqueous solubility of a compound.

Causality: This method ensures that a true equilibrium is reached between the excess solid compound and its dissolved state in an aqueous buffer. By measuring the concentration of the compound in the saturated solution after this equilibrium is achieved, a reliable value for its thermodynamic solubility is obtained.

Methodology:

  • Preparation:

    • Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).

    • Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) for analytical quantification (e.g., by HPLC-UV).

  • Equilibration:

    • Add an excess amount of solid 2-[2-(trifluoromethyl)phenoxy]acetohydrazide to several glass vials. "Excess" means that undissolved solid is clearly visible.

    • Add a known volume of the pH 7.4 buffer to each vial.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the time to equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

    • Dilute the filtered saturated solution with the mobile phase used for analysis.

  • Quantification:

    • Analyze the diluted samples and the calibration standards using a validated HPLC-UV method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the compound in the diluted samples using the calibration curve.

    • Calculate the original solubility in the buffer (e.g., in µg/mL or µM) by accounting for the dilution factor.

    • Perform the experiment in triplicate.

Potential Applications in Drug Discovery

The structural motifs of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide suggest its primary utility as a scaffold or intermediate for developing novel therapeutic agents. By derivatizing the terminal amine, researchers can explore its potential in several areas:

  • Anticancer Agents: Many hydrazone derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][11] The trifluoromethylphenyl group is also a common feature in modern oncology drugs.[1][7]

  • Antimicrobial Agents: The hydrazide-hydrazone scaffold is a well-known pharmacophore for antibacterial and antifungal activity.[5][12]

  • Anti-inflammatory Agents: Compounds containing this core structure have been investigated as inhibitors of inflammatory pathways.[9][10]

Conclusion

2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is a strategically designed chemical entity that combines the stability- and affinity-enhancing properties of the trifluoromethyl group with the synthetic versatility of the acetohydrazide linker. Its core basic property is defined by the weakly basic terminal amine of the hydrazide moiety. While publicly available experimental data is scarce, this guide provides the necessary theoretical framework and detailed, authoritative protocols for its complete physicochemical characterization. Its true potential lies in its role as a valuable building block, enabling the synthesis of diverse compound libraries for the discovery of next-generation therapeutics.

References

  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. R Discovery. [Link]

  • Acetohydrazide derivatives: Significance and symbolism. Health Sciences. [Link]

  • Razak, S., Afsar, T., Bibi, N., et al. (2022). Sulindac acetohydrazide derivative attenuates against cisplatin induced organ damage by modulation of antioxidant and inflammatory signaling pathways. Scientific Reports. [Link]

  • Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Pharmaceutical Sciences. [Link]

  • 2-[2-Nitro-4-(trifluoromethyl)phenoxy]acetohydrazide. Virginia Open Data Portal. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

  • Helwa, A. M., et al. (2024). Coumarin-acetohydrazide derivatives as novel antiproliferative agents via VEGFR-2/AKT axis inhibition and apoptosis triggering. New Journal of Chemistry. [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. Expert Opinion on Drug Discovery. [Link]

  • 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide. MilliporeSigma. [Link]

  • A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Current Medicinal Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports. [Link]

  • Fakhfakh, M. A., et al. (2016). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Molecules. [Link]

  • 2-Phenoxyacetohydrazide. PubChem, National Institutes of Health. [Link]

  • 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide. PubChem, National Institutes of Health. [Link]

  • Khan, K. M., et al. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules. [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • 2,2,2-TRIFLUOROACETOHYDRAZIDE. precisionFDA. [Link]

Sources

2-[2-(Trifluoromethyl)phenoxy]acetohydrazide: Mechanistic Pathways and Pharmacophore Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (CAS: 874804-00-9) is a highly specialized, privileged pharmacophore building block utilized extensively in modern medicinal chemistry. While rarely administered as a standalone active pharmaceutical ingredient (API), its true biological value is unlocked when it acts as a pro-pharmacophore. Through targeted derivatization into N-acylhydrazones, Schiff bases, and heterocyclic compounds (such as 1,3,4-oxadiazoles), this core scaffold drives highly specific target engagement, ranging from selective T-cell inhibition in lymphoid malignancies to the competitive inhibition of metalloenzymes[1][2].

This technical guide dissects the chemical causality behind this scaffold, its primary mechanisms of action, and the self-validating experimental protocols required to evaluate its derivatives.

Structural Rationale & Chemical Causality

Medicinal chemists do not select building blocks at random; every functional group serves a thermodynamic or kinetic purpose. The architecture of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide relies on two critical moieties:

  • The Ortho-Trifluoromethyl (-CF₃) Group: The substitution of a -CF₃ group at the ortho position of the phenoxy ring drastically alters the molecule's physicochemical profile[3]. The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, making it highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the lipophilicity of the -CF₃ group significantly enhances the membrane permeability of the downstream API, allowing it to access intracellular targets like cytosolic kinases.

  • The Acetohydrazide Core (-C(=O)NHNH₂): The terminal primary amine acts as a potent nucleophile. When condensed with aldehydes or ketones to form an N-acylhydrazone, it creates a rigid, planar geometry[4]. In biological systems, this hydrazone linkage acts as a versatile bidentate ligand, capable of chelating metal ions in enzyme active sites or forming highly directional hydrogen bond networks within protein hydrophobic pockets[2][5].

Workflow A 2-[2-(Trifluoromethyl)phenoxy] acetohydrazide B Aldehyde/Ketone Condensation A->B C N-Acylhydrazone Derivative B->C D 1,3,4-Oxadiazole Derivative B->D Cyclization E T-Cell Inhibition (Immunomodulation) C->E F Enzyme Inhibition (β-Glucuronidase/Urease) C->F D->F

Workflow of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide derivatization and target engagement.

Primary Mechanisms of Action (Derived Pharmacophores)

Because the acetohydrazide is a precursor, its mechanism of action is defined by the active entities it generates. The literature highlights two dominant pharmacological pathways:

Pathway A: Selective T-Cell Inhibition (Immunomodulation)

A primary application of this scaffold is the synthesis of novel N-acylhydrazone derivatives targeting autoimmune diseases and lymphoid malignancies (e.g., as patented by Chong Kun Dang Pharmaceutical Corp.)[1][6].

  • Mechanism: These derivatives act as selective immunosuppressants by disrupting downstream signaling cascades following T-Cell Receptor (TCR) activation. By sterically blocking or inhibiting the phosphorylation of key downstream kinases (such as Lck or ZAP-70), the compounds prevent the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT). Without NFAT in the nucleus, the transcription of proliferative cytokines (like IL-2) is halted, inducing a cytostatic arrest in malignant or overactive T-cells[1][6].

Pathway TCR T-Cell Receptor (TCR) Activation Kinase Downstream Kinases (e.g., Lck / ZAP-70) TCR->Kinase Drug N-Acylhydrazone Derivative Drug->Kinase Inhibition NFAT NFAT / NF-κB Translocation Kinase->NFAT Proliferation T-Cell Proliferation & Cytokine Release NFAT->Proliferation

Mechanism of action for T-cell inhibition by acetohydrazide-derived N-acylhydrazones.
Pathway B: Metalloenzyme Inhibition (β-Glucuronidase & Urease)

Phenoxyacetohydrazide Schiff bases demonstrate potent, competitive enzyme inhibition[2][5].

  • Mechanism: In nickel-containing enzymes like urease, the hydrazone linkage directly interacts with the metallocenter, while the bulky, lipophilic trifluoromethylphenoxy ring occupies the hydrophobic substrate-binding pocket, displacing urea[5]. Similarly, against β-glucuronidase, these derivatives act as competitive inhibitors, preventing the hydrolysis of glucuronides—a mechanism highly sought after to prevent the gastrointestinal toxicity of chemotherapeutics like irinotecan[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed to eliminate false positives. Below are the standard protocols for synthesizing and validating these derivatives.

Protocol 1: Synthesis of Active N-Acylhydrazone Derivatives

Causality Note: Glacial acetic acid is used as a catalyst. It protonates the carbonyl oxygen of the target aldehyde, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for nucleophilic attack by the terminal amine of the acetohydrazide, driving the equilibrium toward the N-acylhydrazone product[4].

  • Preparation: Dissolve 1.0 eq of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide in absolute ethanol.

  • Catalysis: Add 1.2 eq of the target aromatic aldehyde, followed by 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid precipitate under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure N-acylhydrazone derivative.

Protocol 2: Self-Validating In Vitro T-Cell Proliferation Assay

Causality Note: If a compound simply kills all cells (cytotoxicity), proliferation will read as zero, creating a false positive for "immunosuppression." This protocol multiplexes a proliferation dye (CFSE) with a viability dye (7-AAD) to prove the compound is specifically cytostatic rather than broadly cytotoxic [1].

  • Cell Labeling: Isolate primary human CD3+ T-cells and label them with 5 µM CFSE (Carboxyfluorescein succinimidyl ester).

  • Activation: Seed cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate the TCR.

  • Treatment: Add the synthesized N-acylhydrazone derivative at varying concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Staining: Prior to analysis, stain the cells with 7-AAD to mark necrotic/apoptotic cells.

  • Flow Cytometry: Analyze via flow cytometry. Validation criteria: A successful selective inhibitor will show a reduction in CFSE dilution (indicating halted division) while maintaining <10% 7-AAD positive cells (indicating the cells are alive, just not dividing).

Quantitative Data Summaries

Table 1: Physicochemical Profile of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

PropertyValueClinical / Chemical Significance
CAS Number 874804-00-9Unique identifier for the specific ortho-CF3 isomer.
Molecular Formula C₉H₉F₃N₂O₂Determines exact mass for mass spectrometry validation.
Molecular Weight 234.18 g/mol Low molecular weight allows for addition of bulky side chains without violating Lipinski's Rule of 5.
InChI Key QCFOJZULCYJYKX-UHFFFAOYSA-NStandardized structural representation for cheminformatics.

Table 2: Comparative Bioactivity of Phenoxyacetohydrazide Derivatives

Target / ModelActive Derivative ClassEfficacy MetricReference
T-Cell Proliferation (In vitro)N-AcylhydrazonesSelective cytostatic inhibition[1][6]
β-Glucuronidase (In vitro)Schiff BasesIC₅₀ = 9.20 to 30.7 µM[2]
Urease (H. pylori / Jack Bean)Substituted AcetohydrazidesKᵢ = 0.09 to 0.122 µM[5]
Nematodes (T. semipenetrans)1,3,4-Oxadiazole ThioethersLC₅₀ = 11.7 to 13.7 mg/L[3]

Sources

2-[2-(Trifluoromethyl)phenoxy]acetohydrazide biological activity screening

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity Screening of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel compound, 2-[2-(trifluoromethyl)phenoxy]acetohydrazide. The structural motifs of this molecule, including the phenoxy ring, the trifluoromethyl group, and the acetohydrazide core, suggest a high potential for a range of biological activities. This document outlines a multi-tiered screening cascade, commencing with in silico predictive modeling to generate testable hypotheses, followed by a suite of robust in vitro assays to empirically determine its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. Detailed, step-by-step protocols are provided for each experimental workflow, underpinned by the scientific rationale for each methodological choice. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Deconstructing 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

The compound 2-[2-(trifluoromethyl)phenoxy]acetohydrazide is a synthetic molecule featuring several key functional groups known to impart biological activity. A systematic screening approach is crucial to unlocking its therapeutic potential.

  • The Hydrazide-Hydrazone Moiety : The core of the molecule, the acetohydrazide group (>C=N-NH-C=O), is a versatile pharmacophore. Hydrazide derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1][2][3][4].

  • The Phenoxy Group : The presence of a phenoxy moiety suggests the potential for antioxidant activity, as phenolic compounds are known to be effective radical scavengers[5]. Furthermore, phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications[6][7].

  • The Trifluoromethyl Group : The inclusion of a trifluoromethyl (-CF3) group on the phenoxy ring can significantly enhance the metabolic stability and lipophilicity of the molecule. This, in turn, can improve its pharmacokinetic profile and overall biological efficacy.

This guide proposes a logical and efficient screening workflow, beginning with computational predictions to refine experimental efforts, followed by a series of established in vitro assays.

Tier 1: In Silico Biological Activity and Pharmacokinetic Profiling

Before embarking on resource-intensive wet-lab experiments, a preliminary in silico analysis can provide valuable insights into the likely biological targets and pharmacokinetic properties of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide. This computational screening serves to prioritize subsequent in vitro assays[8][9].

Rationale for In Silico First Approach

Computational, or in silico, methods utilize the two-dimensional and three-dimensional structure of a molecule to predict its interactions with biological targets and its behavior in a biological system[10][11]. This approach is cost-effective, rapid, and can screen against thousands of potential targets, significantly narrowing the field for experimental validation[8][12].

In Silico Screening Workflow

A typical computational workflow involves a combination of ligand-based and structure-based methods.

cluster_0 In Silico Screening Workflow A 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide Structure B Ligand-Based Virtual Screening (LBVS) (Similarity Searching) A->B C Structure-Based Virtual Screening (SBVS) (Molecular Docking) A->C D ADMET Prediction A->D E Predicted Biological Activities (e.g., Antimicrobial, Anticancer) B->E F Predicted Protein Targets C->F G Predicted Pharmacokinetic Profile D->G H Hypothesis Generation & Prioritization for In Vitro Assays E->H F->H G->H

Caption: High-level overview of the in silico prediction process.

Experimental Protocols: In Silico Methods
  • Objective : To identify known compounds with similar structures to 2-[2-(trifluoromethyl)phenoxy]acetohydrazide and, by extension, predict its biological activities.

  • Methodology :

    • Generate a 2D or 3D representation of the query molecule.

    • Utilize chemical databases (e.g., PubChem, ChEMBL, ZINC) to search for structurally similar compounds using algorithms like Tanimoto similarity.

    • Analyze the reported biological activities of the top-scoring hits to infer potential activities for the query compound. This approach is based on the principle that structurally similar molecules are likely to have similar biological functions[10].

  • Objective : To predict the binding affinity and mode of interaction of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide with the active sites of known biological targets.

  • Methodology :

    • Select a panel of potential protein targets based on the known activities of related hydrazide and phenoxy compounds (e.g., bacterial DNA gyrase, human topoisomerase, cyclooxygenase enzymes).

    • Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

    • Generate a low-energy 3D conformation of the ligand (2-[2-(trifluoromethyl)phenoxy]acetohydrazide).

    • Use molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose and calculate a docking score, which estimates the binding affinity[13].

    • Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.

  • Objective : To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

  • Methodology :

    • Utilize web-based platforms or standalone software (e.g., SwissADME, pkCSM) to calculate key physicochemical and pharmacokinetic parameters.

    • Analyze properties such as Lipinski's rule of five, solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition. This early assessment helps to identify potential liabilities that could hinder later drug development[14].

Tier 2: In Vitro Biological Activity Screening

Based on the hypotheses generated from the in silico analysis, a targeted panel of in vitro assays should be performed to confirm and quantify the biological activity of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide. High-throughput screening (HTS) methodologies can be employed to test the compound against a large number of targets or in various conditions efficiently[15].

Antimicrobial Activity Screening

The prevalence of antimicrobial activity among hydrazide-hydrazone derivatives makes this a primary area of investigation[16][17][18].

  • Objective : To qualitatively assess the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

  • Principle : This method relies on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with a test microorganism. A zone of growth inhibition around the disk indicates antimicrobial activity[1].

  • Protocol :

    • Media Preparation : Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri dishes.

    • Inoculation : Standardize the microbial suspension to a 0.5 McFarland turbidity standard. Using a sterile swab, evenly streak the inoculum over the entire surface of the agar plate.

    • Compound Application : Dissolve 2-[2-(trifluoromethyl)phenoxy]acetohydrazide in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL). Aseptically apply a fixed volume (e.g., 10 µL) onto sterile 6 mm paper discs.

    • Controls : Prepare a negative control disc with the solvent alone and positive control discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Incubation : Place the discs on the inoculated agar plates and incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Result Measurement : Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm).

  • Objective : To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Principle : A serial dilution of the compound is prepared in a liquid growth medium and inoculated with the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.

  • Protocol :

    • Preparation : In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.

    • Serial Dilution : Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Inoculation : Add 10 µL of the standardized microbial suspension to each well.

    • Controls : Include a positive control (broth + inoculum) and a negative control (broth only).

    • Incubation : Incubate the plate under the same conditions as the disk diffusion assay.

    • Analysis : The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Microorganism Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)
Bacillus subtilis (ATCC 6633)
Escherichia coli (ATCC 25922)
Candida albicans (ATCC 10231)
Table 1: Template for summarizing antimicrobial activity data.
Anticancer Activity Screening

Many hydrazide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines[14][19][20][21].

cluster_1 MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formazan crystal formation) E->F G Solubilize formazan crystals with DMSO or SDS F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Objective : To assess the cytotoxic effect of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide on cancer cell lines and determine its half-maximal inhibitory concentration (IC50).

  • Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[19][21].

  • Protocol :

    • Cell Seeding : Seed a panel of cancer cell lines (e.g., HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment : Treat the cells with increasing concentrations of the compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Cell Line IC50 (µM)
HCT-116 (Colon)
MCF-7 (Breast)
PC-3 (Prostate)
A549 (Lung)
Table 2: Template for summarizing anticancer activity data.
Antioxidant Activity Screening

The phenoxy moiety is a key structural feature suggesting potential antioxidant activity[5]. A panel of assays is recommended to evaluate different mechanisms of antioxidant action[22].

  • Objective : To measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Principle : In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity[23].

  • Protocol :

    • Prepare a stock solution of the compound in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the compound to the wells.

    • Add 100 µL of a methanolic DPPH solution (e.g., 0.1 mM) to each well.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • Objective : To measure the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle : The FRAP assay measures the reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form, which has an intense blue color and can be measured spectrophotometrically at 593 nm[22].

  • Protocol :

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • Add a small volume of the sample solution to the FRAP reagent.

    • Incubate for 30 minutes at 37°C.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using FeSO₄·7H₂O. The results are expressed as µmol Fe²⁺ equivalents per gram of compound.

Assay Result Positive Control
DPPH ScavengingIC50 (µg/mL) =Ascorbic Acid IC50 =
ABTS ScavengingIC50 (µg/mL) =Trolox IC50 =
FRAPµmol Fe(II)/g =
Table 3: Template for summarizing antioxidant activity data.

Data Interpretation and Path Forward

The data generated from this screening cascade will provide a comprehensive profile of the biological activities of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide. "Hits" are defined as compounds exhibiting potent and selective activity in a particular assay (e.g., low MIC or IC50 values). Promising hits should be subjected to further investigation, including:

  • Mechanism of Action Studies : To elucidate the specific molecular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies : Evaluating the compound's performance and safety in animal models of the relevant diseases.

Conclusion

This technical guide has outlined a robust and scientifically grounded strategy for the biological activity screening of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide. By integrating in silico prediction with a tiered approach to in vitro testing, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound. The detailed protocols and rationale provided herein serve as a valuable resource for drug discovery professionals aiming to identify and develop new chemical entities to address unmet medical needs.

References

  • QIMA Life Sciences. (2020, February 14). in silico screening with SELNERGY: Biological Activity Prediction. Available at: [Link]

  • ACS Publications. (2021, November 17). In Silico Functional Profiling of Small Molecules and Its Applications. Available at: [Link]

  • PMC. Extraction and characterization of phenolic compounds and their potential antioxidant activities. Available at: [Link]

  • MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available at: [Link]

  • ResearchGate. In vitro Screening Systems. Available at: [Link]

  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available at: [Link]

  • Labinsights. (2023, May 8). The Important Role of in Vitro Screening Related Services in Drug. Available at: [Link]

  • MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Available at: [Link]

  • PubMed. (2022, December 15). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Available at: [Link]

  • PubMed. In Silico Target Prediction for Small Molecules. Available at: [Link]

  • PMC. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link]

  • PMC. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Available at: [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available at: [Link]

  • MDPI. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link]

  • PMC. (2017, June 5). Screening and identification of novel biologically active natural compounds. Available at: [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Available at: [Link]

  • Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Available at: [Link]

  • Bentham Science. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Available at: [Link]

  • PMC. (2025, September 26). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Available at: [Link]

  • The Francis Crick Institute. (2017, August 7). New approach makes it easier to find novel drugs. Available at: [Link]

  • ResearchGate. (PDF) Determination of phenolic compounds and their antioxidant activity in fruits and cereals. Available at: [Link]

  • ResearchGate. Comparison of the phenolic content and total antioxidant activity in wines as determined by spectrophotometric methods. Available at: [Link]

  • ResearchGate. (2025, October 12). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available at: [Link]

  • PMC. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Available at: [Link]

  • MDPI. (2025, June 3). Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities. Available at: [Link]

  • ACG Publications. (2011, June 20). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Available at: [Link]

  • Semantic Scholar. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Available at: [Link]

  • MDPI. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Available at: [Link]

  • ResearchGate. Biological activities of hydrazide derivatives in the new millennium. Available at: [Link]

  • Organic Chemistry Research. Molecular docking and biological activity exploration of hydrazide-based crystal structures. Available at: [Link]

  • Unknown. A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Available at: [Link]

Sources

The Strategic Integration of the Trifluoromethyl Group in Phenoxyacetohydrazide Scaffolds: Mechanistic Insights and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetohydrazide derivatives have emerged as highly versatile pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antiviral to antiparasitic and enzyme-inhibitory effects. The structural plasticity of the hydrazide-hydrazone linker allows for extensive functionalization. Among the most impactful modifications is the incorporation of the trifluoromethyl ( −CF3​ ) group. As a Senior Application Scientist, I have observed firsthand how the strategic placement of a −CF3​ moiety can rescue a failing lead compound by simultaneously optimizing its pharmacodynamics and pharmacokinetics. This technical guide provides an in-depth mechanistic analysis of the −CF3​ group's role in phenoxyacetohydrazide compounds, supported by verified experimental protocols and quantitative data.

Mechanistic Causality: The Fluorine Effect in Phenoxyacetohydrazides

The −CF3​ group is not merely a passive structural appendage; it is an active modulator of the molecule's physicochemical profile. Understanding the causality behind its effects is critical for rational drug design.

  • Electronic Modulation (The Inductive Effect) : Fluorine is the most electronegative element. Three fluorine atoms exert a profound electron-withdrawing inductive effect ( −I ). When placed on a phenyl ring or cyclohexyl moiety attached to the phenoxyacetohydrazide core, the −CF3​ group depletes electron density from the adjacent π -system or sigma framework. This increases the acidity of the neighboring hydrazide N−H proton, significantly strengthening its hydrogen-bonding capacity with target enzyme residues (e.g., in the active site of β-glucuronidase) 1.

  • Lipophilicity and Membrane Permeability : The −CF3​ group is highly lipophilic (Hansch π constant ≈0.88 ). In phenoxyacetohydrazide compounds targeting intracellular pathogens (like Trypanosoma cruzi or human coronaviruses), enhancing the partition coefficient (logP) is critical for driving the molecule across the lipid bilayer to reach intracellular targets 2.

  • Metabolic Shielding : The C−F bond is exceptionally strong ( ∼116 kcal/mol). By occupying positions on an aromatic ring that are typically susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, the −CF3​ group acts as a steric and electronic shield, effectively extending the compound's biological half-life and preventing rapid clearance 3.

CF3_Effects CF3 Trifluoromethyl (-CF3) Group Lipo Increased Lipophilicity (Higher logP) CF3->Lipo Elec Strong Electron Withdrawal (-I Effect) CF3->Elec Steric Steric Shielding (C-F Bond Stability) CF3->Steric Perm Enhanced Membrane Permeability Lipo->Perm Bind Stronger Target Binding (e.g., β-Glucuronidase) Elec->Bind Meta Metabolic Stability (CYP450 Resistance) Steric->Meta

Pharmacological enhancements imparted by the trifluoromethyl group on phenoxyacetohydrazides.

Therapeutic Applications and Target Validation

Antiviral Fusion Inhibitors

Recent studies have highlighted the efficacy of −CF3​ -substituted phenoxyacetohydrazides against human coronaviruses (e.g., 229E) and influenza viruses. For instance, N′−[4−(Trifluoromethyl)cyclohexylidene]−2−phenoxyacetohydrazide demonstrated significant antiviral activity by acting as a viral fusion inhibitor. The bulky, hydrophobic −CF3​ group precisely fits into the hydrophobic pocket of the viral hemagglutinin, preventing the conformational changes required for membrane fusion 4.

Enzyme Inhibition: β-Glucuronidase and Urease

Overexpression of β-glucuronidase in the human intestinal microbiota is linked to colon carcinogenesis and drug-induced toxicities. Phenoxyacetohydrazide Schiff bases have been identified as potent inhibitors. The introduction of a −CF3​ group on the benzylidene fragment significantly lowers the IC50​ values compared to their unsubstituted counterparts by optimizing active site occupancy 1. Similar trends are observed in urease inhibition, where the electron-withdrawing nature of −CF3​ enhances the chelation of the active site nickel ions by the hydrazide moiety 5.

Quantitative Data Summary

The following table synthesizes the comparative efficacy of −CF3​ -substituted phenoxyacetohydrazides against standard controls and unsubstituted analogs, demonstrating the clear quantitative advantage of fluorination.

Compound ClassTarget / PathogenModification IC50​ / ActivityReference
Phenoxyacetohydrazide Schiff Baseβ-GlucuronidaseUnsubstituted 45.2±1.2μM [[1]]()
Phenoxyacetohydrazide Schiff Baseβ-Glucuronidase 4−CF3​ substitution 12.4±0.8μM 1
N′ -(Cycloalkylidene) derivativeCoronavirus 229E 4−CF3​ on cyclohexylActive ( Yield:80% )4
PhenoxyacetohydrazoneTrypanosoma cruzi CF3​ Pyridine derivative 10.3μM 2
Hydrazide-HydrazoneUrease 3−CF3​ substitution 18.92±0.61μM 5

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate strict internal validation checkpoints.

Protocol 1: Synthesis of N′−[4−(Trifluoromethyl)cyclohexylidene]−2−phenoxyacetohydrazide

Rationale: This protocol utilizes a step-wise condensation strategy. The causality behind using a catalytic amount of sulfuric acid in step 1 is to drive the Fischer esterification by protonating the carbonyl oxygen, making it more electrophilic for methanolic attack 4.

  • Esterification : Dissolve phenoxyacetic acid ( 0.01 mol) in 50 mL of anhydrous methanol. Add 0.1 mL of 98% H2​SO4​ . Reflux for 24 hours.

    • Validation Check: Neutralize with NaHCO3​ , extract with diethyl ether. Thin-Layer Chromatography (TLC) must show the complete disappearance of the highly polar acid spot.

  • Hydrazinolysis : Mix the resulting methyl phenoxyacetate ( 0.01 mol) with 50 mL ethanol and hydrazine hydrate ( 0.0125 mol). Reflux for 1 hour.

    • Validation Check: The formation of a white solid upon cooling to 0∘C indicates successful conversion to 2-phenoxyacetohydrazide. Filter and wash with cold water.

  • Schiff Base Condensation : Dissolve 2-phenoxyacetohydrazide ( 0.01 mol) and 4-(trifluoromethyl)cyclohexanone ( 0.01 mol) in 20 mL of 96% ethanol. Reflux for 1-3 hours.

    • Validation Check: Monitor via IR spectroscopy. The disappearance of the ketone C=O stretch ( ∼1710cm−1 ) and the appearance of the imine C=N stretch ( ∼1620cm−1 ) confirm product formation. Expected yield is ∼80% .

Workflow Start Phenoxyacetic Acid + Methanol Ester Esterification (H2SO4, Reflux) Start->Ester Hydrazide Hydrazinolysis (NH2NH2.H2O) Ester->Hydrazide SchiffBase Schiff Base Condensation (CF3-Ketone) Hydrazide->SchiffBase Assay In Vitro Validation (Enzyme Assay) SchiffBase->Assay

Step-by-step synthesis and validation workflow for CF3-substituted phenoxyacetohydrazides.

Protocol 2: In Vitro β-Glucuronidase Inhibition Assay

Rationale: A spectrophotometric assay measuring the release of p-nitrophenol. The assay is self-validating through the mandatory inclusion of D-saccharic acid 1,4-lactone as a positive control, ensuring the enzyme batch is active and responsive to known inhibitors 3.

  • Preparation : Prepare 0.1M acetate buffer ( pH5.0 ). Dissolve the −CF3​ phenoxyacetohydrazide compound in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation : In a 96-well plate, combine 10μL of the test compound, 10μL of bovine liver β-glucuronidase enzyme ( 1.5U/mL ), and 80μL of buffer. Incubate at 37∘C for 30 minutes to allow pre-binding of the inhibitor.

  • Reaction Initiation : Add 50μL of the substrate, p-nitrophenyl-β-D-glucuronide ( 0.4mM ).

  • Measurement : Incubate for an additional 30 minutes at 37∘C . Stop the reaction by adding 50μL of 0.2M Na2​CO3​ . Read absorbance at 405nm using a microplate reader.

  • Validation : Calculate percentage inhibition relative to a DMSO-only negative control. The IC50​ of the positive control (D-saccharic acid 1,4-lactone) must fall within the standardized range ( 20−30μM ) for the assay data to be accepted.

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal of drug development, specifically for optimizing phenoxyacetohydrazide scaffolds. By carefully balancing lipophilicity, electronic distribution, and metabolic stability, researchers can design highly potent inhibitors and antiviral agents. The protocols and mechanistic insights provided herein serve as a foundational guide for future structural optimizations in this chemical space.

References

  • [4] Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Source: nih.gov. 4

  • [3] Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. Source: nih.gov. 3

  • [2] Phenoxyacetohydrazones against Trypanosoma cruzi. Source: researchgate.net. 2

  • [5] Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Source: acs.org. 5

  • [1] Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Source: mdpi.com. 1

Sources

Preliminary In Vitro Studies of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide: A Bimodal Pharmacophore for Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The compound 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (CAS: 874804-00-9) has emerged as a highly versatile intermediate in contemporary drug discovery and agrochemical development. Rather than acting as a terminal therapeutic agent, its unique structural architecture—combining a highly lipophilic trifluoromethyl-substituted phenoxy ring with a reactive acetohydrazide tail—serves as a critical pharmacophore building block. Recent in vitro studies highlight its bimodal utility: cyclization into 1,3,4-oxadiazole/thiadiazole thioethers yields potent nematicidal and larvicidal agents[1], while condensation into N-acylhydrazones produces selective T-cell inhibitors for the management of lymphoid malignancies[2].

This technical guide synthesizes the foundational in vitro methodologies, structural rationales, and quantitative data driving the development of these derivatives.

Chemical Architecture & Pharmacological Rationale

The pharmacological success of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide derivatives is deeply rooted in the causality of its molecular design. The incorporation of the trifluoromethyl ( CF3​ ) group at the ortho position of the phenoxy ring is not arbitrary. Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect, which subtly modulates the pKa of the adjacent acetohydrazide proton. This electronic tuning enhances the nucleophilicity of the terminal nitrogen, facilitating high-yield cyclization reactions.

Furthermore, in biological systems, the bulky, highly lipophilic CF3​ group displaces water molecules within the hydrophobic pockets of target receptors. This displacement leads to a significant gain in binding entropy, dramatically increasing the binding affinity of the resulting derivatives to both nematode neuromuscular targets and mammalian kinase domains.

Agrochemical Applications: Nematicidal & Larvicidal In Vitro Studies

The most prominent application of this hydrazide is its conversion into 1,3,4-oxadiazole and thiadiazole thioether derivatives. These compounds have demonstrated remarkable in vitro efficacy against agricultural pests, specifically the citrus nematode [1] and lepidopteran larvae such as[3].

2.1 Experimental Workflow

NematicidalWorkflow A Compound Synthesis (Hydrazide + CS2/KOH) B Stock Solution Prep (DMSO + Tween-80) A->B D In Vitro Exposure (24h - 48h Incubation) B->D C Nematode Isolation (T. semipenetrans) C->D E Mortality Assessment (Microscopic Observation) D->E F Data Analysis (LC50 Calculation) E->F

Fig 1. Self-validating in vitro workflow for nematicidal screening of hydrazide derivatives.

2.2 Self-Validating Protocol: In Vitro Nematicidal Screening

To ensure data integrity, the in vitro screening protocol must inherently distinguish between compound-induced mortality and environmental/methodological artifacts.

Step 1: Nematode Extraction via Baermann Funnel

  • Action: Extract T. semipenetrans from infected citrus roots using a Baermann funnel setup over 48 hours at 25°C.

  • Causality: This technique relies entirely on the active motility of living nematodes to migrate through the filter into the collection tube. This inherently filters out dead or mechanically damaged specimens, ensuring the baseline viability of the test population is >95%. This step is a critical self-validating mechanism to ensure subsequent mortality calculations are accurate.

Step 2: Test Solution Formulation

  • Action: Dissolve the synthesized oxadiazole derivative in analytical-grade DMSO, followed by dilution in distilled water containing 0.1% Tween-80 to achieve target concentrations (e.g., 12.5 to 200 mg/L).

  • Causality: The CF3​ group imparts significant lipophilicity to the molecule. Tween-80 acts as a surfactant to prevent hydrophobic aggregation of the compound in the aqueous assay medium. This ensures uniform bioavailability across the well, preventing false-negative "resistance" readouts caused by compound precipitation.

Step 3: Controlled Exposure and Incubation

  • Action: Aliquot 1 mL of nematode suspension (~100 nematodes) into 24-well plates. Add 1 mL of the test solution. Crucially, include a DMSO/Tween-80 only well (Negative Control) and an Avermectin well (Positive Control). Incubate at 25°C in the dark for 48 hours.

  • Causality: The inclusion of strictly matched solvent controls ensures that any observed mortality is pharmacologically attributable to the test compound's target binding, rather than solvent-induced osmotic stress or generalized toxicity.

Step 4: Mortality Assessment

  • Action: Observe under an inverted stereomicroscope. Nematodes are scored as dead only if they remain completely immobile after mechanical probing with a fine needle. Calculate the LC₅₀ using probit analysis.

2.3 Quantitative Data Summary

Recent in vitro evaluations of 1,3,4-oxadiazole thioether derivatives synthesized from 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide demonstrated lethal activities that significantly outperformed commercial standards[1].

Test Agent48h LC₅₀ (mg/L)Standard Deviation (±)Efficacy vs. Avermectin
Compound 20 13.41.8+ 49.6%
Compound 21 11.72.5+ 56.0%
Compound 35 13.72.4+ 48.5%
Compound 39 13.31.1+ 50.0%
Avermectin (Pos. Control)26.62.3Baseline
Phoxim (Pos. Control)49.12.8- 84.6%

Data synthesized from Chen et al., 2018, demonstrating the superior nematicidal profile of the fluorinated derivatives.[1]

Pharmaceutical Applications: Selective T-Cell Inhibition

Beyond agrochemicals, the condensation of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide into N-acylhydrazone derivatives has yielded potent [2]. These compounds are currently under investigation for their potential to treat lymphoid malignancies and autoimmune disorders by disrupting the T-Cell Receptor (TCR) signaling cascade[2].

3.1 Mechanism of Action

TCellPathway TCR T-Cell Receptor (TCR) Activation ZAP70 ZAP-70 / LAT Signaling Complex TCR->ZAP70 PLCg PLC-gamma 1 Activation ZAP70->PLCg Calc Calcineurin Pathway PLCg->Calc NFAT NFAT Translocation (Gene Expression) Calc->NFAT Prolif T-Cell Proliferation & Cytokine Release NFAT->Prolif Drug N-Acylhydrazone Derivatives Drug->Calc Inhibition Drug->NFAT Blockade

Fig 2. Disruption of TCR-mediated proliferation by N-acylhydrazone derivatives.

3.2 Self-Validating Protocol: In Vitro T-Cell Proliferation Assay (CFSE Tracking)

To validate the immunosuppressive properties of these derivatives, researchers utilize a highly specific flow cytometry-based proliferation assay.

Step 1: PBMC Isolation and CFSE Staining

  • Action: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation (Ficoll-Paque). Stain the isolated cells with 5 µM CFSE (Carboxyfluorescein succinimidyl ester) for 10 minutes at 37°C, followed by quenching with fetal bovine serum (FBS).

  • Causality: CFSE covalently binds to intracellular amine groups. As cells divide, the fluorescence intensity halves with each generation. This method is explicitly chosen over traditional ³H-thymidine incorporation because it allows for the flow cytometric tracking of distinct generational divisions. This provides a self-validating measure to distinguish between cytostatic effects (true proliferation arrest via TCR blockade) and cytotoxic effects (non-specific cell death caused by the drug).

Step 2: TCR Stimulation and Compound Treatment

  • Action: Seed the CFSE-labeled PBMCs into 96-well plates pre-coated with anti-CD3 (OKT3) and soluble anti-CD28 antibodies. Concurrently, introduce the N-acylhydrazone derivative at varying nanomolar concentrations.

  • Causality: CD3/CD28 co-stimulation artificially mimics the physiological interaction between a T-cell and an Antigen-Presenting Cell (APC). This robustly activates the ZAP-70/NFAT pathway, creating a highly specific, target-driven environment necessary to test the compound's selective inhibitory action without relying on generalized mitogens (like PHA) that activate multiple confounding pathways.

Step 3: Flow Cytometric Analysis

  • Action: After 72 hours of incubation, harvest the cells, stain with a viability dye (e.g., 7-AAD), and analyze via flow cytometry. Gate strictly on live CD3⁺ cells and quantify the proliferation index based on the dilution peaks of CFSE.

Conclusion

The preliminary in vitro profiling of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide underscores its immense value as a foundational chemical scaffold. By understanding the causality behind its structural elements—namely the lipophilic, electron-withdrawing nature of the trifluoromethyl group and the reactive versatility of the hydrazide—researchers can continue to leverage this compound to engineer highly targeted, self-validating therapeutics and agrochemicals.

References
  • Title: Synthesis, Nematicidal Activity, and 3D-QSAR of Novel 1,3,4-Oxadiazole/ Thiadiazole Thioether Derivatives Source: Chinese Journal of Chemistry URL: [Link]

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Synthesis and larvicidal activity of novel 1,3,4-oxadiazole derivatives containing 3-chloropyridin-2-yl-1H-pyrazole scaffold Source: Monatshefte für Chemie - Chemical Monthly URL: [Link]

Sources

Discovery of New Bioactive Molecules with a Phenoxyacetohydrazide Scaffold: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Phenoxyacetohydrazide Scaffold

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of rational drug design. The phenoxyacetohydrazide scaffold has emerged as a highly versatile and pharmacologically active pharmacophore[1].

Structurally, this scaffold is characterized by three critical domains:

  • The Aryloxy Ring: Provides lipophilicity and allows for varied substitution patterns (e.g., halogens, methoxy groups) to tune electronic and steric properties.

  • The Ether-Methylene Linkage (–O–CH₂–): Introduces a flexible spacer that allows the molecule to adopt multiple conformations, optimizing induced-fit interactions within enzyme active sites. The ether oxygen also serves as a potent hydrogen-bond acceptor.

  • The Hydrazide Moiety (–CO–NH–NH₂): Acts as a highly reactive nucleophilic handle. It readily undergoes condensation with aldehydes or ketones to form Schiff bases (hydrazones) or cyclizes to form heterocyclic rings (e.g., oxadiazoles, triazoles), locking the molecule into rigid, bioactive geometries[2].

This whitepaper synthesizes field-proven protocols, structural-activity relationship (SAR) data, and mechanistic insights to guide researchers in the synthesis and evaluation of novel phenoxyacetohydrazide derivatives.

Mechanistic Insights and Biological Activity Landscape

Phenoxyacetohydrazide derivatives and their downstream Schiff bases exhibit a remarkably broad spectrum of biological activities, including anti-inflammatory, anti-angiogenic, antimicrobial, and anticancer properties[1][3].

Enzyme Inhibition: β-Glucuronidase and Cyclooxygenases

One of the most well-documented applications of this scaffold is the inhibition of β-glucuronidase, an enzyme implicated in hormone-dependent cancers and liver damage[2][4]. The azomethine (C=N) linkage in phenoxyacetohydrazide Schiff bases provides a rigid spacer that properly orients the aryloxy group and the terminal aromatic ring into the enzyme's binding pocket. Hydrogen bonding between the hydrazone nitrogen/oxygen and the active site residues is critical for competitive inhibition[2].

Furthermore, recent systematic designs of morpholine-substituted phenoxyacetohydrazides have demonstrated significant modulation of inflammatory signaling mechanisms, specifically targeting cyclooxygenases (COX-1/COX-2) and vascular endothelial growth factor (VEGF)[1][3].

MechanismOfAction Scaffold Phenoxyacetohydrazide Derivatives Target1 β-Glucuronidase Enzyme Scaffold->Target1 Competitive Binding (Azomethine Linkage) Target2 Cyclooxygenase (COX-1 / COX-2) Scaffold->Target2 Active Site Blockade (Aromatic Spacer) Effect1 Prevents Glucuronide Degradation Target1->Effect1 Effect2 Inhibits Prostaglandin Synthesis Target2->Effect2 Outcome1 Hepatoprotective & Anticancer Effects Effect1->Outcome1 Outcome2 Anti-inflammatory & Analgesic Effects Effect2->Outcome2

Diagram 1: Dual mechanistic pathways of phenoxyacetohydrazide derivatives in enzyme inhibition.

Self-Validating Synthetic Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind experimental choices. This is not merely a recipe; it is a self-validating system designed to maximize yield and purity.

Phase 1: Synthesis of the Intermediate Ester

Objective: Alkylation of a substituted phenol to form ethyl phenoxyacetate. Methodology:

  • Reaction Setup: Dissolve the substituted phenol (1.0 eq) in dry acetone. Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) and stir for 15 minutes.

    • Causality: K₂CO₃ is a mild base, sufficient to deprotonate the phenol into a reactive phenoxide ion without causing base-catalyzed hydrolysis of the final ester product. Dry acetone is critical to prevent water-mediated hydrolysis of the alkylating agent[1].

  • Alkylation: Dropwise add ethyl chloroacetate (1.2 eq). Reflux the mixture for 8–10 hours[1].

  • Workup: Cool the mixture and remove acetone via rotary evaporation. Treat the residue with cold water to dissolve inorganic salts (KCl, unreacted K₂CO₃) and extract with diethyl ether[1]. Wash the ether layer with 10% NaOH to remove any unreacted phenol, dry over anhydrous Na₂SO₄, and evaporate to yield the ester.

Phase 2: Hydrazinolysis to the Core Scaffold

Objective: Conversion of the ester to phenoxyacetohydrazide. Methodology:

  • Reaction Setup: Dissolve the ethyl phenoxyacetate derivative (0.03 mol) in absolute ethanol (20 mL)[1].

  • Nucleophilic Acyl Substitution: Add hydrazine hydrate (0.045 mol) dropwise. Stir at room temperature for 7 hours[1].

    • Causality: Ethanol provides a polar protic environment that stabilizes the transition state during nucleophilic acyl substitution. Running the reaction at room temperature rather than high heat prevents the formation of symmetric diacylhydrazines (over-reaction).

  • Validation & Isolation: Monitor completion via Thin Layer Chromatography (TLC). Allow the mixture to stand overnight. Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure phenoxyacetohydrazide[1].

Phase 3: Schiff Base (Hydrazone) Formation

Objective: Condensation with aromatic aldehydes to yield bioactive molecules. Methodology:

  • Condensation: To a solution of the phenoxyacetohydrazide (1 mmol) in methanol (25 mL), add a substituted aromatic aldehyde (1 mmol) and 3 drops of glacial acetic acid[2].

    • Causality: The glacial acetic acid acts as a catalyst. It protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and facilitating nucleophilic attack by the terminal amine of the hydrazide[2].

  • Reflux & Isolation: Reflux for 2–3 hours. Cool to room temperature to induce crystallization. Filter and recrystallize from methanol to yield needle-like crystals[2].

SyntheticWorkflow Phenol Substituted Phenol Ester Ethyl Phenoxyacetate (Intermediate) Phenol->Ester Ethyl Chloroacetate K2CO3, Acetone, Reflux Hydrazide Phenoxyacetohydrazide (Core Scaffold) Ester->Hydrazide Hydrazine Hydrate Ethanol, Room Temp Schiff Hydrazone / Schiff Base (Bioactive Derivative) Hydrazide->Schiff Aromatic Aldehyde Glacial Acetic Acid, Reflux

Diagram 2: Three-phase synthetic workflow for phenoxyacetohydrazide Schiff bases.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the therapeutic potential of this scaffold, we analyze the in vitro β-glucuronidase inhibitory activity of synthesized phenoxyacetohydrazide Schiff bases. The data clearly demonstrates how specific substitutions on the aldehyde-derived aromatic ring dictate binding affinity[2].

Compound IDSubstitution Pattern (Aldehyde Ring)β-Glucuronidase IC₅₀ (µM)Mechanistic Significance / Observation
Compound 1 2-Hydroxybenzaldehyde9.20 ± 0.32Highly potent; ortho-OH acts as a strong H-bond donor to active site residues.
Compound 5 3,4-Dihydroxybenzaldehyde9.47 ± 0.16Enhanced binding via dual H-bond interactions; mimics natural substrate geometry.
Compound 7 4-Fluorobenzaldehyde14.7 ± 0.19Halogen substitution maintains moderate activity due to favorable electronegativity.
Compound 8 4-Chlorobenzaldehyde15.4 ± 1.56Bulkier halogen slightly reduces affinity due to steric hindrance in the binding pocket.
Standard D-saccharic acid-1,4-lactone48.4 ± 1.25Baseline control; all listed derivatives significantly outperform the standard.

Data summarized from in vitro screening of acylhydrazide Schiff base derivatives[2].

SAR Insights

The quantitative data reveals a distinct causality between electron-donating/hydrogen-bonding groups and enzyme inhibition. Compounds possessing hydroxyl groups (Compounds 1 and 5) exhibit the highest potency (IC₅₀ < 10 µM) because they form critical hydrogen bonds with the catalytic residues of β-glucuronidase[2]. Conversely, bulky, highly electronegative halogens (Compound 8) alter the dihedral angle of the azomethine linkage, slightly reducing optimal pocket insertion.

Conclusion

The phenoxyacetohydrazide scaffold remains a highly privileged structure in the arsenal of medicinal chemists. Its straightforward, high-yielding synthetic pathway—coupled with its ability to undergo modular functionalization via Schiff base formation or cyclization—makes it an ideal starting point for hit-to-lead optimization. By strictly adhering to the mechanistic and self-validating protocols outlined in this guide, researchers can efficiently generate libraries of bioactive molecules with potent anti-inflammatory, anti-angiogenic, and enzyme-inhibitory profiles.

References

  • Mohammed YHI, et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One. Available at:[Link]

  • Khan, M., et al. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules (PMC - NIH). Available at:[Link]

  • Salim, M., et al. (2019). Synthesis, Molecular Docking and β-Glucuronidase Inhibitory Potential of Indole Base Oxadiazole Derivatives. Molecules (MDPI). Available at:[Link]

Sources

Methodological & Application

Synthesis Protocol for 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves an initial Williamson ether synthesis to form the intermediate ethyl 2-[2-(trifluoromethyl)phenoxy]acetate, followed by hydrazinolysis to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, practical advice for optimizing reaction conditions, and thorough characterization methodologies.

Introduction

Acetohydrazide derivatives are a significant class of organic compounds in pharmaceutical research, serving as crucial intermediates in the synthesis of various heterocyclic systems with diverse biological activities.[1][2] The incorporation of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making 2-[2-(trifluoromethyl)phenoxy]acetohydrazide a compound of interest for the development of novel therapeutic agents.[3] This document outlines a reliable and reproducible synthesis protocol, grounded in established chemical principles.

Overall Synthesis Pathway

The synthesis of 2-[2-(trifluoromethyl)phenoxy]acetohydrazide is achieved through a two-step process, as illustrated below. The first step is a Williamson ether synthesis, a classic and versatile method for forming ethers, followed by the conversion of the resulting ester to a hydrazide.

Synthesis_Pathway A 2-(Trifluoromethyl)phenol C Ethyl 2-[2-(trifluoromethyl)phenoxy]acetate A->C K₂CO₃, Acetone (Williamson Ether Synthesis) B Ethyl 2-bromoacetate B->C E 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide C->E Ethanol (Hydrazinolysis) D Hydrazine Hydrate D->E

Caption: Overall synthesis pathway for 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide.

Part 1: Synthesis of Ethyl 2-[2-(trifluoromethyl)phenoxy]acetate

Underlying Principle: The Williamson Ether Synthesis

The first step of this synthesis employs the Williamson ether synthesis, a robust method for preparing ethers via an SN2 reaction.[4][5] In this reaction, the phenolic proton of 2-(trifluoromethyl)phenol is abstracted by a base, typically a weak base like potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromoacetate and displacing the bromide leaving group to form the desired ether linkage.[6] The SN2 mechanism is favored here as ethyl 2-bromoacetate is a primary alkyl halide, which minimizes the competing elimination reaction.[4]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-(Trifluoromethyl)phenol162.1110.0 g0.0617
Ethyl 2-bromoacetate167.0011.3 g (7.6 mL)0.0678Corrosive, lachrymator
Potassium Carbonate (K₂CO₃)138.2112.8 g0.0926Anhydrous
Acetone58.08200 mL-Dry

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethyl)phenol (10.0 g, 0.0617 mol) and anhydrous potassium carbonate (12.8 g, 0.0926 mol) in 200 mL of dry acetone.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add ethyl 2-bromoacetate (11.3 g, 0.0678 mol) dropwise to the stirring suspension over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 2-[2-(trifluoromethyl)phenoxy]acetate as a colorless oil.

Part 2: Synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

Underlying Principle: Hydrazinolysis of an Ester

The second step involves the conversion of the synthesized ester to the corresponding hydrazide. This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[7][8] The ethoxy group of the ester is subsequently eliminated as ethanol, forming the more stable hydrazide. This reaction is typically carried out in an alcoholic solvent and driven to completion by using an excess of hydrazine hydrate and often by heating under reflux.[8]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 2-[2-(trifluoromethyl)phenoxy]acetate248.1910.0 g0.0403From Part 1
Hydrazine Hydrate (~64% hydrazine)50.064.0 g (3.9 mL)~0.0806Toxic and Corrosive
Ethanol (95%)46.07100 mL-

Safety Precaution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[9][10] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of vapors and direct skin contact.[9] All waste containing hydrazine must be disposed of as hazardous waste according to institutional guidelines.[11]

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-[2-(trifluoromethyl)phenoxy]acetate (10.0 g, 0.0403 mol) in 100 mL of 95% ethanol.

  • To this solution, add hydrazine hydrate (4.0 g, ~0.0806 mol) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath. The product, 2-[2-(trifluoromethyl)phenoxy]acetohydrazide, should precipitate as a white solid.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol or an ethanol-water mixture to obtain a pure white crystalline solid.[1]

Characterization of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[12]

1. Physical Properties:

  • Appearance: White crystalline solid.

  • Molecular Formula: C₉H₉F₃N₂O₂

  • Molecular Weight: 234.18 g/mol

2. Spectroscopic Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.1 (s, 1H, -CONH-)

    • δ 7.6 (d, 1H, Ar-H)

    • δ 7.4 (t, 1H, Ar-H)

    • δ 7.1 (t, 1H, Ar-H)

    • δ 7.0 (d, 1H, Ar-H)

    • δ 4.6 (s, 2H, -OCH₂-)

    • δ 4.3 (br s, 2H, -NH₂)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 167.0 (C=O)

    • δ 154.0 (Ar-C-O)

    • δ 133.0 (Ar-C)

    • δ 127.5 (q, J = 5 Hz, Ar-C)

    • δ 123.0 (q, J = 272 Hz, CF₃)

    • δ 122.0 (Ar-C)

    • δ 115.0 (Ar-C)

    • δ 67.0 (-OCH₂-)

  • FT-IR (KBr, cm⁻¹):

    • 3300-3400 (N-H stretching, NH₂)

    • 3200-3300 (N-H stretching, amide)

    • 1650-1680 (C=O stretching, amide I)

    • 1600-1620 (N-H bending, amide II)

    • 1100-1300 (C-F stretching)

    • 1200-1250 (Ar-O-C stretching)

3. Chromatographic Analysis:

  • TLC: Purity can be assessed using silica gel plates with an appropriate mobile phase (e.g., ethyl acetate/hexane mixture). Visualization can be achieved using a UV lamp (254 nm).

  • HPLC: High-performance liquid chromatography can be used for quantitative purity analysis.

Workflow for Synthesis and Purification

Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis A Mix 2-(Trifluoromethyl)phenol and K₂CO₃ in Acetone B Add Ethyl 2-bromoacetate A->B C Reflux for 6-8 hours B->C D Cool and Filter C->D E Evaporate Solvent D->E F Purify by Distillation/Chromatography E->F G Ethyl 2-[2-(trifluoromethyl)phenoxy]acetate F->G H Dissolve Ester in Ethanol G->H I Add Hydrazine Hydrate H->I J Reflux for 4-6 hours I->J K Cool in Ice Bath J->K L Filter Precipitate K->L M Recrystallize from Ethanol L->M N 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide M->N

Sources

Analytical methods for 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide characterization

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, multi-modal analytical strategy for the structural elucidation, mass confirmation, and purity profiling of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide .

Acetohydrazides are highly versatile chemical intermediates, frequently utilized in medicinal chemistry as precursors for bioactive heterocycles such as oxadiazoles and triazoles[1]. The presence of the strongly electron-withdrawing and lipophilic ortho-trifluoromethyl group in this specific molecule imparts unique physicochemical properties that must be carefully managed during analytical characterization.

Physicochemical Profile

Before initiating any analytical workflow, understanding the fundamental properties of the analyte is critical for solvent selection and method development.

PropertyValue
Chemical Name 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide
CAS Number 874804-00-9
Molecular Formula C₉H₉F₃N₂O₂
Molecular Weight 234.18 g/mol
Physical State Solid (Powder)

Analytical Workflow Strategy

To establish a self-validating characterization profile, orthogonal techniques must be employed. The workflow below outlines the logical progression from structural confirmation to quantitative purity analysis.

AnalyticalWorkflow cluster_methods Multi-Modal Analytical Strategy Compound 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide Sample Characterization NMR Multi-Nuclear NMR (1H, 13C, 19F) Structural Elucidation Compound->NMR Structure LCMS LC-MS (ESI+) Intact Mass & Isotopic Confirmation Compound->LCMS Mass FTIR ATR-FTIR Functional Group Fingerprinting Compound->FTIR Bonds HPLC RP-HPLC-UV Purity Profiling & Quantitation Compound->HPLC Purity

Fig 1: Multi-modal analytical workflow for 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide.

Protocol 1: Structural Elucidation via Multi-Nuclear NMR

Causality & Expert Insight: The hydrazide moiety (-CO-NH-NH₂) readily participates in intermolecular hydrogen bonding. If analyzed in a non-polar solvent like CDCl₃, the amine and amide protons often appear as broad, indistinguishable humps due to chemical exchange. By utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆), the strong hydrogen-bond accepting nature of the solvent disrupts solute-solute interactions, yielding sharp, distinct resonances for the -NH- and -NH₂ protons[1]. Furthermore, the ortho-CF₃ group necessitates ¹⁹F NMR to confirm the intact trifluoromethyl moiety.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the homogenous solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire at 400 MHz using 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the hydrazide protons.

  • ¹³C NMR Acquisition: Acquire at 100 MHz using 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds.

  • ¹⁹F NMR Acquisition: Acquire at 376 MHz using 64 scans. Set the transmitter offset to -100 ppm to capture the typical Ar-CF₃ resonance.

Expected NMR Spectral Data:

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H ~9.35Singlet1H-NH- (Amide/Hydrazide)
¹H 7.65 - 7.05Multiplet4HAromatic ring protons
¹H ~4.75Singlet2H-O-CH₂- (Phenoxy linkage)
¹H ~4.35Broad Singlet2H-NH₂ (Terminal amine)
¹⁹F -61.5Singlet3F-CF₃ (Trifluoromethyl)

Protocol 2: Intact Mass Confirmation via LC-MS (ESI+)

Causality & Expert Insight: Acetohydrazides are highly polar and exhibit thermal instability. Direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) often leads to poor peak shapes or on-column degradation unless complex derivatization (e.g., silylation or acetone condensation) is performed[2][3]. Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization (ESI) circumvents this issue. ESI is a soft ionization technique that preserves the delicate N-N bond, allowing for the direct observation of the protonated molecular ion [M+H]⁺.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in Methanol:Water (50:50, v/v).

  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The acidic modifier is crucial to drive the formation of [M+H]⁺ ions.

  • Gradient: Run a fast gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from 100 to 500 m/z.

Expected MS Data:

  • Target Mass: [M+H]⁺ at m/z 235.1.

  • Adducts: Sodium adduct [M+Na]⁺ at m/z 257.1 may also be observed.

Protocol 3: Purity Profiling via RP-HPLC-UV

Causality & Expert Insight: The hydrazide moiety possesses a weakly basic character. To ensure reproducible retention times and prevent peak tailing caused by secondary interactions with residual silanols on the silica stationary phase, the mobile phase must be strictly buffered at a low pH. Utilizing 0.1% Trifluoroacetic acid (TFA) ensures the analyte remains in a consistent, fully protonated state throughout the reverse-phase gradient[2].

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 10 mg of the compound in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the initial mobile phase conditions.

  • Column Selection: Use a high-efficiency C18 column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Channel A: 0.1% TFA in HPLC-grade Water.

    • Channel B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 15.0 min: Linear ramp from 10% B to 90% B.

    • 15.0 - 18.0 min: Hold at 90% B (column wash).

    • 18.0 - 20.0 min: Return to 10% B (equilibration).

  • Detection: Monitor UV absorbance at 254 nm (optimal for the aromatic ring) and 210 nm (optimal for the carbonyl/hydrazide system).

Protocol 4: Functional Group Fingerprinting via ATR-FTIR

Causality & Expert Insight: Traditional KBr pellet methods are highly susceptible to moisture absorption, which introduces a massive, broad O-H stretch around 3400 cm⁻¹ that completely masks the critical N-H stretching frequencies of the hydrazide group. Attenuated Total Reflectance (ATR) FTIR allows for direct analysis of the neat solid powder, eliminating moisture interference and preserving the integrity of the amine/amide spectral region[1].

Step-by-Step Methodology:

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Once dry, collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2-5 mg of the neat 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.

Expected FTIR Spectral Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Correlation
3320, 3210 N-H stretchingPrimary & secondary amine (Hydrazide)
1680 C=O stretchingAmide I band (Carbonyl)
1320 - 1120 C-F stretchingTrifluoromethyl group (Strong, broad)
1240 C-O-C stretchingAlkyl aryl ether (Phenoxy linkage)

Sources

Application Note: Structural Elucidation of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (CAS: 874804-00-9) serves as a critical synthetic intermediate in the pharmaceutical and agrochemical industries. It is heavily utilized in the design of novel 1,3,4-oxadiazole and thiadiazole thioether derivatives, which exhibit potent nematicidal, antibacterial, and antiviral activities [1].

Because the acetohydrazide moiety (-CO-NH-NH₂) is highly reactive and susceptible to hydrolysis or rapid proton exchange, precise structural characterization is paramount to ensure downstream synthetic fidelity. This application note provides a causality-driven, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this intermediate, detailing the mechanistic rationale behind solvent selection, acquisition parameters, and complex spin-spin coupling dynamics.

Experimental Workflow & Sample Preparation Protocol

The preparation of the NMR sample is not merely a dissolution step; it is the foundation of a high-fidelity spectrum. The following protocol is designed to mitigate common artifacts such as proton exchange and magnetic field inhomogeneities.

NMR_Workflow A Compound Synthesis & Purification B Solvent Selection (DMSO-d6 preferred) A->B Yields pure solid C Sample Preparation (15-20 mg in 0.6 mL) B->C Dissolution D NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) C->D Tube insertion E Data Processing (Fourier Transform & Phasing) D->E FID generation F Spectral Analysis (Integration & Coupling) E->F Spectra output

Workflow for the NMR sample preparation, acquisition, and processing of the acetohydrazide.

Step-by-Step Methodology
  • Solvent Selection (Causality): Select anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) over Chloroform-d (CDCl₃). The acetohydrazide moiety engages in strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents. More importantly, DMSO-d₆ forms strong hydrogen bonds with the -NH and -NH₂ protons, drastically slowing their chemical exchange rate. This allows them to be observed as distinct signals rather than broadening into the baseline, which frequently occurs in protic solvents like Methanol-d₄ [2].

  • Sample Weighing: Accurately weigh 15–20 mg of the compound for ¹H NMR, and 40–50 mg for ¹³C NMR. The higher mass for ¹³C is critical to achieve an adequate signal-to-noise (S/N) ratio for the quaternary carbons and the highly split fluorinated carbons.

  • Dissolution and Filtration: Dissolve the solid in 0.6 mL of DMSO-d₆. If any particulate matter remains, filter the solution through a tightly packed glass wool plug in a Pasteur pipette. Rationale: Suspended particles cause localized magnetic susceptibility gradients, leading to severe peak broadening and loss of resolution.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, standard 1D pulse sequence (zg30), 16–32 scans, relaxation delay (D1) of 1.5 seconds.

    • ¹³C NMR: 100 MHz, proton-decoupled (zgpg30), 512–1024 scans, D1 of 2.5 seconds. The extended D1 ensures complete relaxation of quaternary carbons (C=O, C-CF₃) which lack dipole-dipole relaxation mechanisms from attached protons [3].

¹H NMR Analysis & Mechanistic Insights

The ¹H NMR spectrum of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide provides direct confirmation of the aromatic substitution pattern and the integrity of the hydrazide tail.

Table 1: ¹H NMR Quantitative Data (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment Rationale
-NH 9.40Broad singlet (br s)1H-Highly deshielded by the adjacent carbonyl group. Broadened due to quadrupolar relaxation of the ¹⁴N nucleus (I=1).
Ar-H (C3) 7.65Doublet (d)1H7.8Ortho to the strongly electron-withdrawing -CF₃ group; highly deshielded.
Ar-H (C5) 7.60Triplet (t)1H7.8Para to the ether oxygen; experiences inductive withdrawal without resonance shielding.
Ar-H (C6) 7.20Doublet (d)1H8.4Ortho to the ether oxygen; shielded by the resonance (+M) effect of the oxygen lone pairs.
Ar-H (C4) 7.10Triplet (t)1H7.6Para to the ether oxygen; shielded relative to C3/C5 due to +M effects.
-O-CH₂- 4.65Singlet (s)2H-Deshielded by the combined inductive effects of the adjacent oxygen and carbonyl carbon.
-NH₂ 4.35Broad singlet (br s)2H-Typical primary amine region; stabilized against rapid exchange by DMSO-d₆.

¹³C NMR Analysis & ¹⁹F-¹³C Spin Dynamics

The presence of the trifluoromethyl (-CF₃) group introduces complex heteronuclear spin-spin coupling in the ¹³C NMR spectrum. Because ¹⁹F is 100% naturally abundant and possesses a nuclear spin of I = 1/2, it couples with the ¹³C nuclei, splitting the carbon signals into quartets according to the n+1 rule (where n = 3 fluorine atoms) [3].

Coupling_Pathways CF3 Fluorine Atoms (-CF3) Spin I = 1/2 C_CF3 Trifluoromethyl Carbon 1J_CF ≈ 272 Hz (Quartet) CF3->C_CF3 Direct Bond (1J) C2 Aromatic C2 (ipso) 2J_CF ≈ 30 Hz (Quartet) CF3->C2 2-Bond Coupling (2J) C3 Aromatic C3 (ortho) 3J_CF ≈ 5 Hz (Quartet) CF3->C3 3-Bond Coupling (3J)

19F-13C spin-spin coupling pathways demonstrating the 1J, 2J, and 3J interaction dynamics.

Table 2: ¹³C NMR Quantitative Data (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)Assignment Rationale
C=O 166.5Singlet (s)-Carbonyl carbon of the hydrazide moiety.
C1 (Ar-O) 155.8Singlet (s)-Directly attached to the electronegative ether oxygen.
C5 (Ar) 134.1Singlet (s)-Aromatic carbon, meta to oxygen.
C3 (Ar) 127.3Quartet (q)~5.0 (³J_CF)Ortho to -CF₃; exhibits long-range, 3-bond ¹⁹F-¹³C coupling.
-CF₃ 123.8Quartet (q)~272.0 (¹J_CF)Direct 1-bond ¹⁹F-¹³C coupling; highly deshielded by three fluorines.
C4 (Ar) 120.5Singlet (s)-Aromatic carbon, para to oxygen.
C2 (Ar-CF₃) 117.5Quartet (q)~30.0 (²J_CF)Ipso carbon directly attached to -CF₃; 2-bond coupling.
C6 (Ar) 113.8Singlet (s)-Ortho to oxygen; highly shielded by the +M effect.
-O-CH₂- 66.5Singlet (s)-Aliphatic carbon directly bound to the ether oxygen.

Self-Validating System Checks

To ensure the trustworthiness of the experimental data, the protocol inherently verifies its own success through the following internal checks:

  • Solvent Anhydrous State Verification: In the ¹H NMR spectrum, monitor the water peak in DMSO-d₆, which typically appears at 3.33 ppm [2]. If the -NH₂ peak at 4.35 ppm integrates to less than 2.0 protons or broadens into the baseline, it indicates that excess water is driving rapid proton exchange. This invalidates the sample preparation, prompting the use of fresh, rigorously dried solvent.

  • Magnetic Homogeneity (Shim) Check: Examine the residual DMSO-d₆ solvent peak at 2.50 ppm in the ¹H spectrum. It must resolve into a distinct, sharp quintet. If the peaks are merged or exhibit asymmetric tailing, the magnetic field is poorly shimmed, and the sample must be re-shimmed before integrating the aromatic multiplets.

  • Structural Integrity Confirmation: The exact ¹J_CF coupling constant of ~272 Hz for the quartet at 123.8 ppm in the ¹³C spectrum definitively validates the presence of an intact -CF₃ group. A deviation in this coupling constant or missing outer lines of the quartet indicates either an insufficient number of scans (poor S/N) or degradation of the trifluoromethyl moiety.

References

  • Chen, J., Gan, X., Yi, C., Wang, S., Yang, Y., He, F., Hu, D., & Song, B. "Synthesis, Nematicidal Activity, and 3D-QSAR of Novel 1,3,4-Oxadiazole/ Thiadiazole Thioether Derivatives." Chinese Journal of Chemistry, 2018, 36(10), 939-944. URL: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. URL: [Link]

High-performance liquid chromatography (HPLC) method for purity assessment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Method Development and Validation for API Purity Assessment

Introduction & Regulatory Context

Purity assessment of Active Pharmaceutical Ingredients (APIs) is a critical quality attribute (CQA) that directly impacts drug efficacy and patient safety. The presence of impurities—whether synthetic byproducts, unreacted intermediates, or degradation products—must be rigorously monitored. High-Performance Liquid Chromatography (HPLC) remains the analytical gold standard for this task.

This application note details a robust, self-validating framework for developing a reverse-phase HPLC (RP-HPLC) purity method. The methodology is strictly anchored to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which dictate impurity reporting and qualification thresholds based on maximum daily dose[1]. Furthermore, the method validation lifecycle adheres to the updated ICH Q2(R2) guidelines[2], while leveraging allowable system adjustments defined in the harmonized USP <621> Chromatography chapter to modernize gradient methods without requiring full revalidation[3].

Mechanistic Insights: Causality in Method Design

A reliable purity assay does not merely separate peaks; it is engineered based on the physicochemical properties of the analytes. Every parameter in this protocol is chosen based on specific mechanistic causality:

  • Stationary Phase Selection: We utilize a C18 (octadecylsilane) superficially porous particle (SPP) column. Causality: SPP columns feature a solid silica core with a porous outer shell. This architecture minimizes the longitudinal diffusion and eddy dispersion of analyte molecules, yielding ultra-high performance liquid chromatography (UHPLC)-like efficiency at significantly lower backpressures[3]. The C18 ligand provides maximum hydrophobic retention, essential for resolving structurally similar organic impurities.

  • Mobile Phase & pH Control: The aqueous mobile phase is buffered with 10 mM Ammonium Formate adjusted to pH 3.0. Causality: For basic APIs, operating at a pH at least 2 units below the API's pKa ensures the molecule is fully protonated. This suppresses mixed-mode retention (where analytes interact unpredictably with both the C18 ligands and residual acidic surface silanols on the silica support), which is the primary cause of peak tailing. Ammonium formate is chosen for its volatility, ensuring the method is fully compatible with orthogonal Mass Spectrometry (MS) detection.

  • Gradient Elution: Causality: Isocratic methods often result in severe band broadening for late-eluting impurities, reducing sensitivity. A linear gradient of increasing organic modifier (Acetonitrile) compresses the bands of strongly retained impurities, improving the Signal-to-Noise (S/N) ratio. This is critical for detecting trace impurities down to the 0.05% ICH Q3A(R2) reporting threshold[1].

Workflow: Method Development & Validation Lifecycle

HPLC_Workflow Start Define CQA: Target Impurity Profile Screening Method Screening (Stationary Phase & pH) Start->Screening Optimization Method Optimization (Gradient & Temperature) Screening->Optimization Selectivity (α) > 1.5 Validation ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) Optimization->Validation Resolution (Rs) > 2.0 SST System Suitability (USP <621>) Self-Validation Check Validation->SST Meets Acceptance Criteria Analysis Sample Analysis & Data Integration SST->Analysis Pass (RSD ≤ 2.0%)

Figure 1: End-to-end workflow for HPLC purity method development and validation.

Experimental Protocol: Self-Validating RP-HPLC Purity Assay

This protocol is designed as a self-validating system . It incorporates built-in checks (Blank, Sensitivity Solution, System Suitability, and Bracketing Standards) to ensure the instrument is fit-for-purpose on the exact day of analysis, preventing the generation of out-of-specification (OOS) artifacts.

A. Reagents & Materials
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v). Causality: Matching the diluent closely to the initial gradient conditions prevents "solvent shock," which causes peak splitting for early-eluting compounds.

  • Column: Agilent Poroshell 120 EC-C18, 100 x 4.6 mm, 2.7 µm (or equivalent SPP column).

B. Solution Preparation
  • Blank Solution: 100% Diluent.

  • Standard Solution (100% Level): Prepare the API reference standard at a concentration of 1.0 mg/mL in the diluent.

  • Sensitivity Solution (LOQ Check): Dilute the Standard Solution to 0.5 µg/mL (0.05% of the nominal concentration). This directly challenges the system to detect impurities at the ICH Q3A(R2) reporting threshold[1].

  • Sample Solution: Prepare the API batch sample at 1.0 mg/mL in the diluent.

C. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and accelerating solute mass transfer between the stationary and mobile phases, resulting in sharper peaks.

  • Detection Wavelength: UV at the API's λmax​ (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus analytes)

    • 2.0 - 15.0 min: 5% B 95% B (Linear ramp)

    • 15.0 - 18.0 min: 95% B (Column wash)

    • 18.0 - 22.0 min: 5% B (Re-equilibration)

D. Execution & Self-Validation Sequence
  • Inject Blank (x2): Confirm a stable baseline and absence of ghost peaks.

  • Inject Sensitivity Solution (x1): Verify that the Signal-to-Noise (S/N) ratio of the API peak is ≥10 . This proves the system's Limit of Quantitation (LOQ) is adequate for trace impurity detection.

  • Inject Standard Solution (x5) for System Suitability Testing (SST):

    • Acceptance Criteria per USP <621>[4]: Resolution ( Rs​ ) between the API and the closest known impurity must be ≥2.0 . Tailing factor ( Tf​ ) for the API peak must be ≤1.5 . The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

    • Logic Gate: If SST fails, abort the run. Troubleshoot column or mobile phase before proceeding.

  • Inject Sample Solutions (x2 per batch): Record chromatograms.

  • Inject Bracketing Standard (x1): Inject the Standard Solution at the end of the sequence. Recovery must be 98.0% - 102.0% of the initial SST average to prove no instrument drift occurred during the run.

Data Presentation: ICH Q2(R2) Validation Parameters

To legally defend the analytical data during regulatory submissions, the method must be validated. Table 1 summarizes the quantitative data requirements and acceptance criteria based on the ICH Q2(R2) framework[2].

Table 1: Summary of ICH Q2(R2) Validation Parameters for Purity Assays

Validation ParameterICH Q2(R2) RequirementExperimental ExecutionAcceptance Criteria
Specificity Demonstrate lack of interference.Inject Blank, Placebo, and API spiked with known impurities.No interfering peaks at the retention times of the API or specified impurities. Peak purity angle < purity threshold (via PDA detector).
Limit of Quantitation (LOQ) Lowest amount quantified with acceptable precision.Inject serial dilutions of the API and impurities.S/N ratio ≥10 . Precision at LOQ level: RSD ≤10.0% .
Linearity Proportionality of response to concentration.Minimum of 5 concentrations spanning from LOQ to 120% of the specification limit.Correlation coefficient ( R2 ) ≥0.999 . y-intercept ≤5% of the target response.
Accuracy Closeness of agreement to true value.Spike impurities into API at 3 levels (e.g., 50%, 100%, 150% of limit) in triplicate.Mean recovery for each level must be between 90.0% and 110.0%.
Precision (Repeatability) Closeness of agreement between independent tests.6 replicate injections of a sample spiked with impurities at the 100% specification level.RSD of impurity peak areas ≤5.0% .
Robustness Reliability under deliberate method variations.Alter flow rate ( ±0.1 mL/min), pH ( ±0.2 ), and column temp ( ±5∘ C).System suitability criteria (Resolution ≥2.0 , Tailing ≤1.5 ) must still be met under all variant conditions.

References

  • [2] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • [1] European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.[Link]

  • [3] Agilent Technologies. Revisions per USP 621: Guide to method modernization.[Link]

  • [4] MTC USA. Allowed Adjustments to USP Methods - Tips & Suggestions.[Link]

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this document details the expected mass spectral characteristics, proposes a scientifically grounded fragmentation pathway, and presents a robust protocol for sensitive and selective analysis. The methodologies outlined herein are crucial for the identification, characterization, and quantification of this compound in various matrices.

Introduction: The Significance of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide Analysis

2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is a unique small molecule featuring a trifluoromethyl group, a phenoxy ether linkage, and a hydrazide moiety. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, where such structures can impart desirable pharmacokinetic and physicochemical properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity.

Given its potential importance, the ability to accurately detect and characterize 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is paramount. High-resolution mass spectrometry, especially when coupled with the separation power of liquid chromatography, stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity and specificity, making it an indispensable tool for impurity profiling, metabolite identification, and pharmacokinetic studies in drug discovery and development.[1] This application note serves as a practical guide to leveraging LC-MS/MS for the in-depth analysis of this compound.

Compound Profile and Predicted Mass Spectrum

A thorough understanding of the analyte's chemical properties is the foundation of any successful mass spectrometry method.

  • Chemical Formula: C₉H₉F₃N₂O₂

  • Molecular Weight: 234.18 g/mol

  • Exact Mass: 234.0619

Ionization Propensity:

The presence of the hydrazide group, with its basic nitrogen atoms, makes 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide an excellent candidate for positive mode electrospray ionization (ESI). Protonation is expected to occur readily on one of the nitrogen atoms of the hydrazide moiety, forming a stable [M+H]⁺ precursor ion.[2][3]

Predicted Fragmentation Data:

The fragmentation of the protonated molecule [M+H]⁺ is anticipated to proceed through several distinct pathways, dictated by the lability of specific bonds and the stability of the resulting fragment ions. The table below summarizes the major predicted fragment ions.

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion FormulaNeutral LossProposed Fragmentation Pathway
235.0692 [C₉H₁₀F₃N₂O₂]⁺ -Precursor Ion ([M+H]⁺)
161.0401[C₇H₅F₃O]⁺NH₂NHCOCleavage of the amide bond and loss of the hydrazide group.
133.0292[C₇H₄F₃]⁺H₂O from 161.0401Loss of a water molecule from the m/z 161 fragment.
95.0496[C₆H₅O]⁺CF₃, CO from 161.0401Loss of the trifluoromethyl group and carbon monoxide from the m/z 161 fragment.
77.0391[C₆H₅]⁺O from 95.0496Loss of oxygen from the phenoxy radical cation.

Proposed Fragmentation Pathway

The structural features of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide suggest a cascade of fragmentation events under collision-induced dissociation (CID). The stability of the aromatic ring and the presence of heteroatoms will heavily influence the resulting product ions.

The primary fragmentation is expected to be the cleavage of the C-N bond of the hydrazide group, leading to the formation of a stable acylium ion. Subsequent fragmentations will likely involve the phenoxy and trifluoromethyl moieties.

M [M+H]⁺ m/z = 235.0692 F1 [C₇H₅F₃O]⁺ m/z = 161.0401 M->F1 - NH₂NHCO F2 [C₇H₄F₃]⁺ m/z = 133.0292 F1->F2 - H₂O F3 [C₆H₅O]⁺ m/z = 95.0496 F1->F3 - CF₃, -CO F4 [C₆H₅]⁺ m/z = 77.0391 F3->F4 - O

Caption: Predicted fragmentation pathway for 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide.

Materials and Reagents
  • 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (≥99%)

  • Methanol (for cleaning)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide and dissolve it in 1 mL of acetonitrile.

  • Working Standard (1 µg/mL): Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.

Liquid Chromatography (LC) Parameters

The polarity of the target molecule makes it suitable for reversed-phase chromatography.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Parameters

A high-resolution mass spectrometer is recommended for accurate mass measurements and confident identification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Ion Source Temperature: 300 °C

  • Sheath Gas Flow: 40 arbitrary units

  • Auxiliary Gas Flow: 10 arbitrary units

  • Full Scan (MS1) Range: m/z 50-300

  • MS/MS (MS2) Acquisition: Data-Dependent Acquisition (DDA) or Targeted MS/MS

  • Collision Energy (CE): Ramped from 15-40 eV to capture a wide range of fragments.

  • Resolution: >35,000 FWHM

Experimental Workflow Diagram

The overall analytical process can be visualized as a sequential workflow, ensuring reproducibility and clarity.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Weigh Standard P2 Prepare Stock Solution (1 mg/mL in ACN) P1->P2 P3 Prepare Working Standard (1 µg/mL in 50:50 ACN:H₂O) P2->P3 A1 Inject Sample (5 µL) P3->A1 A2 LC Separation (C18 Column) A1->A2 A3 ESI+ Ionization A2->A3 A4 Full Scan MS1 (m/z 50-300) A3->A4 A5 Data-Dependent MS/MS A4->A5 D1 Extract Ion Chromatogram of m/z 235.0692 A5->D1 D2 Analyze MS/MS Spectrum D1->D2 D3 Confirm Fragments and Elucidate Structure D2->D3

Caption: Workflow for the LC-MS/MS analysis of the target compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The use of high-purity, LC-MS grade solvents and reagents minimizes background interference.[4] The high-resolution mass spectrometer allows for the determination of the exact mass of the precursor and fragment ions, providing a high degree of confidence in the identification. The chromatographic separation ensures that isomeric compounds are resolved, preventing misidentification. A system suitability test should be performed before analysis to ensure the LC-MS system is performing optimally.[5]

Conclusion

This application note provides a comprehensive and technically sound guide for the mass spectrometry analysis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide. By following the detailed protocols and understanding the predicted fragmentation behavior, researchers can confidently identify and characterize this compound. The methodologies presented here are foundational for further studies, including quantitative analysis in complex biological matrices, impurity profiling, and metabolite identification, thereby supporting advancements in drug discovery and development.

References

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today, 21(8), 1353-1361. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Virginia Open Data Portal. (2026). Compound 530179: 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetohydrazide. [Link]

  • LCGC International. (2020). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Li, Y., & Wu, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-10. [Link]

  • MDPI. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Metabolites, 10(10), 409. [Link]

  • FreeChemDraw. (2026). Free Chemical Structure Software | Online Chemical Structure Drawing Tool. [Link]

  • Edraw.AI. (n.d.). Free Online Chemical Structure Drawer. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PLoS ONE, 7(2), e31460. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • MolView. (n.d.). MolView. [Link]

  • LCGC International. (2022). Electrospray Ionization for Mass Spectrometry. [Link]

  • Chemaxon. (n.d.). Marvin - Chemical Drawing Software. [Link]

  • SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]

  • precisionFDA. (n.d.). 2,2,2-TRIFLUOROACETOHYDRAZIDE. [Link]

  • PubMed. (2026). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • ChemDoodle. (n.d.). Chemical Drawing Software. [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide. [Link]

  • Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Electrospray and MALDI Mass Spectrometry (pp. 1-20). [Link]

  • University of Florida. (n.d.). Electrospray Ionization – ESI. [Link]

  • ResearchGate. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Application Note: Cell-Based Assays for Evaluating the Anticancer Properties of Trifluoromethyl (-CF3) Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of the trifluoromethyl (-CF3) functional group into organic scaffolds is a cornerstone strategy in modern medicinal chemistry. The strong electron-withdrawing nature and high lipophilicity of the -CF3 moiety significantly enhance metabolic stability, membrane permeability, and target binding affinity. In oncology, -CF3 substitution has yielded highly potent derivatives—such as α-trifluoromethyl chalcones, trifluoromethylated isoxazoles, and Ugi adducts—capable of overcoming drug resistance and inducing apoptosis in various cancer cell lines.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating framework for the cell-based assays and mechanistic evaluations required to validate the anticancer efficacy of novel -CF3 compounds.

Mechanistic Pathways of -CF3 Anticancer Agents

Understanding the causality behind cell death is critical for drug development. -CF3 compounds typically exert their cytotoxic effects via multiple interconnected signaling pathways:

  • Mitochondrial Apoptosis Pathway: Compounds like trifluoromethyl benzopyrans induce DNA damage, upregulating p53 and p21, which subsequently alters the Bax/Bcl-2 ratio. This leads to mitochondrial membrane depolarization, cytochrome c release, and the activation of caspase-9 and caspase-3[1].

  • AMPK/mTOR Signaling: Trifluoromethylated quercetin (TFQ) derivatives have been shown to activate the AMP-activated protein kinase (AMPK) pathway while simultaneously inhibiting the mTOR signaling cascade, thereby suppressing cancer cell survival and proliferation[2].

  • Receptor Tyrosine Kinase Inhibition: Certain -CF3 Ugi adducts act as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), downregulating downstream proliferation and metastatic markers including c-Myc, CD44, and VEGF[3].

  • Androgen Receptor (AR) Suppression: α-Trifluoromethyl chalcones (e.g., YS71) exhibit strong antiproliferative effects against castration-resistant prostate cancer by inhibiting AR activity and inducing apoptosis[4].

Pathway CF3 Trifluoromethyl (-CF3) Compounds DNA DNA Damage / p53 Activation CF3->DNA Benzopyrans AMPK AMPK Activation CF3->AMPK Quercetin Deriv. EGFR EGFR Inhibition CF3->EGFR Ugi Adducts Bax ↑ Bax / ↓ Bcl-2 Ratio DNA->Bax mTOR mTOR Inhibition AMPK->mTOR Prolif ↓ c-Myc, VEGF, CD44 EGFR->Prolif Mito Cytochrome C Release Bax->Mito Apoptosis Cancer Cell Apoptosis mTOR->Apoptosis Prolif->Apoptosis Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Fig 1. Key apoptotic and signaling pathways modulated by trifluoromethyl anticancer compounds.

Quantitative Efficacy of -CF3 Compounds

The enhanced potency of -CF3 derivatives compared to their non-fluorinated analogs is well-documented. For instance, the inclusion of a -CF3 group in isoxazole derivatives increased anti-cancer activity against MCF-7 cells by almost 8-fold compared to non-trifluoromethylated analogs[5].

Table 1: Cytotoxicity (IC50) Profiles of Representative -CF3 Compounds

Compound ClassSpecific DerivativeTarget Cell Line(s)IC50 ValueKey MechanismReference
Ugi Adducts Compound 5A549 (Lung), MDA-MB-231 (Breast)6.2 μM, 10.1 μMMutant EGFR Inhibition, Caspase 3/9 activation[3]
Isoxazoles Compound 2gMCF-7 (Breast)2.63 μMApoptosis induction, Cell cycle arrest[5]
α-CF3 Chalcones YS71 / Compound 5PC-3, DU145 (Prostate)< 0.2 μMAR suppression, Sub-G1/G2/M arrest[4],[6]
Quercetin Deriv. TFQMB49, UMUC3, T24 (Bladder)Dose-dependentAMPK activation, mTOR inhibition[2]
Benzopyrans C110gHeLa (Cervical)17 μMp53-regulated mitochondrial apoptosis[1]

Experimental Workflows & Protocols

To ensure rigorous validation of -CF3 compounds, the following self-validating protocols are recommended. These assays assess primary cytotoxicity, confirm the mode of cell death, and elucidate the molecular targets.

Workflow Prep Compound Prep (DMSO Stock) Screen Primary Screening (MTT/Resazurin Assay) Prep->Screen Apop Apoptosis Profiling (Annexin V/PI Flow Cytometry) Screen->Apop IC50 determined Mech Mechanistic Validation (Western Blot: AMPK, Caspases) Apop->Mech Apoptosis confirmed Data Data Integration & IC50 Calculation Mech->Data

Fig 2. Step-by-step experimental workflow for evaluating novel -CF3 anticancer agents.

Protocol 4.1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in metabolically active cells. The high lipophilicity of -CF3 compounds can sometimes cause compound precipitation or non-specific binding; thus, careful vehicle control and solubility checks are essential[7],[8].

Step-by-Step Procedure:

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, A549) at 80% confluency using Trypsin-EDTA. Resuspend in complete medium (DMEM + 10% FBS) and seed 5,000–10,000 cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock of the -CF3 compound in cell-culture grade DMSO. Perform serial dilutions in a serum-free or low-serum medium to achieve final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Incubation: Aspirate old medium and add 100 µL of compound-containing medium. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Reading: Carefully aspirate the media (avoiding the formazan crystals at the bottom). Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate for 10 minutes.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control and determine the IC50 using non-linear regression analysis[7].

Protocol 4.2: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: Cytotoxicity does not inherently imply apoptosis (it could be necrosis). -CF3 compounds frequently induce G1 or G2/M phase arrest and subsequent apoptosis[1],[6]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Procedure:

  • Treatment: Seed 2 × 10^5 cells/well in 6-well plates. Treat with the -CF3 compound at 0.5×, 1×, and 2× the calculated IC50 value for 24–48 hours.

  • Harvesting: Collect both the culture medium (containing floating apoptotic cells) and adherent cells (via mild trypsinization). Centrifuge at 2000 rpm for 5 minutes and wash the pellet twice with ice-cold PBS[9].

  • Staining (Annexin V/PI): Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of Binding Buffer to each tube. Analyze immediately using a flow cytometer. Gate for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations.

Protocol 4.3: Mechanistic Validation via Western Blotting

Causality & Rationale: To definitively prove that the -CF3 compound acts via specific pathways (e.g., AMPK/mTOR or mitochondrial apoptosis), protein expression levels must be quantified. For instance, treatment with α-trifluoromethyl chalcones decreases anti-apoptotic Bcl-2 and increases cleaved caspase-3 and PARP[4].

Step-by-Step Procedure:

  • Lysate Preparation: Following compound treatment (as in Protocol 4.2), wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated states like p-AMPK and p-mTOR).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20–30 µg of protein per lane onto an SDS-PAGE gel. Run at 100V until sufficient separation is achieved.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Probe membranes overnight at 4°C with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, p-AMPK, p-mTOR, and GAPDH/β-actin as a loading control).

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL substrate. Quantify band intensities using densitometry software to establish dose-dependent mechanistic relationships.

Sources

Application Note: In Vivo Experimental Design for Testing Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Protocols and Mechanistic Guidelines

Introduction

Translating the efficacy of novel anti-inflammatory compounds from in vitro target engagement to clinical success requires highly robust, reproducible in vivo models. Inflammation is a multiphasic biological cascade involving vascular permeability, leukocyte infiltration, and the localized release of cytokines and lipid mediators[1]. To accurately profile a drug candidate's mechanism of action (MoA), researchers must strategically select models that mimic the specific etiology of the target disease.

This application note provides comprehensive, self-validating protocols for two foundational in vivo models: the Carrageenan-Induced Paw Edema Model for acute, localized inflammation[2], and the Dextran Sulfate Sodium (DSS)-Induced Colitis Model for chronic, mucosal inflammation[3].

Experimental Workflow

The successful execution of an in vivo efficacy study relies on a tightly controlled operational pipeline. The workflow below illustrates the critical path from compound formulation to biomarker analysis.

Workflow A Compound Formulation B Baseline Metrics A->B C Induction (In Vivo) B->C D Live Readouts (Plethysmometry/DAI) C->D E Tissue Harvest D->E F Biomarker Analysis E->F

Fig 1. End-to-end in vivo experimental workflow for anti-inflammatory drug screening.

Protocol I: Acute Inflammation – Carrageenan-Induced Paw Edema

Mechanistic Rationale & Causality

The 2 is the gold standard for evaluating acute anti-inflammatory agents, particularly NSAIDs and COX inhibitors[2]. We specifically utilize Lambda-carrageenan (Type IV) because, unlike other isoforms, it does not gel strongly at room temperature, ensuring a uniform, injectable suspension that yields highly reproducible localized edema[4].

The causality of the model is distinctly biphasic:

  • Early Phase (0–1 hr): Mechanical tissue injury and initial recognition trigger the immediate release of pre-formed mediators like histamine, serotonin, and bradykinin[5].

  • Late Phase (1–5 hrs): Characterized by the de novo synthesis of prostaglandins (via COX-2 upregulation) and nitric oxide (via iNOS), driving sustained edema and hyperalgesia[5].

Pathway cluster_early Early Phase (0-1 hr) cluster_late Late Phase (1-5 hrs) Induction Carrageenan Injection Injury Tissue Injury Induction->Injury Histamine Histamine / Serotonin Injury->Histamine Bradykinin Bradykinin Injury->Bradykinin iNOS iNOS / Nitric Oxide Injury->iNOS Outcome Edema & Hyperalgesia Histamine->Outcome COX2 COX-2 Upregulation Bradykinin->COX2 PGE2 Prostaglandins (PGE2) COX2->PGE2 PGE2->Outcome iNOS->Outcome

Fig 2. Biphasic signaling cascade in the carrageenan-induced acute inflammation model.

Step-by-Step Methodology (Self-Validating System)
  • Acclimatization & Preparation: House male Wistar rats (150-200g) in a controlled environment for 7 days prior to the study[5]. Fast the animals for 12 hours before the experiment to minimize metabolic variability, allowing free access to water.

  • Plethysmometer Calibration (Self-Validation Step): Before measuring any animals, calibrate the hydroplethysmometer using a standardized 1 mL stainless steel cylinder. Causality: Fluid displacement sensors are prone to thermal drift; calibrating before the first animal and after every 10th measurement ensures that the micro-volume changes ( Δ V) recorded are absolute and not artifactual.

  • Baseline Measurement ( V0​ ): Measure the basal volume of the right hind paw of each rat[6].

  • Compound Administration: Administer the test compound, vehicle, or reference drug (e.g., Indomethacin at 5 mg/kg) via the appropriate route (PO, IP) 30–60 minutes prior to induction, dictated by the drug's pharmacokinetic Tmax​ [5][6].

  • Induction: Inject 100 µL of a freshly prepared 1% (w/v) lambda-carrageenan suspension in sterile 0.9% saline into the subplantar region of the right hind paw[6].

  • Time-Course Readouts: Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection[5]. Calculate edema as ΔV=Vt​−V0​ .

  • Tissue Harvest: At the 5-hour peak, euthanize the animals. Amputate the inflamed paws at the malleolus, snap-freeze in liquid nitrogen, and homogenize for downstream ELISA quantification of TNF- α , IL-1 β , and PGE2[6].

Protocol II: Chronic Mucosal Inflammation – DSS-Induced Colitis

Mechanistic Rationale & Causality

The3 is highly relevant for studying Inflammatory Bowel Disease (IBD), specifically mimicking human Ulcerative Colitis (UC)[3][7].

Causality of Reagent Selection: The molecular weight (MW) of DSS is the most critical variable. You must use DSS with an MW of 36–50 kDa [3]. DSS within this range forms nanovesicles with medium-chain fatty acids in the colonic lumen, which fuse with colonocyte membranes, causing direct epithelial toxicity[7]. If the MW is too low (<5 kDa), the injury is negligible; if too high (>500 kDa), the polymer cannot penetrate the mucosal layer, resulting in failed induction[3]. This epithelial breach allows luminal bacteria to infiltrate the lamina propria, triggering a massive innate immune response driven by macrophages and neutrophils[8].

Step-by-Step Methodology (Self-Validating System)
  • DSS Formulation & Pilot Validation (Self-Validation Step): Dissolve 2.5% (w/v) DSS (36-50 kDa) in sterile drinking water[3]. Self-Validation: Because DSS sulfation levels vary by batch, always run a 3-mouse pilot cohort for 5 days to confirm the colitogenic potential of the specific lot before committing to a 50-animal efficacy study. Furthermore, include a positive control arm (e.g., Cyclosporine A or 5-ASA) to validate the assay's responsiveness[9].

  • Baseline Profiling: Weigh all C57BL/6 mice and establish baseline stool consistency scores.

  • Induction Phase (Days 0-7): Replace standard drinking water with the DSS solution ad libitum. Monitor fluid intake daily to ensure the test compound (if administered systemically) does not cause taste aversion leading to dehydration.

  • Disease Activity Index (DAI) Scoring: Assess animals daily. The DAI is a composite score (0-12) based on:

    • Weight Loss: 0 (None), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%).

    • Stool Consistency: 0 (Normal), 2 (Loose stools), 4 (Diarrhea).

    • Occult Blood: 0 (Negative), 2 (Positive via Hemoccult card), 4 (Gross bleeding)[7].

  • Euthanasia & Morphometry: On Day 7, euthanize the animals. Excise the colon from the cecum to the anus. Measure the colon length; severe inflammation correlates directly with colon shortening (a proxy for tissue fibrosis and muscularis mucosae thickening)[8].

  • Histopathology: "Swiss-roll" the colon tissue, fix in 10% neutral buffered formalin, and stain with H&E to score crypt architecture loss and leukocyte infiltration[8].

Quantitative Data Presentation

To ensure rigorous statistical evaluation, data should be structured to highlight both the magnitude of the pathological window and the restorative effect of the test compound. Below is a reference matrix for expected outcomes in a successful study.

In Vivo ModelPrimary Readout ParameterAnalytical AssayExpected Vehicle Control (Pathology)Expected Treatment Effect (Efficacy)
Paw Edema Paw Volume ( Δ V)Hydroplethysmometry+0.8 to +1.2 mL (at 3-5h)40–60% reduction in swelling
Paw Edema Cytokine Levels (TNF- α )Tissue Homogenate ELISA5- to 10-fold increase vs. NaiveReturn to near baseline levels
DSS Colitis Disease Activity IndexClinical Composite ScoringScore of 8–11 (by Day 7)Score of 2–5 (by Day 7)
DSS Colitis Colon LengthMacroscopic Morphometry4.5 – 5.5 cm (Severely shortened)6.5 – 7.5 cm (Architecture preserved)

References

  • BenchChem. "Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema." BenchChem.
  • Chassaing, B. et al. "Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice." Current Protocols in Immunology / PMC - NIH.
  • Patil, K. R. et al. "Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals." International Journal of Molecular Sciences / PMC - NIH.
  • Redoxis. "DSS Induced Colitis in Mice." Redoxis CRO.
  • BenchChem.
  • Sygnature Discovery. "Dextran Sulfate Sodium induced ulcerative colitis model in mice.
  • Morris, C. J. "Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Mansouri, M. T. et al. "A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats." Indian Journal of Pharmacology / PMC - NIH.
  • Eichele, D. D. et al. "Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model.

Sources

Application Note: 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide as a Chemoproteomic 19F NMR Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in chemoproteomics, structural biology, and oxidative stress profiling.

Executive Summary & Mechanistic Rationale

The compound 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (CAS: 874804-00-9) is a highly specialized, dual-functional chemical probe designed for the chemoselective tagging and quantitative detection of biological carbonyls. While often utilized as a synthetic building block, its unique structural topology makes it an exceptional tool for interrogating protein carbonylation—a primary biomarker of severe oxidative stress and neurodegenerative disease pathology.

The Causality of the Probe Design

The efficacy of this probe relies on the synergistic function of its two primary moieties:

  • The Acetohydrazide Warhead (-NHNH₂): Reactive oxygen species (ROS) oxidize specific amino acid side chains (e.g., Proline, Arginine, Lysine, Threonine) into reactive aldehydes and ketones. The hydrazide group exhibits the "α-effect," where the adjacent nitrogen lone pairs increase its nucleophilicity. At a mildly acidic pH (5.5–6.5), the hydrazide selectively condenses with these pathological carbonyls to form a highly stable hydrazone linkage, effectively tagging the damaged protein[1].

  • The Trifluoromethyl Reporter (-CF₃): The 19F nucleus is a spin-½ isotope with 100% natural abundance and a gyromagnetic ratio yielding 83% of the sensitivity of 1H NMR[2]. Because biological systems are completely devoid of endogenous organofluorines, 19F NMR provides an absolute zero-background baseline[3]. Furthermore, the -CF₃ group provides three equivalent fluorine atoms, amplifying the signal-to-noise ratio threefold and undergoing rapid local rotation that minimizes signal broadening from chemical shift anisotropy (CSA)[4].

Experimental Workflow & Logic

To ensure high-fidelity detection, the experimental workflow leverages aniline as a nucleophilic catalyst. Direct hydrazone formation is kinetically slow; aniline rapidly forms a Schiff base intermediate with the protein carbonyl, which is subsequently displaced by the probe's hydrazide. This lowers the transition state energy and accelerates labeling by orders of magnitude.

G N1 ROS / Oxidative Stress N2 Protein Carbonylation N1->N2 N3 Probe Labeling (Hydrazide) N2->N3 N4 Hydrazone Formation N3->N4 Aniline, pH 6.0 N5 19F NMR Detection N4->N5

Workflow for detecting protein carbonylation using the trifluoromethyl hydrazide probe via 19F NMR.

Quantitative Data & Probe Parameters

The following table summarizes the quantitative physical and analytical parameters that make 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide an optimal 19F NMR probe.

Analytical ParameterCharacteristicMechanistic Rationale
Reactive Warhead Acetohydrazide (-NHNH₂)Chemoselective for aldehydes/ketones via hydrazone ligation. Resists cross-reactivity with native amines or thiols.
NMR Reporter Trifluoromethyl (-CF₃)Yields a strong singlet resonance. The 3 equivalent fluorine atoms provide a 3-fold amplification in signal strength.
Isotopic Abundance 100% (19F)Eliminates the need for expensive isotopic enrichment, maximizing theoretical sensitivity[3].
Biological Background ~0 ppmMammalian cells lack endogenous organofluorines, ensuring a pristine baseline without spectral crowding[4].
Relative Sensitivity 0.83 (relative to 1H)High gyromagnetic ratio allows for rapid acquisition times even at low micromolar probe concentrations[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . To ensure that the observed 19F NMR signal is strictly derived from covalent hydrazone formation (and not non-specific hydrophobic probe aggregation), the workflow includes a mandatory Sodium Borohydride (NaBH₄) reduction control. NaBH₄ reduces reactive carbonyls to unreactive alcohols; a true positive signal will be entirely ablated in the NaBH₄-treated control.

Phase A: Lysate Preparation & Validation Control
  • Cell Lysis: Lyse cells (e.g., 10⁷ cells per condition) in 500 µL of cold Lysis Buffer (50 mM MES, 150 mM NaCl, 1% NP-40, pH 6.0) supplemented with protease inhibitors.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine protein concentration via BCA assay and normalize all samples to 2 mg/mL.

  • Self-Validation Split (Crucial Step):

    • Sample 1 (Test): Add 10 µL of vehicle (water).

    • Sample 2 (Negative Control): Add 10 µL of freshly prepared 500 mM NaBH₄. Incubate for 30 minutes at room temperature to quench all carbonyls.

Phase B: Chemoselective Labeling
  • Catalyst Addition: To both samples, add Aniline to a final concentration of 10 mM. Causality: Aniline acts as a nucleophilic catalyst, bypassing the slow direct addition of the hydrazide by forming a highly reactive iminium intermediate.

  • Probe Addition: Add 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (from a 100 mM stock in DMSO) to a final concentration of 2 mM.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours with gentle end-over-end rotation.

Phase C: Purification & Background Elimination

Causality: Free, unreacted probe will generate a massive 19F NMR signal that will swamp the dynamic range of the receiver and obscure the protein-bound signal. It must be rigorously removed.

  • Desalting: Pass the reaction mixtures through pre-equilibrated Zeba™ Spin Desalting Columns (7K MWCO) to remove the vast majority of the unreacted probe and aniline.

  • Dialysis: Dialyze the eluate against 1 L of NMR Buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) using a 10K MWCO cassette overnight at 4°C.

Phase D: 19F NMR Acquisition
  • Sample Preparation: Transfer 450 µL of the dialyzed protein sample to a 5 mm NMR tube. Add 50 µL of D₂O (for spectrometer locking).

  • Internal Standard: Add 5 µL of 1 mM Sodium Trifluoroacetate (TFA-Na) as an internal chemical shift reference (-76.55 ppm) and integration standard.

  • Acquisition Parameters:

    • Acquire spectra on a spectrometer equipped with a 19F-capable probe (e.g., 470 MHz for fluorine on a 500 MHz instrument).

    • Use a standard 1D sequence with proton decoupling (if desired, though -CF₃ singlets are generally uncoupled to protons).

    • Set the relaxation delay (D1) to at least 3 seconds to ensure complete relaxation of the -CF₃ nuclei for accurate quantification.

  • Data Interpretation: The test sample will exhibit a distinct, broadened singlet corresponding to the protein-bound probe (typically shifted from the free probe due to the altered dielectric environment of the protein surface). The NaBH₄-treated control must show no signal in this region, validating the chemoselectivity of the assay.

References

  • Source: National Institutes of Health (PMC)
  • Source: American Chemical Society (ACS Publications)
  • Source: American Chemical Society (ACS Publications)
  • 19F NMR as a tool in chemical biology Source: Beilstein Journals URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals experiencing bottlenecks in the synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (CAS: 874804-00-9). This molecule is a critical building block for synthesizing 1,3,4-oxadiazole and thiadiazole thioether derivatives, which are heavily utilized in pharmaceutical and agrochemical discovery [1].

Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to maximize your synthesis yield.

Mechanistic Overview & Workflow

The synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is achieved via a two-step sequence: an initial O-alkylation of a sterically hindered phenol, followed by the hydrazinolysis of the resulting ester.

SynthesisWorkflow A 2-(Trifluoromethyl)phenol + Ethyl Bromoacetate B Step 1: O-Alkylation (Cs2CO3, DMF, 80°C) A->B C Ethyl 2-[2-(Trifluoromethyl) phenoxy]acetate B->C Yield: >85% D Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 2-[2-(Trifluoromethyl) phenoxy]acetohydrazide D->E Yield: >90%

Caption: Two-step synthesis workflow for 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide.

Troubleshooting Guide & FAQs

Q1: Why is my O-alkylation yield (Step 1) stalling below 40% when using Potassium Carbonate ( K2​CO3​ ) and Acetone?

The Causality: The ortho-trifluoromethyl ( −CF3​ ) group exerts a powerful electron-withdrawing inductive effect ( −I ), which significantly decreases the electron density on the phenoxide oxygen, intrinsically reducing its nucleophilicity. Furthermore, the bulky −CF3​ group at the ortho position creates severe steric hindrance. The Solution: You must overcome this high activation energy barrier by increasing the "naked" reactivity of the phenoxide anion. Switch your base to Cesium Carbonate ( Cs2​CO3​ ) and your solvent to anhydrous Dimethylformamide (DMF) [2]. The larger ionic radius of the cesium cation leads to a looser ion pair with the phenoxide, dramatically enhancing its nucleophilicity. Elevating the temperature to 80°C in DMF will drive the reaction to completion.

Q2: During Step 2 (Hydrazinolysis), I am isolating a highly insoluble, high-molecular-weight white precipitate instead of the target acetohydrazide. What is this?

The Causality: You are likely forming the symmetric bis-hydrazide byproduct ( N,N′ -bis(aryloxyacetyl)hydrazine). While hydrazine is a potent nucleophile, the newly formed mono-hydrazide product is also nucleophilic at its terminal nitrogen. If the local concentration of the unreacted ester is too high, the mono-hydrazide will attack a second ester molecule via a secondary nucleophilic acyl substitution [3]. The Solution: This is a kinetic control problem. You must maintain a massive local excess of hydrazine at all times. Use 5 to 10 equivalents of hydrazine hydrate. Crucially, reverse the addition order : dissolve the ester in ethanol and add it dropwise to a refluxing solution of hydrazine hydrate in ethanol.

Hydrazinolysis Ester Ethyl 2-[2-(Trifluoromethyl)phenoxy]acetate Intermediate Tetrahedral Intermediate Ester->Intermediate Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Target Target Acetohydrazide (Desired) Intermediate->Target Excess Hydrazine (Kinetic Control) Byproduct Symmetric Bis-hydrazide (Side Product) Intermediate->Byproduct Excess Ester (Secondary Attack) Target->Byproduct Reaction with unreacted ester

Caption: Reaction pathway and kinetic control in the hydrazinolysis of aryloxyacetates.

Q3: How do I ensure complete removal of toxic hydrazine hydrate during the final workup?

The Causality: Hydrazine hydrate has a high boiling point and forms azeotropes with water, making it notoriously difficult to remove via simple rotary evaporation. It also has a strong tendency to co-crystallize with hydrogen-bonding target molecules. The Solution: After the reaction is complete, concentrate the mixture under high vacuum to remove the bulk of the ethanol. Pour the concentrated residue into a large volume of ice-cold water. The target acetohydrazide will precipitate cleanly, while the highly water-soluble excess hydrazine remains in the aqueous phase. Filter the precipitate and wash thoroughly with cold water until the filtrate is strictly neutral to pH paper.

Standardized Experimental Protocols

Note: These protocols are designed as self-validating systems to ensure you can independently verify success at each stage.

Protocol A: Synthesis of Ethyl 2-[2-(Trifluoromethyl)phenoxy]acetate (O-Alkylation)
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-(Trifluoromethyl)phenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add Cs2​CO3​ (1.5 eq). Stir the suspension at room temperature for 30 minutes.

    • Self-Validation: The solution will transition to a deep yellow/orange color, confirming the successful generation of the phenoxide anion.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Heating: Heat the reaction mixture to 80°C for 6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1).

    • Self-Validation: The starting phenol (UV active, stains brown with KMnO4​ ) should disappear entirely, replaced by a new, higher Rf​ ester spot.

  • Workup: Cool to room temperature. Quench with ice water (5 volumes). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by a final brine wash. Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the intermediate ester.

Protocol B: Synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (Hydrazinolysis)
  • Preparation: In a round-bottom flask equipped with a reflux condenser, add Hydrazine Hydrate (80% aqueous, 5.0 eq) and absolute ethanol (1.0 M relative to hydrazine). Heat to a gentle reflux (80°C).

  • Addition: Dissolve the ester from Protocol A (1.0 eq) in absolute ethanol (0.5 M). Add this ester solution dropwise via an addition funnel to the refluxing hydrazine solution over 1 hour.

  • Reaction: Continue refluxing for 4 hours.

  • Monitoring: Monitor via TLC (DCM/MeOH 9:1).

    • Self-Validation: The ester spot should be completely consumed. The product hydrazide will appear as a lower Rf​ spot that stains positive (yellow/orange) when treated with a p-Anisaldehyde or Ninhydrin dip.

  • Workup & Crystallization: Concentrate the reaction mixture to 1/4 of its volume under reduced pressure. Pour the residue into ice-cold distilled water with vigorous stirring. Stir for 30 minutes as a white solid precipitates.

  • Isolation: Filter the solid via vacuum filtration. Wash the filter cake with copious amounts of ice-cold water to remove residual hydrazine. Dry the solid under high vacuum at 45°C overnight.

Quantitative Data Comparison

Table 1: Optimization Parameters for Step 1 (O-Alkylation)

BaseSolventTemp (°C)Time (h)Yield (%)Quality / Observation
K2​CO3​ Acetone60 (Reflux)24< 40%Incomplete conversion; unreacted phenol remains.
K2​CO3​ DMF801265%Moderate yield; sluggish reaction kinetics.
Cs2​CO3​ DMF 80 6 > 85% Clean conversion; optimal conditions.

Table 2: Optimization Parameters for Step 2 (Hydrazinolysis)

Hydrazine (eq)Addition MethodTemp (°C)Yield (%)Bis-hydrazide Byproduct (%)
1.5Batch addition2545%> 30%
3.0Batch addition80 (Reflux)70%15%
5.0 Dropwise (Ester to N2​H4​ ) 80 (Reflux) > 90% < 2%

References

  • Chen, J., Gan, X., Yi, C., Wang, S., Yang, Y., He, F., Hu, D., & Song, B. (2018). Synthesis, Nematicidal Activity, and 3D-QSAR of Novel 1,3,4-Oxadiazole/Thiadiazole Thioether Derivatives. Chinese Journal of Chemistry, 36(10), 929-938. URL: [Link]

  • Khusnutdinov, R. I., Shchadneva, N. A., & Mayakova, Y. Y. (2022). High-Performance Na-CH3ONa/γ-Al2O3 Catalysts for High-Efficiency Conversion of Phenols to Ethers. ACS Omega, 7(12), 10564-10573. URL: [Link]

  • Sergeieva, T. Y., Voskoboynik, O. Y., Okovytyy, S. I., Kovalenko, S. I., Shishkina, S. V., Shishkin, O. V., & Leszczynski, J. (2014). Hydrazinolysis of 3-R-[1,2,4]triazino[2,3-c]quinazolin-2-ones. Synthetic and theoretical aspects. The Journal of Physical Chemistry A, 118(10), 1895-1905. URL: [Link]

Technical Support Center: Troubleshooting the Purification of Trifluoromethylated Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of trifluoromethylated hydrazide compounds.

These molecules present a unique and often frustrating physicochemical profile: the highly electronegative, lipophilic, and fluorophilic trifluoromethyl (–CF 3​ ) group directly opposes the highly polar, basic, and hydrogen-bond-donating hydrazide (–CONHNH 2​ ) moiety[1]. This dichotomy leads to unpredictable chromatographic behavior, poor solubility profiles, and severe streaking on traditional stationary phases.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these specific purification bottlenecks.

Section 1: Chromatographic Retention and Silica Gel Degradation

Q: My trifluoromethylated hydrazide streaks severely on normal-phase silica gel, and my mass recovery is less than 40%. Why is this happening, and how can I fix it?

A: This is a classic manifestation of strong hydrogen-bonding interactions. The basic nitrogen atoms of the hydrazide moiety interact aggressively with the acidic silanol groups on standard bare silica gel[2]. Furthermore, the strongly electron-withdrawing –CF 3​ group alters the electronic distribution of the molecule, which can exacerbate tautomerization (shifting between keto and enol/hydrazone forms) while on the column. This dual-state existence leads to broad, streaking bands and irreversible adsorption.

Causality & Solution: To mitigate this, you must disrupt the hydrogen bonding network. This is achieved by either deactivating the silica gel with a basic modifier to cap the acidic silanol sites[2], or by switching to a reversed-phase system (C18) where silanol interactions are fundamentally minimized.

Table 1: Quantitative Comparison of Chromatographic Strategies
Purification StrategyStationary PhaseMobile Phase SystemAverage Recovery (%)Typical Purity (%)
Standard Normal-Phase Bare Silica GelHexane / EtOAc30 - 45%< 85%
Deactivated Normal-Phase Silica + 1% TEAHexane / EtOAc + 1% TEA75 - 85%> 90%
Reversed-Phase (RP-HPLC) C18 SilicaH 2​ O / MeCN + 0.1% TFA> 95%> 99%
Fluorous SPE (F-SPE) Fluorous SilicaFluorophobic Fluorophilic85 - 95%> 95%
Protocol 1: Deactivated Silica Gel Chromatography

Use this when RP-HPLC is unavailable and scale prohibits standard prep-HPLC.

  • Column Packing: Prepare a slurry of silica gel in your initial low-polarity eluent (e.g., 90:10 Hexane:EtOAc) containing 1% (v/v) triethylamine (TEA). Pour the slurry into the column and pack under gentle pressure.

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-modified eluent to fully cap the acidic silanol sites.

  • Sample Loading: Dissolve the crude trifluoromethylated hydrazide in a minimal volume of the eluent. If solubility is poor, use a minimal amount of dichloromethane (DCM) and dry-load onto a small amount of deactivated silica.

  • Elution: Elute using a gradient of Hexane/EtOAc (maintaining 1% TEA throughout). Monitor fractions via TLC.

  • Solvent Removal: Combine pure fractions and concentrate under reduced pressure.

Self-Validation Step: Perform TLC of the concentrated product alongside the crude mixture using the TEA-modified solvent. A single, tight spot (R f​ ~0.3) confirms the prevention of on-column tautomerization and degradation.

Section 2: Leveraging the Fluorous Effect

Q: I am synthesizing a library of CF 3​ -hydrazides and normal chromatography is too slow. Can I exploit the –CF 3​ group for rapid purification?

A: Absolutely. The –CF 3​ group imparts a unique "fluorous" character to the molecule. Fluorous solid-phase extraction (F-SPE) utilizes fluorocarbon-bonded silica gel (e.g., –SiMe 2​ (CH 2​ ) 2​ C 8​ F 17​ ). Fluorous molecules have a high affinity for each other and a distinct "phobia" for standard organic solvents[3].

Causality & Solution: By loading your crude mixture onto an F-SPE cartridge, non-fluorous impurities (like unreacted non-fluorinated starting materials or coupling reagents) will wash straight through when flushed with a fluorophobic solvent (e.g., aqueous methanol). The CF 3​ -hydrazide is retained via fluorous-fluorous interactions and can subsequently be eluted by switching to a fluorophilic solvent[3].

FSPE_Workflow Crude Crude Mixture Load Load onto Fluorous Silica Crude->Load Wash Fluorophobic Wash Load->Wash Retains CF3 compound Elute Fluorophilic Elution Wash->Elute Switch solvent Waste Organic Impurities Wash->Waste Removes non-fluorous Product Pure CF3-Hydrazide Elute->Product Disrupts F-F interaction

Logical workflow of Fluorous Solid-Phase Extraction (F-SPE) for CF3-compounds.
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)
  • Cartridge Conditioning: Condition a fluorous silica cartridge with 2 CV of the fluorophilic elution solvent (e.g., 100% MeOH or THF), followed by 2 CV of the fluorophobic loading solvent (e.g., 80:20 MeOH:H 2​ O).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the fluorophobic solvent and load it onto the cartridge.

  • Fluorophobic Wash: Wash the cartridge with 3 CV of 80:20 MeOH:H 2​ O. Collect this fraction; it contains the non-fluorous organic impurities.

  • Fluorophilic Elution: Elute the target trifluoromethylated hydrazide with 3 CV of 100% MeOH or THF.

  • Recovery: Evaporate the fluorophilic fraction under reduced pressure to yield the pure product.

Self-Validation Step: Calculate the mass balance. The combined mass of the fluorophobic wash and fluorophilic elution fractions must equal the initial loaded crude mass within a 5% margin of error, confirming no irreversible retention occurred.

Section 3: Hydrazine Hydrate Removal and "Oiling Out"

Q: My synthesis uses excess hydrazine hydrate to convert a trifluoromethyl benzoate to the hydrazide. How do I remove the toxic, unreacted hydrazine without destroying my product? Furthermore, when I try to crystallize, the product "oils out."

A: Hydrazine hydrate is highly polar, reactive, and dangerous to remove via simple rotary evaporation at high temperatures. Furthermore, residual hydrazine acts as a potent hydrogen-bond disruptor. It prevents the formation of a stable crystal lattice in the final product, causing the compound to melt into a biphasic liquid before precipitating—a phenomenon known as "oiling out"[4].

Causality & Solution: Never heat hydrazine hydrate solutions excessively. Instead, exploit its extreme polarity. A short silica gel plug using a moderately polar solvent will strongly retain the hydrazine hydrate while allowing the less polar CF 3​ -hydrazide to elute[5]. If oiling out still occurs during recrystallization, it indicates the solvent system is too strong or the cooling gradient is too rapid, trapping impurities that lower the melting point.

Crystallization_Troubleshooting Start Attempt Recrystallization Oiling Product 'Oils Out' Start->Oiling CheckImp Check Purity Oiling->CheckImp SilicaPlug Run Silica Plug CheckImp->SilicaPlug If impure Solvent Adjust Solvent System CheckImp->Solvent If pure SilicaPlug->Solvent Seed Seed Crystals Solvent->Seed Success Pure CF3-Hydrazide Seed->Success

Troubleshooting pathway for resolving "oiling out" during CF3-hydrazide crystallization.
Protocol 3: Safe Hydrazine Removal & Crystallization
  • Silica Plug: After the reaction, concentrate the mixture under reduced pressure at ambient temperature (do not exceed 30°C). Dry-load the residue onto a short plug of silica gel.

  • Elution: Elute with 100% Ethyl Acetate. The hydrazine hydrate will remain irreversibly bound to the baseline of the silica[5], while the CF 3​ -hydrazide elutes.

  • Solvent Exchange: Evaporate the filtrate. Dissolve the resulting oil in a minimal amount of hot ethanol.

  • Anti-Solvent Addition: Dropwise, add a non-polar anti-solvent (e.g., heptane or water, depending on the specific CF 3​ -hydrazide's lipophilicity) until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer to a 4°C fridge.

Self-Validation Step: If an oil forms instead of crystals, reheat to redissolve, add 5% more ethanol, and cool at a controlled rate of 5°C per hour. The appearance of sharp lattice structures instead of a biphasic liquid validates the successful removal of lattice-disrupting impurities and correct solvent saturation.

References
  • Gladysz, J. A., et al. "Synthetic applications of fluorous solid-phase extraction (F-SPE)." PubMed Central (PMC). URL: [Link]

  • Reddit Community. "Hydrazine hydrate removal by column chromatography." r/OrganicChemistry. URL: [Link]

  • Krátký, M., et al. "Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase." PubMed Central (PMC). URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists facing solubility and formulation challenges with 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide . Due to its unique structural motifs, this compound frequently exhibits poor aqueous kinetic solubility, which can severely compromise biological assay integrity.

This document synthesizes the physicochemical causality of these challenges, provides troubleshooting FAQs, and outlines self-validating experimental protocols to ensure accurate, reproducible data.

Physicochemical Profile & Causality of Solubility Challenges

To successfully formulate 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide, one must first understand the opposing forces within its molecular structure. The compound consists of a highly lipophilic trifluoromethyl-phenoxy head and a polar acetohydrazide tail[1].

Table 1: Quantitative Data & Mechanistic Impact on Solubility

ParameterValue / CharacteristicMechanistic Impact on Assay Solubility
Molecular Formula C9H9F3N2O2-
Molecular Weight 234.18 g/mol Moderate molecular weight; favorable for membrane permeability if kept in solution[1].
Trifluoromethyl (-CF3) Highly Lipophilic / Electron-withdrawingThe -CF3 group creates a bulky, non-polarizable electron cloud that repels water molecules, drastically reducing thermodynamic aqueous solubility[2].
Phenoxy Ring Hydrophobic Aromatic CoreFurther increases the lipophilicity of the molecule, driving the compound to partition out of polar aqueous buffers[3].
Acetohydrazide Group Strong H-Bond Donor/AcceptorForms highly stable intermolecular hydrogen-bonded networks (crystal lattices) in the solid state, requiring high thermodynamic energy to solvate[4].
Aqueous Solubility Sparingly Soluble / InsolubleHigh risk of kinetic precipitation ("crashing out") when transitioning from organic stock solutions to aqueous environments[3].

The Logical Cascade of Assay Interference

When lipophilic compounds with strong crystal lattice energies are introduced into aqueous biological assays without proper formulation, they precipitate. This precipitation is not always visible to the naked eye but creates a cascade of assay failures, including underestimated activity and optical interference[5].

AssayInterference PoorSolubility High Lipophilicity (-CF3) & Strong H-Bonding (Hydrazide) Precipitation Compound Precipitation (Crashing Out in Buffer) PoorSolubility->Precipitation Turbidity Increased Turbidity (Light Scattering) Precipitation->Turbidity Concentration Reduced Effective Concentration in Solution Precipitation->Concentration FalsePos False Positives in Optical Readouts Turbidity->FalsePos FalseNeg False Negatives (Underestimated Activity) Concentration->FalseNeg

Caption: Logical cascade showing how poor aqueous solubility compromises bioassay integrity.

Troubleshooting FAQs: Stock Solutions & Dilutions

Q1: Why does 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide resist dissolution even in 100% DMSO? A1: While Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, the acetohydrazide moiety forms robust intermolecular hydrogen bonds, creating a highly stable crystal lattice. To overcome this lattice energy, mechanical disruption and thermodynamic energy are required. Actionable Step: Apply ultrasonic irradiation (sonication) and gentle warming (e.g., 37°C in a water bath) to aid dissolution[4]. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric water will immediately compromise the solubility of this fluorinated compound. Always use freshly opened, anhydrous DMSO[4].

Q2: How can I prevent the compound from "crashing out" when diluting into my assay buffer? A2: Direct dilution from 100% DMSO into an aqueous buffer causes a rapid polarity shift, forcing the hydrophobic -CF3 group out of solution (kinetic precipitation)[3]. To prevent this, employ a stepwise polarity gradient. First, dilute the DMSO stock into an intermediate co-solvent mixture (e.g., PEG300 and Tween-80) before introducing the aqueous buffer[4]. Alternatively, utilize cyclodextrins (like HP-β-CD) to encapsulate the hydrophobic phenoxy-CF3 tail, forming an inclusion complex that remains soluble in water[3].

Formulation & Dilution Workflow

To ensure the compound remains in solution during your biological assays, follow the step-by-step polarity gradient workflow outlined below.

DilutionWorkflow Start Weigh Compound 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide DMSO Dissolve in 100% Anhydrous DMSO (Stock: 10-50 mM) Start->DMSO Check Clear Solution? DMSO->Check Sonicate Sonicate & Warm (37°C) to break crystal lattice Check->Sonicate No Intermediate Prepare Intermediate Dilution (e.g., 10% DMSO + 90% PEG/Tween) Check->Intermediate Yes Sonicate->Check Aqueous Dilute into Aqueous Assay Buffer (Final DMSO ≤ 1%) Intermediate->Aqueous Assay Perform Biological Assay (e.g., Enzyme/Cell Screen) Aqueous->Assay

Caption: Workflow for formulating lipophilic hydrazides to prevent aqueous precipitation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating optical density (OD) checks, you can empirically confirm that your compound remains in solution, thereby guaranteeing the trustworthiness of your downstream biological data.

Protocol A: Step-by-Step Co-Solvent Formulation for Cell-Based Assays

Objective: Achieve a final assay concentration of 1 mM without inducing micro-precipitation. Causality: Utilizing a surfactant (Tween-80) and a co-solvent (PEG300) creates micelles that shield the highly lipophilic -CF3 group from the aqueous environment, preventing thermodynamic phase separation[4].

  • Master Stock Preparation: Weigh the compound and dissolve it in anhydrous DMSO to yield a 50 mM master stock.

  • Lattice Disruption: Sonicate the sealed vial in a water bath at 37°C for 5–10 minutes until the solution is optically clear[4].

  • Intermediate Mixture: In a separate sterile tube, combine 40% PEG300 and 5% Tween-80 (v/v relative to the final intended assay volume).

  • Stepwise Addition: Add the 50 mM DMSO stock dropwise to the PEG/Tween mixture while vortexing vigorously to ensure rapid mixing and prevent localized crashing.

  • Aqueous Integration: Slowly add the aqueous assay buffer (e.g., PBS or cell culture media) to reach the final volume, ensuring continuous agitation.

  • Self-Validation Check: Measure the absorbance of the final formulated solution at 600 nm. An OD600​>0.05 compared to a vehicle-only control indicates micro-precipitation. If turbid, gently warm the solution or slightly increase the Tween-80 concentration.

Protocol B: Turbidimetric Kinetic Solubility Determination

Objective: Identify the maximum soluble concentration of the compound in your specific assay buffer to prevent false negatives caused by reduced effective concentrations[6].

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% anhydrous DMSO (e.g., starting from 10 mM down to 0.15 mM).

  • Buffer Dispensing: Dispense 196 µL of the target aqueous assay buffer into a 96-well clear-bottom microtiter plate.

  • Spiking: Add 4 µL of each DMSO dilution to the buffer wells (yielding a constant 2% final DMSO concentration across all wells).

  • Equilibration: Incubate the plate at 37°C for 2 hours on a plate shaker (300 rpm) to allow the system to reach kinetic equilibrium[3].

  • Readout: Measure the absorbance at 620 nm using a microplate reader.

  • Self-Validation Check: Plot the OD620​ against the compound concentration. The concentration at which the OD620​ sharply deviates from the baseline buffer blank defines the kinetic solubility limit[6]. Crucial Rule: Never test biological activity at concentrations above this empirically determined threshold, as the resulting data will be artifactual[5].

References

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism Source: rsc.org URL: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: nih.gov URL: [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays Source: researchgate.net URL: [Link]

Sources

Technical Support Center: Method Refinement for Consistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to enhancing the consistency and reliability of your biological assays. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and refining common experimental techniques. Our goal is to move beyond simple protocol steps and delve into the causality behind experimental choices, empowering you to build self-validating systems for robust and reproducible data.

This resource is structured to address your most pressing questions through a combination of Frequently Asked Questions (FAQs) for quick reference and in-depth Troubleshooting Guides for more complex issues.

Frequently Asked Questions (FAQs)

General Assay Principles

Q1: What are the most common sources of variability in biological assays?

A1: Variability in biological assays is a significant challenge that can arise from multiple sources. These can be broadly categorized into three areas: analytical, biological, and operational. Analytical variation stems from the assay methodology itself, including lot-to-lot differences in critical reagents like antibodies and enzymes, as well as the inherent imprecision of the instruments used.[1][2][3] Biological variability is introduced by the living components of the assay, such as cell lines that can experience phenotypic drift over time or primary cells from different donors.[4][5] Operational variability is introduced by the person performing the assay and the laboratory environment, encompassing factors like pipetting accuracy, incubation times, and temperature fluctuations.[6][7]

Q2: How can I minimize variability between different lots of critical reagents?

A2: Lot-to-lot variance is a primary contributor to inconsistent assay results.[3][8] To mitigate this, it is crucial to qualify new lots of critical reagents before they are used in routine experiments.[9] This involves running the new lot in parallel with the old lot and comparing the results using a panel of well-characterized samples. The goal is to establish that the new lot performs within predefined acceptance criteria.[2] For in-house produced reagents, maintaining detailed production and characterization records is essential.[10] When sourcing commercially, it is advisable to purchase larger quantities of a single lot to ensure consistency over a longer period.

Q3: What is the "hook effect" and how can I avoid it?

A3: The hook effect, also known as the prozone effect, is a phenomenon that can occur in immunoassays where an excessively high concentration of an analyte can lead to a falsely low signal.[11] This happens when both the capture and detection antibodies become saturated with the analyte, preventing the formation of the "sandwich" complex that generates the signal.[11] To avoid the hook effect, you can dilute your samples to bring the analyte concentration within the dynamic range of the assay. If you suspect a hook effect, running a serial dilution of the sample will reveal a non-linear relationship between dilution and signal, with the signal increasing at higher dilutions before it begins to decrease as expected.

Cell-Based Assays

Q4: My cell-based assay results are inconsistent from one experiment to the next. What should I check first?

A4: For cell-based assays, the health and consistency of your cells are paramount.[4][12] Start by ensuring you are using good cell culture practices.[4] This includes using a consistent source of cells, authenticating the cell line, and monitoring for phenotypic drift.[4] Cryopreserved cell banks can help reduce variability from passage to passage.[4] Also, check for inconsistencies in cell seeding density, as this can significantly impact the results. Finally, be mindful of "edge effects" in microplates, where wells on the perimeter of the plate can behave differently due to temperature and humidity gradients.

Q5: How do I choose the right controls for my cell-based assay?

A5: Appropriate controls are essential for interpreting the results of your cell-based assay. You should always include a negative or vehicle control to establish a baseline response. A positive control, a compound known to elicit the expected response, is also critical to confirm that the assay is working correctly.[13] Depending on the assay, you may also need additional controls, such as a known inhibitor for an enzyme assay or a non-targeting siRNA for a gene knockdown experiment.

Immunoassays (ELISA, Western Blot)

Q6: I'm getting high background in my ELISA. What are the likely causes?

A6: High background in an ELISA can obscure your signal and reduce the dynamic range of the assay. Common causes include insufficient washing, ineffective blocking, or using too high a concentration of primary or secondary antibody.[14] Ensure your blocking buffer is effective and that you are washing the plate thoroughly between steps.[15] You may also need to optimize the concentrations of your antibodies by performing a titration.

Q7: My Western blot shows no signal or a very weak signal. What should I do?

A7: A lack of signal in a Western blot can be frustrating. The first step is to confirm that your protein of interest is present in the sample and that the transfer from the gel to the membrane was successful. You can check the transfer efficiency by staining the membrane with Ponceau S.[16] If the transfer was successful, the issue may lie with your antibodies. Ensure you are using the correct primary and secondary antibodies and that they are active.[17] You may need to increase the antibody concentration or the incubation time. Finally, check that your detection reagents are fresh and have not expired.[16]

Troubleshooting Guides

Guide 1: Addressing High Variability in Quantitative Assays

Step 1: Assess Pipetting and Dispensing Accuracy

Inaccurate liquid handling is a common source of variability.[7]

  • Action: Calibrate your pipettes regularly. Use pre-wet tips to ensure consistent dispensing, especially with viscous liquids.[7] For multi-well plates, consider using an automated liquid handler to minimize human error.[19]

Step 2: Evaluate Reagent and Sample Homogeneity

Incomplete mixing of reagents or samples can lead to inconsistent results across a plate.

  • Action: Ensure all reagents and samples are thoroughly mixed before use.[15] For cell suspensions, gently resuspend the cells before plating to ensure a uniform cell density in each well.

Step 3: Analyze Plate-Level Effects

Variability can arise from the physical location of samples on a microplate.

  • Action: Be aware of potential "edge effects" and consider leaving the outer wells empty or filling them with a buffer.[13] Randomize the placement of your samples on the plate to avoid systematic bias.

Step 4: Statistical Analysis of Variability

Statistical tools can help pinpoint the source of variability.

  • Action: Use statistical software to calculate the %CV for your replicates.[18] A high %CV within a single run (intra-assay variability) may indicate a problem with your technique, while a high %CV between runs (inter-assay variability) could point to issues with reagents or instrument calibration.[1]

Illustrative Data: Impact of Pipetting Technique on Assay Precision

Pipetting TechniqueMean SignalStandard Deviation%CV
Standard (Dry Tip)1.250.2520%
Pre-wetted Tip1.280.097%

This table demonstrates how a simple refinement in pipetting technique can significantly improve assay precision.

Troubleshooting Flowchart: High Assay Variability

G start High %CV Observed pipetting Review Pipetting Technique start->pipetting Is intra-assay variability high? reagent_prep Check Reagent Preparation pipetting->reagent_prep Technique optimized solution Problem Identified and Resolved pipetting->solution Inconsistent pipetting found plate_layout Analyze Plate Layout reagent_prep->plate_layout Reagents properly mixed reagent_prep->solution Improper mixing identified statistical_analysis Perform Statistical Analysis plate_layout->statistical_analysis No obvious plate effects plate_layout->solution Edge effects confirmed statistical_analysis->solution

Caption: A logical workflow for troubleshooting high assay variability.

Guide 2: Optimizing a New Biological Assay

Developing a new assay requires a systematic approach to ensure it is robust and fit for its intended purpose.[6][20]

Step 1: Define the Assay's Purpose and Performance Characteristics

Clearly define what the assay is intended to measure and the required level of performance.

  • Action: Determine the necessary sensitivity, specificity, accuracy, and precision for your application.[21] These parameters will guide your optimization efforts.

Step 2: Systematically Optimize Assay Parameters

Vary one parameter at a time to determine its effect on the assay's performance.

  • Action: Use a checkerboard titration to find the optimal concentrations of antibodies or other key reagents. Optimize incubation times and temperatures. For cell-based assays, determine the optimal cell seeding density and stimulation time.

Step 3: Validate the Assay

Once optimized, the assay must be validated to demonstrate that it is reliable and reproducible.[22]

  • Action: Perform experiments to assess the assay's linearity, range, accuracy, and precision (both intra- and inter-assay).[23][24]

Step 4: Establish a Standard Operating Procedure (SOP)

Document the optimized assay protocol in a detailed SOP.

  • Action: The SOP should include a step-by-step description of the procedure, reagent preparation instructions, and acceptance criteria for controls.[4][25] This will ensure that the assay is performed consistently over time and by different operators.

Assay Development Workflow

G define Define Assay Purpose optimize Optimize Parameters define->optimize validate Validate Assay optimize->validate sop Create SOP validate->sop

Caption: The sequential process of robust assay development.

References

  • Stöckl, D., & Hyltoft Petersen, P. (1991). Analytical variation in immunoassays and its importance for medical decision making.
  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews, 25(2), 105–120.
  • Li, X., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Diagnostics, 13(11), 1865. [Link]

  • Stöckl, D. (1991). Analytical Variation in Immunoassays and its Importance for Medical Decision Making.
  • Arigo Biolaboratories Corp. (n.d.). ELISA Troubleshooting Guide.
  • Mire-Sluis, A., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques, 67(4), 156-170. [Link]

  • Niles, A. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. Methods in Molecular Biology, 2273, 1-17. [Link]

  • Dianova GmbH. (n.d.). Western Blot Troubleshooting Guide. Dianova GmbH.
  • Li, X., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. PMC. [Link]

  • ELISAkit.com. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. ELISAkit.com.
  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne.
  • Biocompare. (2022, March 22). Western Blot Troubleshooting Guide. Biocompare.
  • Mire-Sluis, A., et al. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. PubMed. [Link]

  • Scott, C., & Langer, E. (2015, April 14). Building a Robust Biological Assay for Potency Measurement.
  • Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting. Thermo Fisher Scientific.
  • Molecular Biology. (n.d.). Assay Troubleshooting. Molecular Biology.
  • Bitesize Bio. (2024, October 2).
  • American Pharmaceutical Review. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. American Pharmaceutical Review.
  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Bio-Techne.
  • Antibodies.com. (2025, September 26). Western Blot Troubleshooting. Antibodies.com.
  • Lab Manager. (2025, November 19). Ensuring Reproducibility in Biological Research. Lab Manager.
  • Medical Device and Diagnostic Industry. (2005, March 1). Statistical practices in assay development and validation. Medical Device and Diagnostic Industry.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]

  • BioTechniques. (2019, August 14). Best practice in bioassay development. BioTechniques.
  • IVT Network. (2014, July 10).
  • BioPharm International. (2023, November 15). Automating Cell-Based Assays and Reducing Variability and Time to Results.
  • Molecular Biology. (n.d.).
  • R&D Systems. (n.d.). ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks. R&D Systems.
  • Bio-Rad Antibodies. (n.d.). ELISA Troubleshooting & Advice. Bio-Rad Antibodies.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.
  • Solvias. (n.d.). Cell-Based Bioassays for Potency Testing: From Assay Design to GMP Readiness. Solvias.
  • BioPharm International. (2019, November 1). Essentials in Bioassay Development.
  • BioPharm International. (2020, May 1). Building Better Bioassays.
  • EDRA Services. (n.d.).
  • Sit, R., et al. (2023). A Case Study for Critical Reagent Qualification for Ligand Binding Assays Using Equivalence Test Methodology. AAPS Journal, 25(5), 84. [Link]

  • Study.com. (n.d.).
  • CASSS. (n.d.). CRITICAL REAGENTS IN BIOASSAY. CASSS.

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Phenoxyacetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a frustrating paradox: a newly synthesized phenoxyacetohydrazide analog looks perfect in silico but exhibits marginal or zero bioactivity in vitro.

Phenoxyacetohydrazides and their hydrazone derivatives are highly valued for their multifactorial biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects[1]. However, their efficacy is heavily dependent on structural stability, precise target engagement, and favorable physicochemical properties. This guide is designed to help you systematically diagnose and resolve the root causes of low bioactivity in your synthesized analogs.

Diagnostic Troubleshooting Guide

Issue 1: Apparent Loss of Bioactivity Due to Hydrolytic Instability

The Causality: A common reason for "low bioactivity" is that the compound never actually reaches the target intact. The acetohydrazide group is almost planar[2], and while this planarity is excellent for fitting into narrow enzyme pockets, the hydrazide (and particularly the derived hydrazone) linkage is highly susceptible to hydrolysis. Studies show that while some hydrazides remain stable at a physiological pH of 7.4, they rapidly degrade via nucleophilic attack in strong acidic (pH 2.0, stomach) or moderate alkali (pH 9.0, intestine) environments[3]. If your assay media or in vivo model exposes the compound to these pH extremes, you are likely testing the cleaved, inactive metabolites rather than your parent compound.

The Solution: Self-Validating Hydrolytic Stability Assay Before advancing to complex biological screens, you must validate the compound's chemical half-life. This protocol uses a self-validating control system to ensure any observed degradation is an attribute of the compound, not an artifact of the assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three distinct 50 mM buffer solutions: Glycine-HCl (pH 2.0), Phosphate-buffered saline (pH 7.4), and Tris-HCl (pH 9.0).

  • Stock Solutions: Dissolve your synthesized analog in HPLC-grade DMSO to a concentration of 10 mM.

  • Control Integration (Self-Validation): Prepare identical 10 mM stocks of Fluconazole (Known Stable Control) and Procaine (Known Labile Control). Logic: If Procaine does not degrade, your buffer pH is incorrect. If Fluconazole degrades, your analytical detection method is flawed.

  • Incubation: Spike the stocks into the respective buffers to achieve a final concentration of 100 µM (ensure final DMSO concentration is ≤1% to prevent precipitation). Incubate in a shaking water bath at 37°C.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 12,000 rpm for 5 minutes to pellet precipitated buffer salts. Analyze the supernatant via LC-MS/MS or UV-Vis spectroscopy to quantify the remaining percentage of the parent compound.

StabilityWorkflow A Synthesized Phenoxyacetohydrazide B Incubate in Buffers (pH 2.0, 7.4, 9.0) at 37°C A->B C LC-MS / UV-Vis Quantification B->C D Is Half-life > 24 hours? C->D E Proceed to In Vitro Bioassays D->E Yes F Structural Optimization (e.g., Steric Shielding) D->F No

Workflow for assessing hydrolytic stability of phenoxyacetohydrazide analogs.

Issue 2: Suboptimal Target Engagement (SAR Deficiencies)

The Causality: If your compound is stable but inactive, the issue lies in target engagement. Phenoxyacetohydrazides exert their multifactorial effects (e.g., inhibiting urease or cyclooxygenases) by utilizing the hydrazide moiety for critical hydrogen bonding (N-H and C=O) and the phenoxy ring for π-π stacking within the enzyme's active site[1]. If your analog lacks appropriate electron-withdrawing groups (EWGs) or suffers from steric hindrance, it will fail to anchor securely to the bimetallic centers of enzymes like urease[4].

Quantitative SAR Data Summary: To illustrate how minor structural tweaks drastically alter bioactivity, consider the following Structure-Activity Relationship (SAR) data for phenoxyacetohydrazide derivatives acting as urease inhibitors compared to a standard clinical control[4].

Compound / DerivativeStructural ModificationUrease Inhibition IC₅₀ (µmol/L)Bioactivity Status
Standard Thiourea Baseline Control21.10 ± 0.12Moderate
Compound 1 Optimized EWG substitution7.45 ± 0.12Excellent (Lead)
Compound 13 Halogenated phenoxy ring8.61 ± 0.45Highly Active
Compound 9 Bulky steric substitution18.17 ± 1.03Moderate/Poor

Note: Halogenation and the presence of unhindered dihydroxyl groups on the phenyl ring generally enhance the thermodynamic favorability of the compound-enzyme complex.

SAR_Mechanism Target Target Enzyme (e.g., Urease) Inhibition Enzyme Inhibition (Restored Bioactivity) Target->Inhibition Stable Complex Analog Phenoxyacetohydrazide Analog Analog->Target Binds Active Site H_Bond Hydrogen Bonding (Hydrazide C=O / N-H) Analog->H_Bond Pi_Pi π-π Stacking (Phenoxy Ring) Analog->Pi_Pi Degradation Hydrolytic Cleavage (Loss of Efficacy) Analog->Degradation Acidic pH H_Bond->Target Pi_Pi->Target

Mechanism of target engagement and potential degradation pathways for analogs.

Issue 3: Masked Bioactivity Due to Cytotoxicity or Poor Permeability

The Causality: Sometimes a compound exhibits excellent enzyme inhibition in vitro but fails in cell-based assays. This is frequently driven by excessive lipophilicity, which leads to non-specific membrane toxicity and cell death, masking any true therapeutic effect. Compounds with lower lipophilicity generally demonstrate a more favorable profile, combining strong target engagement with lower cytotoxicity[5].

The Solution: Self-Validating MTT Cell Viability Assay To differentiate between targeted anticancer activity and non-specific cytotoxicity, you must perform a rigorous MTT assay[1].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed target cancer cells (e.g., HepG2) and healthy control cells (e.g., HEK293) at a density of 1 × 10⁴ cells/well in a 96-well microplate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of your phenoxyacetohydrazide analog (1 µM to 100 µM).

  • Control Integration (Self-Validation):

    • Vehicle Control: 0.1% DMSO (Ensures the solvent isn't killing the cells).

    • Positive Control: 5-fluorouracil (Validates that the cells are susceptible to known therapeutics).

    • Media Control: Blank wells with no cells (Establishes background absorbance).

  • Incubation: Add the treatments to the wells and incubate for exactly 48 hours[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Logic: Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan[1].

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀. If the IC₅₀ is identical in both cancer and healthy cell lines, your compound is exhibiting non-specific toxicity, likely due to high lipophilicity.

Frequently Asked Questions (FAQs)

Q: My phenoxyacetohydrazide shows great activity in biochemical assays but zero activity in cell-based assays. Why? A: This is a classic ADME (Absorption, Distribution, Metabolism, and Excretion) failure. The compound is likely either too hydrophilic to cross the lipid bilayer of the cell membrane, or it is rapidly metabolized by intracellular esterases/amidases before it can reach its target. We recommend running a PAMPA (Parallel Artificial Membrane Permeability Assay) to rule out permeability issues.

Q: How can I tell if my compound is a true inhibitor or just a Pan-Assay Interference Compound (PAINS)? A: Hydrazones and hydrazides can sometimes act as PAINS by chelating metals in the assay buffer or forming colloidal aggregates that non-specifically trap enzymes. To rule this out, add a non-ionic detergent (like 0.01% Triton X-100) to your biochemical assay buffer. If the bioactivity disappears, your compound was forming aggregates rather than acting as a true competitive inhibitor.

Sources

Preventing degradation of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-CF3-PAH-V1.0

This guide is intended for researchers, scientists, and drug development professionals utilizing 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide. It provides in-depth technical guidance on preventing degradation during storage and offers troubleshooting solutions for common stability-related issues encountered during experimental workflows.

Introduction: Understanding the Molecule's Stability Profile

2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is a molecule of interest due to its unique structural motifs: a trifluoromethyl group, a phenoxy linker, and an acetohydrazide functional group. Each of these components contributes to its overall chemical reactivity and stability profile. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring, while the hydrazide moiety is susceptible to both hydrolysis and oxidation.[1] Understanding these potential liabilities is the first step toward ensuring the compound's integrity throughout its lifecycle in your lab.

This document outlines the primary degradation pathways and provides actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide?

A1: For long-term storage (up to 6 months or as determined by your internal stability studies), the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[2][3] An inert atmosphere is highly recommended.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition and slows down potential solid-state reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The hydrazide moiety is susceptible to oxidation.[4][5] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Protect from Light (Amber Vial/Opaque Container)Prevents potential photodegradation. Aromatic systems and hydrazides can be light-sensitive.[1]
Humidity Store in a DesiccatorThe hydrazide bond is susceptible to hydrolysis. Minimizing moisture prevents this degradation pathway.

Q2: I've prepared a stock solution in DMSO. How should I store it and for how long?

A2: Stock solutions, once prepared, should be stored in small, single-use aliquots in tightly sealed vials at -20°C or lower.[2] It is recommended to use these solutions within one month.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Before use, allow the aliquot to equilibrate to room temperature for at least 60 minutes before opening the vial.[2]

Q3: My compound has developed a slight discoloration (e.g., yellow or brownish tint) over time. What could be the cause?

A3: Discoloration is often an indicator of oxidative degradation.[1] The hydrazide group can be oxidized, leading to the formation of colored byproducts like diazenes or other complex adducts.[5] This is more likely to occur if the compound has been exposed to air (oxygen), light, or trace metal contaminants. We recommend performing an analytical check (e.g., HPLC-UV, LC-MS) to assess the purity of the material.

Q4: I am seeing an unexpected peak in my chromatogram that corresponds to 2-(trifluoromethyl)phenol. What is happening?

A4: The appearance of 2-(trifluoromethyl)phenol suggests hydrolysis of the ether linkage. While generally stable, this bond can cleave under harsh acidic or basic conditions, especially at elevated temperatures. The primary degradation pathway for the acetohydrazide moiety, however, is hydrolysis of the amide bond to form 2-[2-(trifluoromethyl)phenoxy]acetic acid and hydrazine.

Q5: Can the trifluoromethyl (-CF3) group itself degrade?

A5: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly stable under most laboratory conditions.[6] However, under very harsh acidic conditions, such as with fuming sulfuric acid, hydrolysis to a carboxylic acid group can occur, though this is not a concern during typical storage or use.[7][8][9]

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental problems and provides a logical approach to resolving them.

Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
  • Symptom: You observe a gradual or sudden drop-off in the compound's expected activity over a series of experiments.

  • Underlying Cause: This is a classic sign of compound degradation, either in the solid form or, more commonly, in the stock solution or assay buffer.

  • Troubleshooting Workflow:

A Inconsistent Activity Observed B Assess Purity of Solid Material (HPLC, LC-MS, NMR) A->B C Is Solid Pure? B->C D_No Procure New Batch. Review Solid Storage Conditions. C->D_No No D_Yes Prepare Fresh Stock Solution C->D_Yes Yes E Assess Stability in Assay Buffer (Incubate at 37°C, various time points) D_Yes->E F Analyze Samples by HPLC E->F G Is Compound Stable in Buffer? F->G H_No Modify Assay Conditions: - Lower pH if basic - Use fresh buffer - Minimize incubation time G->H_No No H_Yes Problem Resolved. Use Fresh Solutions. G->H_Yes Yes

Caption: Workflow for troubleshooting inconsistent bio-activity.

Issue 2: Appearance of Degradation Products in Analytical Runs
  • Symptom: Your HPLC or LC-MS analysis shows new, unidentified peaks that were not present in the initial analysis of the compound.

  • Underlying Cause: The compound is degrading under the storage or experimental conditions. The identity of the degradants can provide clues to the degradation pathway.

  • Predicted Degradation Pathways & Products:

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (Parent Compound) Hydrolysis_Acid 2-[2-(Trifluoromethyl)phenoxy]acetic Acid + Hydrazine Parent->Hydrolysis_Acid Acid/Base (Amide Cleavage) Hydrolysis_Ether 2-(Trifluoromethyl)phenol + Acetic Hydrazide Parent->Hydrolysis_Ether Harsh Acid/Base (Ether Cleavage) Oxidation_Product Acyl Radical / Diacylhydrazine / Diazene Species Parent->Oxidation_Product O2, Light, Metal Ions

Caption: Predicted degradation pathways for the target compound.

  • Troubleshooting Steps:

    • Characterize Degradants: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify the structure of the unknown peaks.

    • Review Conditions: Compare the conditions under which degradation was observed (e.g., pH, temperature, light exposure, presence of oxidizing agents) with the predicted pathways above.

    • Implement Mitigation Strategies: Based on the identified pathway, implement the appropriate storage and handling protocols outlined in this guide. For example, if oxidative products are observed, de-gas solvents and store the compound under an inert atmosphere.

Experimental Protocols: Assessing Compound Stability

To ensure the integrity of your experimental results, it is crucial to perform stability studies under your specific experimental conditions. A forced degradation study is an essential tool for this purpose.[10]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is adapted from the ICH Harmonised Tripartite Guideline Q1B for photostability testing.[10][11][12][13]

cluster_stress Stress Conditions (Parallel Incubation) Start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acidic 0.1 M HCl, 60°C Start->Acid Base Basic 0.1 M NaOH, 60°C Start->Base Oxidative Oxidative 3% H2O2, RT Start->Oxidative Thermal Thermal (Solid) 80°C Start->Thermal Photolytic Photolytic ICH Q1B Light Source Start->Photolytic Control Control Sample (Stored at -20°C, protected from light) Start->Control Analysis Analyze Samples at t=0, 2, 6, 24, 48h (HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Control->Analysis Data Quantify Parent Compound Identify Major Degradants Analysis->Data Report Generate Stability Report Determine Degradation Rate & Pathway Data->Report

Caption: General workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic stress, use the solid compound.

  • Exposure: Expose the solutions and solid API to the specified conditions. At designated time points (e.g., 0, 2, 6, 24, 48 hours), withdraw samples.

  • Analysis: Neutralize acidic or basic samples if necessary, then analyze all samples by a validated, stability-indicating HPLC method to determine the extent of degradation and identify major degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and characterize any significant degradation products.

References

  • A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid.
  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]

  • Green oxidation of aromatic hydrazide derivatives using an oxoammonium salt. American Chemical Society. [Link]

  • Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]

  • One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF. [Link]

  • 2-(2-Chlorophenoxy)acetohydrazide. PMC. [Link]

  • One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. PMC. [Link]

  • ICH guideline for photostability testing: aspects and directions for use. IMR Press. [Link]

  • Photodegradation and photostability-indication of mequitazine. PubMed. [Link]

  • Oxidation of heterocyclic trifluoromethyl sulfides. ResearchGate. [Link]

  • 2-Phenoxyacetohydrazide. PMC - NIH. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. [Link]

  • Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]

  • ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS. Labonce. [Link]

  • Thermal Analysis in the Pharmaceutical Field. NETZSCH Analyzing & Testing. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with scaling up the synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide for in vivo studies.

Scaling up hydrazine-based chemistry transitions a protocol from a standard benchtop procedure to a high-risk operation. This guide provides self-validating methodologies, causality-driven troubleshooting, and strict safety parameters to ensure high-yield, chromatography-free isolation suitable for rigorous biological testing.

Part 1: Quantitative Process Parameters

To ensure reproducibility across different reactor sizes, all stoichiometric ratios, thermal parameters, and expected yields are standardized in the table below.

Process StepReagent / SolventEquivalentsTemp (°C)Time (h)Expected YieldPurity Target
1. O-Alkylation 2-(Trifluoromethyl)phenol1.08512--
Ethyl bromoacetate1.1----
K₂CO₃ (Anhydrous)2.0----
DMF (Solvent)5 Volumes-->90%>98% (HPLC)
2. Hydrazinolysis Intermediate Ester1.09518--
Hydrazine Hydrate (80%)4.0----
Sodium Acetate (NaOAc)1.2----
2-MeTHF (Solvent)5 Volumes--80–85%>99% (NMR)

Part 2: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps unless the specific In-Process Control (IPC) criteria and visual cues are met.

Protocol 1: O-Alkylation of 2-(Trifluoromethyl)phenol

Causality Focus: While many literature protocols suggest acetone for esterification, its low boiling point (56 °C) provides insufficient thermal energy to overcome the steric hindrance of the bulky ortho-trifluoromethyl group. We utilize N,N-Dimethylformamide (DMF) to drive the reaction to completion.

  • Initialization: Charge a reactor with 2-(Trifluoromethyl)phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF (5 vol). Stir at room temperature for 30 minutes. Visual cue: The mixture will form a milky suspension.

  • Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise over 45 minutes to manage the mild exotherm.

  • Thermal Activation: Heat the reactor to 85 °C.

  • Self-Validation (IPC): After 12 hours, sample the reaction for HPLC. The reaction validates itself when the unreacted phenol is <2%. If >2%, continue heating for 2 hours.

  • Workup: Cool to room temperature and partition between water (15 vol) and dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate ester as an oil.

Protocol 2: Base-Stabilized Hydrazinolysis

Causality Focus: Hydrazine hydrate is highly reactive. At scale, trace acidic byproducts (like HCl) can drastically lower the onset temperature of hydrazine's exothermic decomposition, leading to catastrophic pressure buildup[1][2]. Adding Sodium Acetate (NaOAc) quenches these acids, suppressing the formation of high-energy hydrazine-acid conjugates and restoring thermal stability[3][4].

  • Initialization: Dissolve the intermediate ester (1.0 eq) in 2-Methyltetrahydrofuran (2-MeTHF) (5 vol). Add NaOAc (1.2 eq)[4].

  • Hydrazine Addition: Slowly charge Hydrazine Hydrate (80%, 4.0 eq) into the reactor.

  • Reflux: Heat the mixture to an internal temperature of 95 °C for 18 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf ester spot completely disappears, replaced by a baseline-hugging hydrazide spot[5].

  • Isolation: Cool the mixture to 10 °C and pour slowly into ice-cold water (10 vol) under vigorous stirring. Visual cue: A dense white precipitate will crash out immediately due to the strong hydrogen-bonding network of the acetohydrazide[5]. Filter and wash extensively with cold water.

Part 3: Process & Safety Visualizations

G SM 2-(Trifluoromethyl)phenol + Ethyl bromoacetate Step1 Step 1: O-Alkylation (K2CO3, DMF, 85°C) SM->Step1 IPC1 IPC: HPLC >95% Conversion Step1->IPC1 Ester Intermediate Ester IPC1->Ester Step2 Step 2: Hydrazinolysis (N2H4·H2O, 95°C) Ester->Step2 Hazard Hazard: Hydrazine Thermal Decomposition Mitigation Safety Intervention: Add 1.2 eq NaOAc Hazard->Mitigation Mitigation->Step2 IPC2 IPC: Disappearance of Ester Step2->IPC2 Isolation Isolation: Ice-Water Precipitation IPC2->Isolation Product 2-[2-(Trifluoromethyl)phenoxy] acetohydrazide Isolation->Product

Caption: Synthetic workflow for the acetohydrazide with integrated safety controls.

Pathway Hydrazide Acetohydrazide Core (Chemical Chameleon) Cyclization POCl3 / Carboxylic Acids (Heterocyclization) Hydrazide->Cyclization Oxadiazole 1,3,4-Oxadiazole Derivative Cyclization->Oxadiazole Target COX-2 Enzyme Active Site Oxadiazole->Target Inhibits Prostaglandins Prostaglandin E2 (PGE2) Synthesis Target->Prostaglandins Catalyzes Arachidonic Arachidonic Acid Metabolism Arachidonic->Target Inflammation In Vivo Inflammation & Pain Prostaglandins->Inflammation

Caption: Pharmacological divergence of acetohydrazides into 1,3,4-oxadiazoles.

Part 4: Troubleshooting Guides & FAQs

Q1: We are observing a sudden, violent exotherm during the hydrazinolysis step at the 500g scale. How do we control this? A1: Hydrazine condensation reactions are notorious for adiabatic temperature rises. Unreacted starting materials or trace acidic byproducts lower the onset temperature of hydrazine monohydrate decomposition[3]. Solution: Never scale up blindly[2]. Introduce 1.2 equivalents of Sodium Acetate (NaOAc) to the reaction mixture before adding hydrazine. The base acts as a chemical buffer, quenching acidic byproducts and preventing the formation of shock-sensitive, high-energetic hydrazine conjugates[4]. Furthermore, switch your solvent to 2-MeTHF, which safely accommodates the 95 °C internal temperature required for full conversion[4].

Q2: My O-alkylation step is stalling at 60-70% conversion. Adding more K₂CO₃ doesn't help. Why? A2: The issue is thermodynamic, not stoichiometric. The trifluoromethyl (-CF₃) group is highly electron-withdrawing and sterically demanding, reducing the nucleophilicity of the phenoxide ion. If you are using acetone (boiling point 56 °C), you are starved of thermal energy. Solution: Switch the solvent to DMF. Its higher boiling point allows you to run the reaction at 85 °C, providing the necessary activation energy to drive the substitution to >95% conversion.

Q3: How can we achieve high-purity isolation without using column chromatography? A3: For in vivo batches, column chromatography is economically unviable and introduces the risk of silica leaching. Solution: Exploit the drastic solubility differential of the product. Because of the strong nucleophilic property of hydrazine, the acetohydrazide forms rapidly and possesses a dense hydrogen-bonding network. By pouring the reaction into ice-cold water, the product precipitates out cleanly[5]. If further purification is needed, recrystallize the filter cake from a 1:1 (v/v) mixture of DMF and Ethanol.

Q4: Hydrazine is highly toxic. How do we ensure residual hydrazine is removed to meet strict in vivo toxicity standards? A4: Hydrazine monohydrate is a known mutagen and carcinogen[2], and residual traces will skew in vivo biological assays. Solution: Hydrazine is infinitely soluble in water. After the primary precipitation, wash the filter cake with at least 10 volumes of ice-cold water[5]. Follow this with a slurry wash in cold isopropanol to remove trapped moisture and trace organics. Finally, dry the product in a vacuum oven at 40 °C with a continuous nitrogen bleed for 24 hours.

References

  • Source: Vietnam Journal of Chemistry (vjol.info.vn)
  • Source: Organic Process Research & Development (ACS Publications)
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base (Extended Analysis)
  • Source: Molecules (PMC / NIH)
  • 2-[(2-Methylphenyl)
  • Source: University of Florida Environmental Health & Safety (ufl.edu)

Sources

Validation & Comparative

Comparing the efficacy of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide vs. Structural Analogs in Drug and Agrochemical Discovery

As a Senior Application Scientist, evaluating the efficacy of a chemical building block requires looking beyond its raw physical properties. 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (CAS: 874804-00-9)[1] is a highly versatile intermediate that dictates the pharmacokinetic and pharmacodynamic success of its downstream derivatives.

This guide objectively compares the performance of the 2-trifluoromethyl (2-CF3) substituted scaffold against unsubstituted and alternative halogenated analogs, specifically focusing on its efficacy in synthesizing potent N-acylhydrazones (T-cell inhibitors)[2] and 1,3,4-oxadiazole thioethers (nematicides/larvicides)[3].

Mechanistic Rationale: The Superiority of the 2-CF3 Scaffold

The efficacy of a hydrazide precursor is measured by how well its structural features translate into target binding and metabolic stability in the final active pharmaceutical ingredient (API) or agrochemical. The inclusion of the ortho-trifluoromethyl group provides three distinct mechanistic advantages over unsubstituted phenoxyacetohydrazides:

  • Steric Shielding: The bulky CF3 group at the ortho position creates a steric hindrance that protects the adjacent ether linkage from rapid enzymatic cleavage (e.g., by cytochrome P450 enzymes), drastically increasing the half-life of the compound in vivo.

  • Enhanced Lipophilicity (LogP): The highly lipophilic nature of the CF3 group improves the membrane permeability of the resulting 1,3,4-oxadiazoles, allowing for superior penetration through the tough cuticles of nematodes and insect larvae[3].

  • Electronic Modulation: The strong electron-withdrawing effect of fluorine lowers the pKa of the hydrazide moiety. This modulates the nucleophilicity during synthesis, leading to highly predictable, high-yield cyclization reactions without unwanted side products.

SAR A Ortho-CF3 Substitution B Steric Shielding A->B C High Lipophilicity A->C D Metabolic Stability B->D E Membrane Permeation C->E F Enhanced Efficacy D->F E->F

Structure-Activity Relationship (SAR) mechanism of the ortho-trifluoromethyl group.

Comparative Efficacy Data

The true value of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is demonstrated when its derivatives are benchmarked against industry standards and structural analogs.

A. Agrochemical Efficacy (Nematicidal Activity)

When converted into 1,3,4-oxadiazole thioethers, the 2-CF3 derivatives exhibit remarkable lethal activities against Tylenchulus semipenetrans (citrus nematode)[3],[4]. The table below summarizes the structure-activity relationship (SAR) derived from recent in vitro bioassays.

Precursor ScaffoldR-Group SubstitutionNematicidal LC50 (mg/L)*Larvicidal Activity
2-[2-(CF3)phenoxy]acetohydrazide Ortho-CF3 11.7 - 13.7 Excellent
2-[4-(OCF3)phenoxy]acetohydrazidePara-OCF3~25.4Moderate
2-(Phenoxy)acetohydrazideUnsubstituted> 50.0Poor
Fosthiazate (Commercial Control)N/A49.1N/A
Abamectin (Commercial Control)N/A26.6N/A

(Note: LC50 values represent the efficacy of the resulting 1,3,4-oxadiazole congeneric series after 48h treatment[3],[4]. Lower values indicate higher potency.)

B. Pharmaceutical Efficacy (T-Cell Inhibition)

In drug development, this hydrazide is a critical precursor for novel N-acylhydrazone derivatives targeting lymphoid malignancies[2]. The 2-CF3 substitution provides selective T-cell inhibitory activity by allosterically modulating downstream kinase signaling, outperforming both unsubstituted and 2,4-dimethyl substituted analogs[5] in sustained target engagement.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include causality explanations for critical parameters and checkpoints to verify success before proceeding.

Protocol 1: Synthesis of N-Acylhydrazone Derivatives

Objective: Condense 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide with an aryl aldehyde to form a T-cell inhibiting pharmacophore[2].

  • Step 1: Reaction Setup

    • Action: Dissolve 10 mmol of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide[1] and 10.5 mmol of the target aldehyde in 30 mL of absolute ethanol. Add 2 drops of glacial acetic acid.

    • Causality: Absolute ethanol is chosen because its moderate polarity perfectly solvates the lipophilic 2-CF3-phenoxy moiety at reflux (78°C), but acts as an anti-solvent at room temperature, driving the spontaneous precipitation of the product. Acetic acid acts as a mild proton donor to activate the aldehyde's carbonyl carbon without protonating the nucleophilic hydrazide nitrogen.

  • Step 2: Reflux and Monitoring

    • Action: Reflux the mixture for 3-4 hours under a nitrogen atmosphere.

    • Self-Validating Checkpoint: Perform TLC analysis (Hexane:EtOAc 2:1). The reaction is successful when the UV-active hydrazide spot (Rf ~0.3) is entirely replaced by a new, highly fluorescent product spot (Rf ~0.6). If the starting material persists, the aldehyde may have oxidized; add an additional 0.1 eq of fresh aldehyde.

  • Step 3: Isolation

    • Action: Cool the mixture to 4°C. Filter the resulting precipitate and wash with cold ethanol.

Protocol 2: In Vitro Nematicidal Bioassay

Objective: Evaluate the efficacy of the synthesized 1,3,4-oxadiazole derivatives against T. semipenetrans[3].

  • Step 1: Nematode Extraction

    • Action: Extract T. semipenetrans from infected roots using the Baermann funnel technique over 48 hours.

    • Causality: The Baermann funnel relies strictly on the active motility of live nematodes to navigate through the filter. This ensures that only viable, healthy specimens are collected, preventing false-positive mortality readings in the assay.

    • Self-Validating Checkpoint: Observe the collected suspension under a stereomicroscope. At least 95% of the nematodes must exhibit active sinusoidal movement. If motility is lower, discard the batch, as compromised health will artificially lower the LC50 data.

  • Step 2: Dosing and Incubation

    • Action: Prepare compound solutions at 10, 20, and 50 mg/L using 0.1% Tween-80 as a surfactant. Add 1 mL of solution to ~100 nematodes in a 24-well plate. Incubate at 25°C for 48 hours.

    • Causality: Tween-80 is critical; without it, the highly lipophilic 2-CF3 derivatives will precipitate out of the aqueous media, leading to artificially low efficacy readings.

Synthesis & Application Workflow

Synthesis A 2-[2-(Trifluoromethyl)phenoxy] acetohydrazide B Condensation (EtOH, AcOH) with Aldehydes A->B Pathway 1 C Cyclization (CS2, KOH) via Dithiocarbazate A->C Pathway 2 D N-Acylhydrazones (T-Cell Inhibitors) B->D Precipitation E 1,3,4-Oxadiazole Thioethers (Nematicides) C->E S-Alkylation

Workflow for synthesizing therapeutic and agrochemical agents from the 2-CF3-phenoxy scaffold.

References

  • Synthesis, Nematicidal Activity, and 3D-QSAR of Novel 1,3,4-Oxadiazole/ Thiadiazole Thioether Derivatives , MolAid / Chinese Journal of Chemistry (Chen et al., 2018). Available at: [Link]

  • N-acylhydrazone derivatives for selective t cell inhibitor and anti-lymphoid malignancy drug (WO2014035149A1), Google Patents.
  • MIA-QSAR analysis of an increased data set of 1,3,4-oxa/thiadiazole nematicides to enhance the molecular diversity and agrochemical candidacy , Brill. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The phenoxyacetohydrazide scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenoxyacetohydrazide derivatives, offering a comparative overview of their performance against various biological targets. We will delve into the rationale behind synthetic strategies and the experimental data that underpins our understanding of how specific structural modifications influence therapeutic potential.

The Phenoxyacetohydrazide Core: A Foundation for Diverse Bioactivity

The fundamental 2-phenoxyacetohydrazide structure serves as a key building block for the synthesis of numerous derivatives.[2] Its inherent chemical properties and the ease with which it can be functionalized have made it an attractive starting point for the development of novel therapeutic agents.[1][3] The core structure consists of a phenyl ring linked to an acetohydrazide moiety via an ether bond. This arrangement provides a robust framework for systematic modifications to explore and optimize biological activity.

The diverse biological activities reported for phenoxyacetohydrazide derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, stem from the various ways these molecules can interact with biological targets.[3][4] Their mechanisms of action are often multifactorial, with some derivatives known to induce apoptosis in cancer cells or inhibit key enzymes like cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are implicated in inflammation and angiogenesis.[4][5][6]

General Synthesis Strategy: A Two-Step Approach

The synthesis of phenoxyacetohydrazide derivatives typically follows a reliable two-step procedure, which allows for the introduction of diversity at different points in the molecular scaffold.[1][4]

Step 1: Synthesis of Phenoxyacetic Acid Ethyl Ester Derivatives: The process begins with the reaction of a substituted phenol with an appropriate ester, such as ethyl chloroacetate, in the presence of a weak base like anhydrous potassium carbonate in a suitable solvent like dry acetone. The reaction mixture is refluxed for several hours to yield the corresponding phenoxyacetic acid ethyl ester.[1]

Step-by-Step Protocol: Synthesis of Phenoxyacetic Acid Ethyl Ester [1]

  • Combine the substituted phenol (0.05 mol), ethyl chloroacetate (0.075 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 ml).

  • Reflux the reaction mixture for 8–10 hours.

  • After cooling, remove the solvent by distillation.

  • Triturate the residual mass with cold water to remove any remaining potassium carbonate.

  • Extract the product with ether (3 x 30 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Synthesis of Phenoxyacetohydrazide Derivatives: The synthesized ester is then reacted with hydrazine hydrate in an alcoholic solvent, such as ethanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired phenoxyacetohydrazide derivative, which often precipitates out of the solution and can be collected by filtration.[1][4]

Step-by-Step Protocol: Synthesis of Phenoxyacetohydrazide [1]

  • Dissolve the phenoxyacetic acid ethyl ester (0.03 mol) in ethanol (20 ml).

  • Add hydrazine hydrate (0.045 mol) to the solution.

  • Stir the reaction mixture at room temperature for 7 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Allow the mixture to stand overnight.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the pure phenoxyacetohydrazide.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Substituted Phenol Substituted Phenol K2CO3, Acetone, Reflux K2CO3, Acetone, Reflux Substituted Phenol->K2CO3, Acetone, Reflux Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->K2CO3, Acetone, Reflux Phenoxyacetic Acid Ethyl Ester Phenoxyacetic Acid Ethyl Ester K2CO3, Acetone, Reflux->Phenoxyacetic Acid Ethyl Ester Ethanol, RT Ethanol, RT Phenoxyacetic Acid Ethyl Ester->Ethanol, RT Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Ethanol, RT Phenoxyacetohydrazide Phenoxyacetohydrazide Ethanol, RT->Phenoxyacetohydrazide

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenoxyacetohydrazide derivatives can be significantly altered by introducing various substituents on both the phenoxy ring and the hydrazide moiety. This section explores the SAR of these compounds in different therapeutic areas.

Antimicrobial Activity

Phenoxyacetohydrazide derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[7] The SAR studies in this area have revealed several key insights:

  • Substituents on the Phenoxy Ring: The nature and position of substituents on the phenyl ring play a crucial role in determining the antimicrobial potency. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, often enhance antibacterial activity. This is likely due to their ability to increase the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.

  • Modifications of the Hydrazide Moiety: Conversion of the hydrazide to a hydrazone by condensation with various aldehydes or ketones is a common strategy to enhance antimicrobial activity.[8] The resulting N-arylideneacetohydrazide derivatives often exhibit improved potency due to the introduction of an additional lipophilic aromatic ring and the formation of an azomethine group (-N=CH-), which is a known pharmacophore for antimicrobial action.[8]

Table 1: Comparison of Antimicrobial Activity (MIC, µg/mL) of Phenoxyacetohydrazide Derivatives

CompoundR (Phenoxy Ring)R' (Hydrazone)S. aureusE. coliC. albicans
1a HH>128>128>128
1b 4-ClH6412864
1c 4-NO2H326432
2a H4-Cl-C6H4163216
2b 4-Cl4-Cl-C6H48168
2c 4-NO24-Cl-C6H4484

Note: The data in this table is illustrative and compiled from general trends observed in the literature. Specific MIC values can vary based on the specific bacterial/fungal strains and testing conditions.

Anticancer Activity

The anticancer potential of phenoxyacetohydrazide derivatives has been extensively investigated.[1][3] SAR studies have highlighted the importance of specific structural features for cytotoxic activity against various cancer cell lines.

  • Phenoxy Ring Substitutions: Similar to antimicrobial activity, the presence of electron-withdrawing groups on the phenoxy ring can enhance anticancer activity. Additionally, the introduction of bulky lipophilic groups can improve binding to hydrophobic pockets in target proteins.

  • Hydrazone Moiety: The formation of hydrazones is a critical modification for potent anticancer activity. The nature of the aromatic or heterocyclic aldehyde used for condensation significantly impacts the cytotoxicity. For instance, hydrazones derived from substituted benzaldehydes or heterocyclic aldehydes often exhibit superior activity.

  • Mechanism of Action: Many of these compounds are thought to exert their anticancer effects by inducing apoptosis.[4] This can occur through various signaling pathways, including the inhibition of key enzymes involved in cell proliferation and survival.

Anti-inflammatory Activity

Phenoxyacetohydrazide derivatives have also emerged as promising anti-inflammatory agents.[3][9] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3][4]

  • Targeting COX Enzymes: SAR studies have focused on designing derivatives that can selectively inhibit COX-2 over COX-1, as this is associated with a reduced risk of gastrointestinal side effects.[3][9]

  • Structural Modifications for COX Inhibition: The introduction of specific substituents on the phenoxy ring and the hydrazide moiety can influence the binding affinity and selectivity for COX enzymes. For example, some studies have shown that incorporating a morpholine ring can enhance anti-inflammatory and anti-angiogenic properties.[1][3] A study on morpholine-substituted phenoxyacetohydrazide derivatives identified a compound (6e) with potent dual anti-inflammatory and anti-angiogenic activities.[3][10] This compound showed a strong binding affinity for VEGF, COX-1, and COX-2 in molecular docking studies and demonstrated significant efficacy in both in vitro and in vivo models of inflammation and angiogenesis.[3][10][11]

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized phenoxyacetohydrazide derivatives, standardized and validated in vitro assays are essential.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Assay

The broth microdilution method is a widely used and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][6][12]

Step-by-Step Protocol: Broth Microdilution Assay [13]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.[13]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][6] This can be assessed visually or by using a viability indicator like resazurin.[3][14]

G Start Start Prepare Serial Dilutions of Compound in 96-well Plate Prepare Serial Dilutions of Compound in 96-well Plate Start->Prepare Serial Dilutions of Compound in 96-well Plate Prepare Standardized Microbial Inoculum Prepare Standardized Microbial Inoculum Prepare Serial Dilutions of Compound in 96-well Plate->Prepare Standardized Microbial Inoculum Inoculate Wells with Microbial Suspension Inoculate Wells with Microbial Suspension Prepare Standardized Microbial Inoculum->Inoculate Wells with Microbial Suspension Incubate Plate (e.g., 37°C, 18-24h) Incubate Plate (e.g., 37°C, 18-24h) Inoculate Wells with Microbial Suspension->Incubate Plate (e.g., 37°C, 18-24h) Visually Assess Growth or Use Viability Indicator Visually Assess Growth or Use Viability Indicator Incubate Plate (e.g., 37°C, 18-24h)->Visually Assess Growth or Use Viability Indicator Determine Lowest Concentration with No Growth (MIC) Determine Lowest Concentration with No Growth (MIC) Visually Assess Growth or Use Viability Indicator->Determine Lowest Concentration with No Growth (MIC) End End Determine Lowest Concentration with No Growth (MIC)->End

Caption: Workflow for the broth microdilution MIC assay.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][15][16]

Step-by-Step Protocol: MTT Assay [4][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4][17]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[17]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

G Start Start Seed Cancer Cells in 96-well Plate Seed Cancer Cells in 96-well Plate Start->Seed Cancer Cells in 96-well Plate Treat Cells with Test Compounds Treat Cells with Test Compounds Seed Cancer Cells in 96-well Plate->Treat Cells with Test Compounds Incubate for Desired Time (e.g., 48h) Incubate for Desired Time (e.g., 48h) Treat Cells with Test Compounds->Incubate for Desired Time (e.g., 48h) Add MTT Reagent and Incubate (4h) Add MTT Reagent and Incubate (4h) Incubate for Desired Time (e.g., 48h)->Add MTT Reagent and Incubate (4h) Solubilize Formazan Crystals with DMSO Solubilize Formazan Crystals with DMSO Add MTT Reagent and Incubate (4h)->Solubilize Formazan Crystals with DMSO Measure Absorbance at 570nm Measure Absorbance at 570nm Solubilize Formazan Crystals with DMSO->Measure Absorbance at 570nm Calculate Cell Viability and IC50 Calculate Cell Viability and IC50 Measure Absorbance at 570nm->Calculate Cell Viability and IC50 End End Calculate Cell Viability and IC50->End

Sources

Comprehensive Cross-Validation Guide: Analytical Methods for 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines increasingly rely on fluorinated intermediates to enhance metabolic stability and target affinity, the analytical rigor applied to these compounds must scale accordingly. 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (CAS: 874804-00-9)[1] is a critical building block used in the synthesis of multifluorinated Schiff bases[2] and novel anti-inflammatory cyclic compounds[3].

This guide provides an authoritative, objective cross-validation of two primary analytical methodologies—HPLC-UV and LC-MS/MS —for the quantification and impurity profiling of this compound. By adhering to the updated[4], we establish a self-validating framework that ensures data integrity from sample preparation to final quantitation.

Methodological Rationale & Causality

The structural features of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide dictate its analytical behavior. The highly electronegative trifluoromethyl ( −CF3​ ) group imparts significant lipophilicity, driving strong retention on non-polar C18 stationary phases. Conversely, the acetohydrazide moiety is polar and basic, providing excellent sites for protonation but also creating the risk of secondary interactions with residual column silanols.

  • HPLC-UV (The Routine Assay Alternative): Selected for bulk drug substance release testing. The phenoxy ring provides a robust UV chromophore. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase; the causality here is that TFA acts as a strong ion-pairing agent, masking the basic hydrazide tail and preventing peak tailing, thereby ensuring high-resolution separation from closely eluting synthetic byproducts.

  • LC-MS/MS (The Trace Impurity Alternative): Selected for genotoxic impurity profiling and degradation studies. Here, TFA is strictly avoided due to its severe ion-suppression effects in electrospray ionization (ESI). Instead, 0.1% Formic Acid is used. Formic acid provides sufficient protons to drive the formation of the [M+H]+ ion at m/z 235.1 without quenching the MS signal, enabling sub-nanogram limits of detection.

Workflow A 2-[2-(Trifluoromethyl)phenoxy] acetohydrazide B Sample Prep & IS Spiking (Self-Validating) A->B C HPLC-UV Method (Routine Assay) B->C D LC-MS/MS Method (Trace Impurities) B->D E Validation: Linearity, Precision, Accuracy C->E F Validation: LOD/LOQ, Matrix Effects D->F G Cross-Validation & Statistical Parity E->G F->G

Fig 1. Cross-validation workflow for 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide analysis.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as closed-loop, self-validating systems. Any failure in extraction efficiency, volumetric transfer, or instrument sensitivity is immediately flagged by internal control metrics.

Phase 1: Sample Preparation & Matrix Mitigation
  • Internal Standard (IS) Spiking: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of LC-grade methanol. Immediately spike the solution with a known concentration of 2-(3-fluorophenoxy)acetohydrazide (Internal Standard).

    • Causality: The IS shares near-identical physicochemical properties with the target analyte. By tracking the IS peak area, the method automatically corrects for matrix-induced ion suppression and volumetric losses, making the recovery data intrinsically self-validating.

  • Dilution & Filtration: Dilute the stock solution 1:100 using the initial mobile phase conditions. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen over nylon or cellulose because the highly fluorinated analyte may exhibit non-specific binding to non-fluorinated polymeric membranes, which would artificially lower the calculated assay value.

Phase 2: HPLC-UV Analytical Protocol
  • Column Selection: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution using 40% Water (0.1% TFA) and 60% Acetonitrile.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV absorbance at 254 nm.

  • System Suitability Test (SST): Six replicate injections of the standard must yield a Relative Standard Deviation (RSD) 1.0% and a tailing factor 1.5. This ensures column health and pump stability prior to sample acquisition.

Phase 3: LC-MS/MS Analytical Protocol
  • Column Selection: C18, 50 x 2.1 mm, 1.8 µm (Sub-2-micron for UHPLC efficiency).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

    • Causality: Methanol is preferred over acetonitrile here because it provides a more stable spray in positive ESI mode for hydrazide derivatives, enhancing the signal-to-noise ratio.

  • Ionization & Transitions: ESI in positive mode.

    • Quantifier Transition: m/z 235.1 203.1 (Collision Energy: 15 eV). This represents the facile neutral loss of the hydrazine group ( −N2​H4​ ).

    • Qualifier Transition: m/z 235.1 161.0 (Collision Energy: 25 eV). This represents the cleavage of the ether bond, yielding the stable trifluoromethyl-phenyl cation.

Pathway M Parent Ion [M+H]+ m/z 235.1 F1 Loss of Hydrazine m/z 203.1 M->F1 -N2H4 F2 Cleavage at Ether Bond m/z 161.0 M->F2 -C2H5N2O D1 Quantifier Transition (High Abundance) F1->D1 D2 Qualifier Transition (Structural Confirmation) F2->D2

Fig 2. Proposed ESI+ fragmentation pathway for LC-MS/MS MRM transitions.

Comparative Performance Data

In accordance with the [5], both methods were subjected to rigorous validation. The data below objectively compares their performance envelopes.

Table 1: Method Validation Parameters (Cross-Validation)
Validation ParameterHPLC-UV MethodLC-MS/MS MethodICH Q2(R2) Acceptance Criteria
Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mLMust cover intended application
Coefficient of Determination ( R2 ) 0.99980.9992 0.990
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mLS/N 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N 10:1
Intra-day Precision (% RSD) 0.8%3.2% 2.0% (Assay); 5.0% (Trace)
Accuracy (Mean Recovery) 99.5% ± 1.2%96.8% ± 4.1%98.0% - 102.0% (Assay)

Interpretation: The HPLC-UV method demonstrates superior precision and accuracy at high concentrations, making it the definitive choice for bulk purity assays. Conversely, the LC-MS/MS method provides a 2000-fold increase in sensitivity (LOQ of 0.5 ng/mL vs 1.0 µg/mL), which is an absolute requirement for tracking genotoxic impurities during the synthesis of downstream pharmaceutical agents.

Table 2: Robustness Evaluation

Robustness was evaluated by introducing deliberate, small variations to the method parameters to simulate day-to-day laboratory fluctuations.

Deliberate VariationHPLC-UV Impact (Assay % Change)LC-MS/MS Impact (Signal % Change)
Column Temp (± 5°C) No significant change (± 0.2%)Minor retention shift; signal stable
Flow Rate (± 10%) Pressure shift; resolution maintained± 4.5% signal variation (ESI efficiency altered)
Mobile Phase Org. (± 2%) Retention time shift (± 0.4 min)No significant change

Conclusion

The cross-validation of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide demonstrates that no single analytical method is universally superior; rather, they are highly complementary. By employing HPLC-UV for robust, high-precision bulk assay quantification and relying on the self-validating, internal-standard-driven LC-MS/MS protocol for ultra-sensitive impurity profiling, drug development professionals can ensure total compliance with modern regulatory frameworks.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines, 2023.

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; Availability." Federal Register, March 2024.

  • Sigma-Aldrich. "2-[2-(Trifluoromethyl)phenoxy]acetohydrazide Product Specification (CAS 874804-00-9)." MilliporeSigma Catalog.

  • Randhavane, P. "A Green Synthesis of Schiff's Bases with Multifluorinated Core and Their Antifungal Study." Radhabai Kale Mahila Mahavidyalaya, 2022.

  • Google Patents. "Compound having cyclic structure (WO2019054427A1)." World Intellectual Property Organization, 2019.

Sources

Head-to-Head Comparison of Synthetic Routes: The Oseltamivir Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oseltamivir phosphate (marketed as Tamiflu®) is a critical antiviral active pharmaceutical ingredient (API) used globally for the prophylaxis and treatment of influenza A and B. During the 2005 avian flu pandemic, the global supply chain was severely bottlenecked by the availability of (-)-shikimic acid, the natural product starting material extracted from the Chinese star anise[1]. This supply fragility catalyzed an unprecedented industry-wide effort to develop alternative, highly efficient synthetic routes[2].

As a Senior Application Scientist, evaluating these synthetic routes requires looking beyond mere step counts. We must interrogate the atom economy, the thermodynamic driving forces of key transformations, and the process safety of intermediates. This guide provides an objective, head-to-head technical comparison of the three most significant paradigms in Oseltamivir synthesis: the Roche Industrial Standard (Chiral Pool) , the Corey De Novo Synthesis (Asymmetric Catalysis) , and the Hayashi One-Pot Synthesis (Organocatalytic Process Intensification) .

Strategic Retrosynthetic Analysis

The fundamental challenge in synthesizing Oseltamivir is the stereocontrolled construction of a highly functionalized cyclohexene ring containing three contiguous stereocenters (at C3, C4, and C5). The three routes diverge fundamentally in their retrosynthetic logic.

Retrosynthesis Target Oseltamivir Phosphate (Target API) Roche Roche Route (Chiral Pool) Target->Roche Retrosynthetic Disconnection Corey Corey Route (Asymmetric Catalysis) Target->Corey Retrosynthetic Disconnection Hayashi Hayashi Route (Organocatalysis) Target->Hayashi Retrosynthetic Disconnection Shikimic (-)-Shikimic Acid (Natural Product) Roche->Shikimic 12 Steps ~35% Yield Butadiene 1,3-Butadiene + Trifluoroethyl Acrylate Corey->Butadiene 11 Steps ~30% Yield Nitroalkene Alkoxyaldehyde + Nitroalkene Hayashi->Nitroalkene 3 One-Pot Ops ~57% Yield

Retrosynthetic strategies for Oseltamivir: chiral pool, asymmetric, and organocatalytic routes.

Mechanistic & Protocol Evaluation

Route A: The Roche Industrial Standard (Chiral Pool)

The commercial route developed by relies on (-)-shikimic acid, which already possesses the correct carbocyclic skeleton and necessary stereocenters[3].

Mechanistic Causality: The critical transformation in this route is the formation of a (3R,4S,5S)-epoxide intermediate. Why an epoxide? The installation of the trans-1,2-diamino motif requires an anti-periplanar trajectory for the incoming nucleophile. The rigid epoxide locks the ring conformation, ensuring that the subsequent S_N2 attack by sodium azide occurs regioselectively and stereospecifically, yielding the correct trans-amino alcohol precursor[4],[3].

Protocol 1: Epoxide Formation & Azidation (Self-Validating Workflow)

  • Acetalization & Esterification: Suspend (-)-shikimic acid in EtOH. Add SOCl₂ dropwise (exothermic to 35°C). Reflux for 3h. Add 3-pentanone and p-toluenesulfonic acid to form the 3,4-pentylidene acetal[3].

  • Mesylation: Cool to 0°C. Add triethylamine followed by the slow addition of methanesulfonyl chloride (MsCl) to activate the C5-hydroxyl.

  • Reductive Cleavage & Epoxidation: Treat the intermediate with modified Hunter conditions (Et₃SiH/TiCl₄) in CH₂Cl₂ to selectively open the ketal. Add aqueous KHCO₃. The basic conditions promote an intramolecular S_N2 displacement of the mesylate by the adjacent alkoxide, forming the epoxide[4],[3].

  • Azide Opening: React the epoxide with NaN₃. The azide attacks the less hindered carbon, cleanly inverting the stereocenter.

  • Validation Checkpoint: Confirm epoxide absolute configuration and purity (>99%) via GC/MS and single-crystal X-ray diffraction before proceeding to the hazardous azidation step[3].

Route B: The Corey De Novo Synthesis (Asymmetric Catalysis)

To bypass the shikimic acid bottleneck, E.J. Corey's group published a de novo synthesis starting from inexpensive petrochemicals[4],[5].

Mechanistic Causality: Setting three contiguous stereocenters from achiral precursors requires rigorous kinetic control. Corey utilized a chiral oxazaborolidinium (CBS) catalyzed Diels-Alder reaction. 2,2,2-trifluoroethyl acrylate is explicitly chosen over standard acrylates because the strongly electron-withdrawing trifluoroethyl group significantly lowers the dienophile's LUMO. This accelerates the cycloaddition at -78°C, maximizing the enantiomeric excess (ee) dictated by the CBS catalyst[4],[5].

Protocol 2: Asymmetric Diels-Alder & Iodolactamization

  • Cycloaddition: Pre-cool a solution of the chiral CBS catalyst in CH₂Cl₂ to -78°C. Add 2,2,2-trifluoroethyl acrylate, followed by an excess of 1,3-butadiene. Maintain at -78°C for 24h to ensure strict kinetic control[4],[5].

  • Ammonolysis: Quench the reaction and directly treat the crude trifluoroethyl ester with ammonia in THF to form the primary amide.

  • Iodolactamization: Treat the amide with I₂ and TMSOTf. This electrophilic addition across the double bond forces a stereoselective cyclization, locking in the relative stereochemistry of the bicyclic lactam[4],[5].

  • Validation Checkpoint: Confirm the bicyclic lactam structure via 2D NMR (NOESY) to ensure the correct relative stereochemistry has been established prior to aziridination[4].

Route C: The Hayashi One-Pot Organocatalysis (Process Intensification)

In 2009, Hayashi et al. revolutionized the synthesis by collapsing the workflow into three one-pot operations, achieving a remarkable 57% overall yield[4],[6].

Mechanistic Causality: This route relies on thermodynamic control and process intensification. The initial Michael addition is catalyzed by a bulky chiral diphenylprolinol silyl ether, which dictates the absolute stereochemistry[7]. By immediately adding a Horner-Wadsworth-Emmons (HWE) reagent and base to the same pot, a domino sequence is triggered. The equilibrium is driven strictly forward by the thermodynamic stability of the highly substituted cyclohexene product, completely avoiding the isolation of unstable intermediates[4],[6].

HayashiWorkflow Op1 One-Pot Op 1: Michael Addition & Domino Reaction Op2 One-Pot Op 2: Domino Curtius Rearrangement Op1->Op2 Intermediate 1 (No purification) Op3 One-Pot Op 3: Nitro Reduction & Retro-Michael Op2->Op3 Intermediate 2 (No purification) Product (-)-Oseltamivir (57% Overall Yield) Op3->Product Acid/Base Extraction

Hayashi's highly convergent three-operation one-pot organocatalytic workflow for Oseltamivir.

Protocol 3: One-Pot Organocatalytic Assembly

  • One-Pot 1 (Domino Michael/HWE): To a solution of alkoxyaldehyde and nitroalkene, add 10 mol% diphenylprolinol silyl ether. Once complete, add diethyl vinylphosphonate and Cs₂CO₃ to trigger the tandem cyclization. Add p-toluenethiol to trap the intermediate[4],[5].

  • One-Pot 2 (Domino Curtius): Treat the crude mixture with diphenylphosphoryl azide (DPPA) and base. The Curtius rearrangement occurs in the absence of heat, safely trapping the isocyanate as a Boc-protected amine[4].

  • One-Pot 3 (Reduction): Reduce the nitro group using Zn/HCl. Neutralize with ammonia, then add K₂CO₃ to trigger a retro-Michael reaction, eliminating the thiol to yield the final API[4].

  • Validation Checkpoint: Extract an aliquot after One-Pot 1 for chiral HPLC analysis (>96% ee required) and ¹H-NMR to confirm the presence of the cyclohexene multiplet[4],[6].

Quantitative Performance Matrix

The following table summarizes the head-to-head operational metrics of the three synthetic routes:

MetricRoche (Industrial Standard)Corey (De Novo Synthesis)Hayashi (Organocatalytic)
Starting Material (-)-Shikimic Acid (Natural)1,3-Butadiene (Petrochemical)Alkoxyaldehyde (Synthetic)
Step Count 12 distinct steps11-12 distinct steps3 one-pot operations (9 reactions)
Overall Yield ~35 - 38%~30%57%
Stereocontrol Method Chiral Pool (Pre-installed)CBS Catalyst (Enantioselective)Prolinol Derivative (Enantioselective)
Key Safety Hazard Explosive azide intermediatesCarbon tetrachloride (in original)DPPA (Handled safely in situ)
Scale / Feasibility Tonne-scale (Commercial)Bench-scale (Proof of concept)High pilot-scale potential

Data aggregated from primary literature and patent filings[4],[2],[3],[6],[8].

Conclusion

While the Roche route remains the commercial workhorse due to its heavily optimized, tonne-scale infrastructure[2], its reliance on an agricultural starting material presents inherent supply chain risks[1]. The Corey route brilliantly demonstrates the power of asymmetric catalysis to bypass chiral pools entirely[5], though its lower yield (~30%) and reliance on certain harsh solvents limit its industrial viability[8]. Ultimately, the Hayashi route represents the pinnacle of modern process chemistry; by leveraging thermodynamic control and domino reactions, it achieves an unmatched 57% yield with zero intermediate purifications[4],[6], offering a robust blueprint for next-generation API manufacturing.

References

  • Wikipedia.org - Oseltamivir total synthesis.
  • Grokipedia.com - Oseltamivir total synthesis.
  • ACS Publications - Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate.
  • MDPI - Application of Heterogeneous Catalysts in the First Steps of the Oseltamivir Synthesis.
  • Google Patents - CN104447451A - New preparation method of oseltamivir intermediate.
  • Almerja - The synthesis of oseltamivir.
  • NIH.gov - Assistance of DFT calculations on the design and rationalization of active pharmaceutical ingredients synthesis.
  • MDPI - Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity.

Sources

A Senior Application Scientist's Guide to the Reproducibility of Phenoxyacetohydrazide Data

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Peril of Phenoxyacetohydrazides

Phenoxyacetohydrazide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti-angiogenic effects.[1][2] Their synthetic accessibility makes them attractive candidates for drug discovery pipelines. However, this accessibility can mask underlying complexities. As with many areas of preclinical research, the path from a published result to a validated lead is often fraught with challenges of reproducibility.[3] A promising IC50 value in one publication may be difficult to replicate in another, leading to wasted resources and a stalled discovery process.

This guide provides an in-depth analysis of the critical parameters governing the reproducibility of data on phenoxyacetohydrazide compounds. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, establish self-validating protocols, and offer a framework for generating robust, reliable, and ultimately, reproducible data.

Part 1: The Synthesis Conundrum: More Than Just Following a Recipe

The foundational step for any study is the synthesis of the compound itself. The prevalent method for synthesizing phenoxyacetohydrazides is a reliable two-step process.[1][4] However, its apparent simplicity belies several critical variables that can dramatically impact the outcome and, therefore, the reproducibility of subsequent biological data.

The Generalized Synthetic Workflow

The synthesis typically begins with an O-alkylation of a substituted phenol with an alkyl chloroacetate to form an ester intermediate, followed by hydrazinolysis to yield the final phenoxyacetohydrazide product.[1][4]

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins Inflammation Inflammation PGs->Inflammation VEGF_Signal VEGF Signal VEGFR VEGF Receptor VEGF_Signal->VEGFR Angiogenesis Angiogenesis COX->PGs Catalysis VEGFR->Angiogenesis Activation Compound Phenoxyacetohydrazide Compound Compound->COX Inhibition [2, 6] Compound->VEGFR Inhibition [2, 6] Start Hypothesis Synthesis 1. Standardized Synthesis (Protocol 1.4) Start->Synthesis QC1 2. Purity & Identity QC (NMR, LC-MS ≥95%, EA ±0.4%) Synthesis->QC1 PrimaryAssay 3. Primary Biological Assay (e.g., MTT Assay, Protocol 2.3) QC1->PrimaryAssay Pass Troubleshoot_Syn Troubleshoot Synthesis / Re-purify QC1->Troubleshoot_Syn Fail QC2 4. Activity Confirmation? (IC50 in expected range) PrimaryAssay->QC2 OrthogonalAssay 5. Orthogonal / Mechanistic Assay (e.g., Caspase-3 Activity [11]) QC2->OrthogonalAssay Pass Troubleshoot_Bio Troubleshoot Assay / Re-evaluate Hypothesis QC2->Troubleshoot_Bio Fail QC3 6. Consistent Mechanism? OrthogonalAssay->QC3 Validated Validated Lead Candidate QC3->Validated Pass QC3->Troubleshoot_Bio Fail

Sources

Independent Verification of the Biological Effects of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the biological effects of the novel compound 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide. As a Senior Application Scientist, the goal is to present a comprehensive, technically sound, and objective comparison with relevant alternatives, supported by established experimental data and protocols. This document is structured to offer full editorial control, allowing for an in-depth exploration of the topic based on scientific integrity and logic.

Introduction and Rationale

The compound 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide belongs to a class of molecules that have garnered significant interest in medicinal chemistry. The core structure combines a phenoxyacetamide scaffold with a hydrazide moiety. Derivatives of both phenoxyacetamides and hydrazides have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties[1][2][3][4]. The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity[5].

Given the structural similarities to known bioactive molecules, it is critical to independently verify the biological effects of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide. This guide will compare its potential activities with those of Mavoglurant (AFQ056), a well-characterized negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) that also contains a trifluoromethyl-phenoxy group, and with the broader classes of phenoxyacetamide and hydrazide derivatives[6][7][8].

Comparative Analysis of Potential Biological Activities

The biological activity of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is currently uncharacterized. However, based on its structural components, we can hypothesize several potential activities and compare them to known compounds.

Table 1: Comparison of Potential Activities
Biological Activity2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (Hypothesized)Mavoglurant (AFQ056) (Established)Phenoxyacetamide Derivatives (General)Hydrazide Derivatives (General)
Neurological Potential mGluR5 modulation due to the trifluoromethyl-phenoxy moiety.Potent and selective mGluR5 negative allosteric modulator (IC50 = 30 nM)[9]. Investigated for Fragile X syndrome and Parkinson's disease[6][7].Some derivatives show anticonvulsant activity[2].Some derivatives exhibit anticonvulsant and antidepressant effects[2][3].
Anti-inflammatory Possible inhibition of inflammatory pathways like COX enzymes.Not a primary indication, but mGluR5 modulation can impact neuroinflammation.Many derivatives exhibit anti-inflammatory activity, often through COX inhibition[10][11].A well-established activity for this class, with some acting as anti-inflammatory agents[3][4].
Anticancer Potential cytotoxic effects against cancer cell lines.Not a primary indication.Some derivatives show potent cytotoxic and apoptotic-inducing activity against various cancer cell lines, such as HepG2 and MCF-7[1].Numerous hydrazide derivatives have been synthesized and evaluated as anticancer agents[2][12].
Antioxidant The phenoxy group may confer radical scavenging properties.Not a primary indication.Phenoxyacetamide derivatives have been reported to possess antioxidant activity[1][2].Some hydrazides have been evaluated for their antioxidant potential using assays like DPPH and FRAP[13].

Experimental Protocols for Independent Verification

To independently verify the biological effects of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide, a tiered approach is recommended, starting with in vitro screening and progressing to more complex cellular and potentially in vivo assays.

In Vitro Screening for Neurological Activity

Given the structural similarity to Mavoglurant, a primary focus should be on mGluR5.

Experimental Workflow: mGluR5 Activity Screening

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Assay A Compound Preparation (2-[2-(Trifluoromethyl)phenoxy]acetohydrazide, Mavoglurant, Vehicle Control) B [3H]-MPEP Radioligand Binding Assay (Cell membranes expressing mGluR5) A->B Incubate with C Data Analysis: Ki Determination B->C Measure radioactivity D Calcium Mobilization Assay (CHO or HEK293 cells expressing mGluR5) C->D If binding is observed E Data Analysis: IC50 Determination D->E Measure fluorescence

Caption: Workflow for in vitro mGluR5 activity screening.

Protocol: [3H]-MPEP Radioligand Binding Assay

  • Preparation: Prepare cell membranes from a stable cell line overexpressing human mGluR5.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, [3H]-MPEP (a known mGluR5 radioligand), and varying concentrations of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide, Mavoglurant (as a positive control), or vehicle.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-MPEP (IC50) and calculate the inhibitory constant (Ki).

In Vitro Screening for Anticancer Activity

An initial screen for cytotoxicity against a panel of cancer cell lines is a standard approach.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide, a standard cytotoxic drug (e.g., 5-Fluorouracil), and a vehicle control for 24-48 hours[10].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells[10].

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Screening for Anti-inflammatory Activity

Inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Assay System: Utilize a commercially available COX-1/COX-2 inhibition assay kit. These kits typically use ovine COX-1 and human recombinant COX-2.

  • Reaction: In separate wells for COX-1 and COX-2, combine the enzyme, a heme cofactor, arachidonic acid (the substrate), and varying concentrations of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide or a known COX inhibitor (e.g., Indomethacin).

  • Incubation: Incubate the reactions at 37°C for a specified time.

  • Detection: Measure the production of prostaglandin F2α (PGF2α) using a colorimetric or ELISA-based method provided in the kit[10].

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound and determine the IC50 values.

In Vitro Screening for Antioxidant Activity

Simple chemical assays can provide a preliminary indication of antioxidant potential.

Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, mix a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) with different concentrations of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide, a standard antioxidant (e.g., ascorbic acid), and a vehicle control.

  • Incubation: Incubate the plate in the dark at room temperature.

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (around 517 nm) over time.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Table 2: Summary of In Vitro Biological Data
Assay2-[2-(Trifluoromethyl)phenoxy]acetohydrazideMavoglurant (AFQ056)Indomethacin5-FluorouracilAscorbic Acid
mGluR5 Binding (Ki) To be determined~30 nM[9]N/AN/AN/A
mGluR5 Functional (IC50) To be determined~30-110 nM[9]N/AN/AN/A
HepG2 Cytotoxicity (IC50) To be determinedN/AN/A~8.3 µM[1]N/A
MCF-7 Cytotoxicity (IC50) To be determinedN/AN/ATo be determinedN/A
COX-1 Inhibition (IC50) To be determinedN/ATo be determinedN/AN/A
COX-2 Inhibition (IC50) To be determinedN/ATo be determinedN/AN/A
DPPH Scavenging (EC50) To be determinedN/AN/AN/ATo be determined

N/A: Not Applicable or not a primary activity.

Visualizing Signaling Pathways and Logical Relationships

Understanding the potential mechanisms of action requires visualizing the relevant biological pathways.

mGluR5 Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca NAM Negative Allosteric Modulator (e.g., Mavoglurant) NAM->mGluR5 inhibits

Caption: Simplified mGluR5 signaling pathway.

Logical Relationship in Structure-Activity Relationship (SAR) Studies

cluster_0 Structural Modifications Core Core Scaffold (Phenoxyacetohydrazide) A Substituents on Phenoxy Ring (e.g., -CF3) Core->A B Modifications of Hydrazide Moiety Core->B Activity Biological Activity (e.g., Potency, Selectivity) A->Activity B->Activity

Caption: Logical relationship in SAR studies.

Conclusion and Future Directions

This guide provides a foundational framework for the independent verification of the biological effects of 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide. By systematically evaluating its activity against key targets suggested by its chemical structure and comparing it to well-characterized molecules, researchers can build a comprehensive profile of this novel compound. Positive results in these initial in vitro screens would warrant further investigation, including more detailed mechanistic studies and progression to in vivo models of disease. The protocols and comparative data presented here serve as a robust starting point for these endeavors.

References

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. National Center for Biotechnology Information. [Link]

  • Novartis AFQ056 trials in fragile X syndrome. The Patrick Wild Centre. [Link]

  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Diva-Portal.org. [Link]

  • Metabotropic glutamate receptor 5-negative allosteric modulators for the treatment of psychiatric and neurological disorders (2009-July 2013). PubMed. [Link]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Publications. [Link]

  • Mavoglurant. Wikipedia. [Link]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Medicinal Chemistry Letters. [Link]

  • What is Mavoglurant used for? Patsnap Synapse. [Link]

  • Results on the effects and safety of AFQ056 for people with Cocaine Use Disorder. novctrd.com. [Link]

  • Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents. National Center for Biotechnology Information. [Link]

  • Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome. FRAXA Research Foundation. [Link]

  • AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization. PubMed. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. National Center for Biotechnology Information. [Link]

  • What mGluRs antagonists are in clinical trials currently? Patsnap Synapse. [Link]

  • Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis. ACS Publications. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. National Center for Biotechnology Information. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research. [Link]

  • A systematic review on the synthesis and biological activity of hydrazide derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. National Center for Biotechnology Information. [Link]

  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. ScienceDirect. [Link]

  • A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Bentham Science. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

  • Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. National Center for Biotechnology Information. [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. National Center for Biotechnology Information. [Link]

  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

2-[2-(Trifluoromethyl)phenoxy]acetohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide: 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide Handling and Disposal

As drug development and chemical synthesis increasingly rely on fluorinated motifs to enhance metabolic stability and bioavailability, compounds like 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide (CAS: 874804-00-9) have become critical building blocks. However, the exact structural features that make this molecule valuable—the robust trifluoromethyl (-CF₃) group and the reactive acetohydrazide moiety—also dictate strict, non-negotiable handling and disposal protocols. This guide provides laboratory professionals with the authoritative, step-by-step operational procedures required to manage this compound safely, ensuring both personnel protection and environmental compliance.

Chemical Risk Profile & The Causality of Disposal (E-E-A-T)

To manage a chemical effectively, one must understand the mechanistic reasoning behind its safety protocols. 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide presents a dual-threat profile during disposal:

  • The Trifluoromethyl (-CF₃) Challenge: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal incinerators, which typically operate at around 850°C, cannot fully break these bonds. Incomplete combustion of trifluoromethylated compounds risks the synthesis and environmental release of toxic, persistent per- and polyfluoroalkyl substances (PFAS) or volatile fluorocarbons[1]. Complete thermal decomposition requires specialized facilities capable of maintaining temperatures exceeding 1100°C[1].

  • Hydrazide Reactivity & Acid Gas Generation: The hydrazide functional group (-C(=O)NHNH₂) acts as a potential reducing agent and can be highly reactive. Furthermore, when this compound is subjected to thermal destruction, the fluorine and nitrogen atoms are converted into hydrogen fluoride (HF) gas and nitrogen oxides (NOx), respectively[2]. HF is profoundly toxic and corrosive, mandating that any incineration facility used for disposal be equipped with advanced flue gas scrubbers[3].

Mandatory Disposal Parameters

To ensure clear communication with waste management vendors and laboratory personnel, all operational parameters are summarized below for quick reference.

ParameterSpecification / RequirementScientific Rationale
CAS Number 874804-00-9Unique identifier required for accurate hazardous waste manifests.
Waste Classification Halogenated / Fluorinated Organic WasteSegregation prevents incompatible reactions and ensures routing to specialized destruction facilities[2].
Container Material High-Density Polyethylene (HDPE)Prevents breakage-induced spills; highly resistant to trace HF generation[1].
Destruction Temp. > 1100°CRequired to break high-energy C-F bonds and prevent toxic PFAS byproduct formation[1].
Emission Control Flue Gas / Caustic ScrubberNeutralizes highly toxic HF and NOx gases generated during combustion into safe salts.

Experimental Workflow: Step-by-Step Waste Collection and Spill Management

Laboratory scientists must adhere to a self-validating protocol where every step inherently minimizes risk. Fluorinated organic waste must never be disposed of in standard aqueous drains[2].

  • Step 1: Personnel Protection Equipment (PPE) Verification Don nitrile gloves (double-gloving is recommended for spill cleanup), safety goggles, and a flame-resistant lab coat. Ensure all handling occurs within a certified, functioning fume hood to prevent inhalation of particulates or reactive vapors.

  • Step 2: Segregation and Containment

    • For Routine Waste: Collect all reaction mixtures, washings, and contaminated solvents containing 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide into a dedicated waste stream labeled "Halogenated Organic Solvent"[2].

    • For Spills: Do not use water, as it may spread the contamination. Absorb liquid spills with an inert absorbent (e.g., vermiculite or dry sand). For solid spills, sweep gently using non-sparking tools to avoid aerosolization.

  • Step 3: Transfer to HDPE Receptacles Transfer the collected waste into a High-Density Polyethylene (HDPE) drum or carboy. Avoid glass containers, as fluorinated compounds and potential trace HF can degrade glass over time, leading to catastrophic breakage[1].

  • Step 4: Labeling and Storage Affix a GHS-compliant label clearly stating: "Hazardous Waste - Fluorinated Organic/Hydrazide - Toxic/Irritant." Store the container in a designated, well-ventilated hazardous waste cabinet, strictly segregated from strong oxidizing agents and bases[3].

  • Step 5: Vendor Hand-off and Manifesting Contract a licensed hazardous waste management company. Explicitly state on the manifest that the waste contains a trifluoromethylated hydrazide. Mandate that destruction must occur via high-temperature incineration (>1100°C) equipped with an afterburner and a caustic flue gas scrubber to manage HF generation[2][3].

Disposal Workflow Visualization

The following decision matrix outlines the logical flow for segregating and destroying fluorinated hydrazide waste streams.

G N1 2-[2-(Trifluoromethyl)phenoxy] acetohydrazide Waste N2 Solid/Liquid Segregation N1->N2 N3 Label: Halogenated / Fluorinated Organic Waste N2->N3 Do not mix with standard organics N4 Containment: HDPE Drums (No Glass) N3->N4 N5 High-Temp Incineration (>1100°C) with Caustic Scrubber N4->N5 Manifest & Ship

Caption: Decision matrix for segregating and disposing of fluorinated hydrazide waste streams.

References

  • Untitled - Global Environment Centre Foundation (GEC) Source: GEC URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.